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  • Product: D-[2-2H]Xylose
  • CAS: 288846-91-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Chemical Properties and Physical Stability of D-[2-²H]xylose

For Researchers, Scientists, and Drug Development Professionals Introduction D-[2-²H]xylose is a stable isotope-labeled form of D-xylose, a five-carbon aldose sugar, where the hydrogen atom at the C2 position is replaced...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-[2-²H]xylose is a stable isotope-labeled form of D-xylose, a five-carbon aldose sugar, where the hydrogen atom at the C2 position is replaced with its heavy isotope, deuterium. This isotopic substitution renders the molecule an invaluable tool in a variety of scientific disciplines, particularly in metabolic research and as an internal standard for mass spectrometry-based quantification of carbohydrates.[1] The key advantage of stable isotope labeling is the ability to trace the fate of molecules in biological systems without the need for radioactive isotopes, thereby enhancing safety and simplifying experimental protocols.[][3] This guide provides a comprehensive overview of the chemical properties and physical stability of D-[2-²H]xylose, offering insights for its effective use in research and development.

Chemical Properties of D-[2-²H]xylose

The introduction of a deuterium atom at a specific position in the D-xylose molecule results in a slight increase in its molecular weight, a property that is fundamental to its application in mass spectrometry. For most practical purposes, the chemical properties of D-[2-²H]xylose are considered to be identical to those of its non-deuterated counterpart, D-xylose.[][3] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can sometimes lead to kinetic isotope effects in enzymatic reactions, a factor that researchers should consider in relevant studies.

Core Chemical Identifiers
PropertyValueSource
Chemical Name D-[2-²H]xyloseSCBT
CAS Number 288846-91-3[4]
Chemical Formula C₅²H₉O₅[4]
Molecular Weight 151.14 g/mol [4]
Structural Representation

The molecular structure of D-[2-²H]xylose is identical to that of D-xylose, with the exception of the deuterium atom at the C2 position. In solution, D-xylose exists in equilibrium between its linear aldehyde form and its cyclic hemiacetal forms (pyranose and furanose), with the pyranose form being predominant.

D_2_2H_xylose cluster_linear Linear Form cluster_pyranose α-D-Xylopyranose Form C1 C¹HO C2 D-C²-OH C1->C2 C3 H-C³-OH C2->C3 C4 HO-C⁴-H C3->C4 C5 H-C⁵-OH C4->C5 H H C5->H O_ring O C1_ring O_ring->C1_ring C2_ring C²-D C1_ring->C2_ring OH1 OH C1_ring->OH1 H1 H C1_ring->H1 C3_ring C2_ring->C3_ring OH2 OH C2_ring->OH2 C4_ring C⁴ C3_ring->C4_ring OH3 OH C3_ring->OH3 C5_ring C⁵ C4_ring->C5_ring H4 H C4_ring->H4 C5_ring->O_ring CH2OH CH₂OH C5_ring->CH2OH H2 H H3 H H5 H

Caption: Chemical structures of D-[2-²H]xylose in its linear and cyclic (α-D-xylopyranose) forms.

Physical Stability of D-[2-²H]xylose

The physical stability of D-[2-²H]xylose is expected to be very similar to that of D-xylose. D-xylose is a white, crystalline, odorless solid with a sweet taste.[5][6][7] It is hygroscopic and should be stored accordingly.[7]

Key Physical Properties (based on D-xylose)
PropertyValueSource
Appearance White crystalline powder[5][7]
Melting Point 154-158 °C[6]
Solubility Soluble in water (1 g in 0.8 mL)[7]
Density 1.525 g/cm³ at 20 °C[5][7]
Optical Rotation [α]D²⁰ +18.6° to +92° (in water)[7]
Storage and Handling Recommendations

To ensure the long-term stability and integrity of D-[2-²H]xylose, the following storage and handling procedures are recommended:

  • Temperature: Store at room temperature or as recommended by the supplier.[7] For long-term storage, especially of solutions, freezing at -20°C or -70°C is advisable to prevent degradation.[8]

  • Humidity: Store in a dry place, protected from moisture, as the compound is hygroscopic.[7] Use of a desiccator is recommended.

  • Light: Protect from direct sunlight, although D-xylose is generally stable to light.

  • Inert Atmosphere: For highly sensitive applications, storage under an inert atmosphere (e.g., argon or nitrogen) can prevent potential oxidative degradation.

  • Solutions: Aqueous solutions of D-xylose are stable at 4°C for up to 24 hours and for longer periods when frozen.[8] Repeated freeze-thaw cycles should be avoided to maintain the integrity of the solution.[8]

Protocol for Assessing the Stability of D-[2-²H]xylose

This protocol outlines a general procedure for evaluating the stability of D-[2-²H]xylose under various conditions. The primary analytical technique employed is High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) for the accurate quantification of the deuterated compound and detection of any degradation products.

Experimental Workflow for Stability Assessment

stability_workflow start Start: D-[2-²H]xylose Sample prep Prepare Stock Solution (e.g., in high-purity water) start->prep aliquot Aliquot into multiple vials prep->aliquot stress Expose to Stress Conditions (e.g., elevated temperature, humidity, UV light) aliquot->stress sampling Sample at Defined Time Points (e.g., t=0, 1, 2, 4 weeks) stress->sampling analysis Analyze by HPLC-MS sampling->analysis quant Quantify D-[2-²H]xylose (using a calibration curve) analysis->quant degrad Identify Degradation Products (by MS/MS fragmentation) analysis->degrad report Report Stability Data quant->report degrad->report

Caption: A generalized workflow for assessing the physical stability of D-[2-²H]xylose.

Step-by-Step Methodology
  • Preparation of Stock Solution:

    • Accurately weigh a known amount of D-[2-²H]xylose.

    • Dissolve it in a suitable solvent (e.g., high-purity water, methanol) to a known concentration (e.g., 1 mg/mL).

    • Ensure complete dissolution by vortexing or brief sonication.

  • Aliquoting and Storage:

    • Aliquot the stock solution into multiple, tightly sealed vials (e.g., amber glass vials to protect from light).

    • Store the vials under the desired experimental conditions (e.g., 4°C, 25°C/60% RH, 40°C/75% RH).

    • Include a control set of vials stored under optimal conditions (e.g., -20°C or -80°C).

  • Sample Analysis at Time Points:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks), retrieve one vial from each storage condition.

    • Analyze the sample immediately using a validated HPLC-MS method.

  • HPLC-MS Analysis:

    • Chromatography: Use a suitable HPLC column for carbohydrate analysis (e.g., an amino-based column).

    • Mobile Phase: Employ an appropriate mobile phase system (e.g., acetonitrile/water gradient).

    • Mass Spectrometry: Utilize an electrospray ionization (ESI) source in negative ion mode. Monitor for the specific mass-to-charge ratio (m/z) of D-[2-²H]xylose.

    • Quantification: Generate a standard curve using freshly prepared solutions of D-[2-²H]xylose of known concentrations. Calculate the concentration of the analyte in the stability samples by comparing their peak areas to the standard curve.

  • Data Interpretation:

    • Plot the concentration of D-[2-²H]xylose as a function of time for each storage condition.

    • Determine the degradation rate, if any.

    • Analyze the mass spectra for the appearance of any new peaks that could indicate degradation products.

Conclusion

D-[2-²H]xylose is a robust and versatile tool for researchers in various scientific fields. Its chemical properties closely mirror those of its natural counterpart, D-xylose, ensuring its biological relevance. While specific stability data for the deuterated form is not extensively published, the known stability of D-xylose provides a reliable foundation for its handling and storage. By following the recommended storage conditions and employing appropriate analytical methods to monitor its purity, researchers can confidently utilize D-[2-²H]xylose in their studies to achieve accurate and reproducible results.

References

  • Livestock Metabolome Database. (n.d.). Showing metabocard for D-Xylose (LMDB00042). Retrieved from [Link]

  • Cheméo. (n.d.). Xylose (CAS 58-86-6) - Chemical & Physical Properties. Retrieved from [Link]

  • PubChem. (n.d.). D-Xylose. Retrieved from [Link]

  • Bio-IT World. (2022, November 1). Rising Prevalence of Isotope Labeling Carbohydrates Drives Innovations at BOC Sciences. Retrieved from [Link]

  • Prien, J. M., et al. (2007). Novel Tags for the Stable Isotopic Labeling of Carbohydrates and Quantitative Analysis by Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 18(8), 1485–1495.
  • Hitchcock, A. M., et al. (2007). Tags for the stable isotopic labeling of carbohydrates and quantitative analysis by mass spectrometry. Journal of the American Society for Mass Spectrometry, 18(8), 1485-1495.
  • Wikipedia. (n.d.). Xylose. Retrieved from [Link]

  • de Castro, M. A., et al. (2014). Improvement and Validation of d‐Xylose Determination in Urine and Serum as a New Tool for the Noninvasive Evaluation of Lactase Activity in Humans.

Sources

Exploratory

A Technical Guide to the Exact Mass and Molecular Weight of D-[2-²H]xylose

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed examination of the calculation and significance of the exact mass and molecular weight of D-[2-²H]xylose, a deuterated form o...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the calculation and significance of the exact mass and molecular weight of D-[2-²H]xylose, a deuterated form of the naturally occurring pentose sugar, D-xylose. Understanding these fundamental physicochemical properties is critical for researchers in fields such as metabolomics, pharmacokinetic/pharmacodynamic (PK/PD) modeling, and drug development, where isotopically labeled compounds are indispensable tools.

Differentiating Exact Mass and Molecular Weight

Before delving into the calculations for D-[2-²H]xylose, it is crucial to understand the distinction between two often-confused terms: exact mass and molecular weight.

  • Exact Mass refers to the calculated mass of a molecule containing only the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁶O). This value is a theoretical monoisotopic mass.

  • Molecular Weight (or Molar Mass) is the weighted average of the masses of all naturally occurring isotopes of the elements in a molecule, based on their relative abundances. This is the value used for stoichiometric calculations in the laboratory.

The key difference arises from the natural existence of isotopes for most elements. For instance, carbon exists primarily as ¹²C, but also as ¹³C in small amounts. This isotopic distribution is accounted for in the molecular weight but not in the exact mass.

D-xylose: The Parent Compound

D-xylose is a five-carbon monosaccharide (an aldopentose) with the chemical formula C₅H₁₀O₅.[1][2] It is a fundamental component of hemicellulose in plant biomass.[2]

The foundational values for unlabeled D-xylose are:

PropertyValueSource
Chemical FormulaC₅H₁₀O₅PubChem[1]
Molecular Weight~150.13 g/mol PubChem, Wikipedia[1][2]
Monoisotopic Mass~150.052823 DaPubChem[1]

Calculation of the Exact Mass of D-[2-²H]xylose

The designation "D-[2-²H]xylose" indicates that one of the hydrogen atoms at the second carbon position of the D-xylose molecule has been replaced by a deuterium (²H) atom. Deuterium is a stable isotope of hydrogen containing one proton and one neutron.[3][4]

To calculate the exact mass of D-[2-²H]xylose, we start with the monoisotopic mass of unlabeled D-xylose and adjust for the isotopic substitution.

Methodology:

  • Start with the monoisotopic mass of D-xylose.

  • Subtract the mass of one protium (¹H) atom.

  • Add the mass of one deuterium (²H) atom.

The required isotopic masses are:

  • Mass of ¹H: 1.007825 Da[5]

  • Mass of ²H: 2.014102 Da[6]

Calculation:

Exact Mass of D-[2-²H]xylose = (Monoisotopic Mass of C₅H₁₀O₅) - (Mass of ¹H) + (Mass of ²H) Exact Mass of D-[2-²H]xylose = 150.052823 Da - 1.007825 Da + 2.014102 Da Exact Mass of D-[2-²H]xylose = 151.060100 Da

Calculation of the Molecular Weight of D-[2-²H]xylose

The calculation of the molecular weight of D-[2-²H]xylose also requires an adjustment for the isotopic substitution, but this time we use the standard atomic weights of the elements, which are weighted averages of their natural isotopes.

Methodology:

  • Start with the molecular weight of D-xylose.

  • Subtract the standard atomic weight of hydrogen.

  • Add the atomic weight of deuterium.

The required atomic weights are:

  • Standard Atomic Weight of Hydrogen: [1.00784, 1.00811] (we will use the conventional value of 1.008 g/mol for this calculation)[5]

  • Atomic Weight of Deuterium: ~2.014 g/mol [7]

Calculation:

Molecular Weight of D-[2-²H]xylose = (Molecular Weight of C₅H₁₀O₅) - (Atomic Weight of H) + (Atomic Weight of ²H) Molecular Weight of D-[2-²H]xylose = 150.13 g/mol - 1.008 g/mol + 2.014 g/mol Molecular Weight of D-[2-²H]xylose = 151.136 g/mol

Summary of Calculated Values

CompoundChemical FormulaMonoisotopic/Exact Mass (Da)Molecular Weight ( g/mol )
D-xyloseC₅H₁₀O₅150.052823150.13
D-[2-²H]xyloseC₅H₉²HO₅151.060100151.136

Experimental Workflow and Visualization

The determination of these values follows a logical workflow, from initial structural identification to the final calculations.

G cluster_0 Compound Identification cluster_1 Mass Calculation cluster_2 Weight Calculation A Identify Parent Compound: D-xylose B Determine Chemical Formula: C₅H₁₀O₅ A->B C Define Isotopic Labeling: Substitution of one ¹H with one ²H at C-2 B->C D Retrieve Monoisotopic Mass of D-xylose (150.052823 Da) C->D G Retrieve Molecular Weight of D-xylose (150.13 g/mol) C->G F Calculate Exact Mass of D-[2-²H]xylose: 150.052823 - 1.007825 + 2.014102 = 151.060100 Da D->F E Retrieve Isotopic Masses: ¹H = 1.007825 Da ²H = 2.014102 Da E->F I Calculate Molecular Weight of D-[2-²H]xylose: 150.13 - 1.008 + 2.014 = 151.136 g/mol G->I H Retrieve Atomic Weights: H = 1.008 g/mol ²H = 2.014 g/mol H->I

Caption: Workflow for calculating the exact mass and molecular weight of D-[2-²H]xylose.

Conclusion

The precise calculation of the exact mass and molecular weight of isotopically labeled compounds like D-[2-²H]xylose is fundamental for accurate experimental design and data interpretation in various scientific disciplines. The exact mass is critical for high-resolution mass spectrometry analysis, enabling the unambiguous identification of the labeled compound. The molecular weight is essential for the accurate preparation of solutions and for stoichiometric calculations in chemical reactions and biological assays. This guide provides a clear and authoritative framework for these calculations, grounded in established physicochemical principles and data.

References

  • PubChem. (n.d.). D-Xylose. National Center for Biotechnology Information. Retrieved from [Link][1]

  • Quora. (2017, October 3). What is the difference between molecular weight and exact mass? Retrieved from [Link]

  • Wikipedia. (n.d.). Xylose. Retrieved from [Link][2]

  • Pediaa. (2022, May 4). What is the Difference Between Exact Mass and Molecular Weight. Retrieved from [Link]

  • Quora. (2020, October 19). What is the difference between molecular weight and exact mass? Retrieved from [Link]

  • Encyclopedia.com. (n.d.). Deuterium. Retrieved from [Link][3]

  • Brainly.in. (2021, August 5). What is the difference between exact mass and molecular weight? Retrieved from [Link]

  • Wikipedia. (n.d.). Deuterium. Retrieved from [Link][6]

  • University of Colorado Boulder. (n.d.). Exact Molecular Mass versus Molecular Weight. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • PubChem. (n.d.). Deuterium. National Center for Biotechnology Information. Retrieved from [Link][7]

  • International Union of Pure and Applied Chemistry. (2021). Standard atomic weights of the elements 2021 (IUPAC Technical Report). Pure and Applied Chemistry.
  • U.S. Geological Survey. (2018, December 8). IUPAC Periodic Table of the Elements and Isotopes (IPTEI) for the education community (IUPAC Technical Report). Retrieved from [Link]

  • International Union of Pure and Applied Chemistry. (n.d.). Commission on Isotopic Abundances and Atomic Weights. Retrieved from [Link]

  • Wikipedia. (n.d.). Isotopes of hydrogen. Retrieved from [Link][5]

  • Britannica. (2026, March 13). Deuterium. Retrieved from [Link][4]

  • National Institute of Standards and Technology. (n.d.). Xylose. NIST WebBook. Retrieved from [Link]

Sources

Foundational

A Technical Guide to the Synthesis of D-[2-²H]xylose: Pathways, Mechanisms, and Experimental Protocols

Foreword: The Scientific Imperative for Precisely Labeled Carbohydrates In the landscape of modern biomedical research and drug development, the subtle art of isotopic labeling has profound implications. Deuterium-labele...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Scientific Imperative for Precisely Labeled Carbohydrates

In the landscape of modern biomedical research and drug development, the subtle art of isotopic labeling has profound implications. Deuterium-labeled compounds, in particular, serve as indispensable tools for elucidating metabolic pathways, understanding enzyme mechanisms, and enhancing the pharmacokinetic profiles of therapeutic agents. D-[2-²H]xylose, a specifically labeled variant of the ubiquitous pentose D-xylose, is of significant interest. Its applications range from tracing pentose phosphate pathway (PPP) flux to serving as a non-invasive probe for assessing intestinal permeability. This guide provides an in-depth exploration of the primary synthesis pathways for D-[2-²H]xylose, grounded in mechanistic understanding and supplemented with actionable experimental protocols for the discerning researcher.

Chapter 1: Strategic Approaches to Deuterium Incorporation at the C-2 Position

The introduction of a deuterium atom at the C-2 position of D-xylose requires a nuanced approach, as this stereocenter is critical to the sugar's identity. The synthetic strategies can be broadly categorized into two domains: direct chemical exchange or reduction, and enzyme-catalyzed incorporation. Each approach offers a unique set of advantages and challenges, which we will explore in detail.

Chemical Synthesis Routes: Precision and Control

Chemical methods provide a high degree of control over the reaction conditions and can be scaled effectively. The two most pertinent strategies involve the reduction of a 2-keto intermediate and catalytic hydrogen-deuterium exchange.

This pathway is predicated on the initial oxidation of the C-2 hydroxyl group to a ketone, followed by a stereoselective reduction using a deuterium donor. This method offers a high level of specificity for the C-2 position.

Mechanism: The synthesis begins with a suitably protected D-xylose derivative, often with the anomeric position and the C-3/C-4 diol protected to prevent side reactions. The free hydroxyl group at C-2 is then oxidized using a mild oxidant like Dess-Martin periodinane to yield the corresponding 2-keto derivative. The crucial step is the stereoselective reduction of this ketone with a deuterated reducing agent, such as sodium borodeuteride (NaBD₄). The stereochemical outcome of the reduction is governed by the steric hindrance of the protecting groups, which directs the approach of the deuteride ion. Subsequent deprotection yields the final D-[2-²H]xylose product.[1]

Experimental Protocol: Synthesis of D-[2-²H]xylose via a 2-Keto Intermediate

  • Protection of D-xylose: Start with a protected form of D-xylose, for instance, benzyl 3-O-benzyl-4,6-O-benzylidene-α-D-mannopyranoside, which can be synthesized from D-mannose (an epimer of D-glucose) and subsequently converted to a protected xylose derivative.[1] For the purpose of this protocol, we will assume a readily available protected xylose derivative with a free hydroxyl at C-2.

  • Oxidation of the C-2 Hydroxyl Group:

    • Dissolve the protected xylose derivative (1 equivalent) in anhydrous dichloromethane (DCM).

    • Add Dess-Martin periodinane (1.5 equivalents) to the solution at room temperature.

    • Stir the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.

    • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting 2-keto derivative by column chromatography.

  • Stereoselective Reduction with Sodium Borodeuteride:

    • Dissolve the purified 2-keto derivative (1 equivalent) in a mixture of methanol and dichloromethane.

    • Cool the solution to 0°C.

    • Add sodium borodeuteride (NaBD₄) (1.2 equivalents) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC.

    • Quench the reaction by the slow addition of acetic acid.

    • Remove the solvent under reduced pressure and purify the deuterated protected xylose by column chromatography.

  • Deprotection:

    • The choice of deprotection method depends on the protecting groups used. For benzyl ethers and benzylidene acetals, catalytic hydrogenation (e.g., using palladium on carbon in the presence of H₂) is effective.

    • Dissolve the deuterated protected xylose in a suitable solvent (e.g., methanol or ethanol).

    • Add the palladium on carbon catalyst.

    • Stir the mixture under a hydrogen atmosphere until deprotection is complete (monitored by TLC or NMR).

    • Filter the catalyst and concentrate the filtrate to obtain D-[2-²H]xylose.

  • Purification and Characterization:

    • The final product can be purified by recrystallization or column chromatography.

    • Characterize the product using ¹H NMR, ¹³C NMR, ²H NMR, and mass spectrometry to confirm the incorporation and stereochemistry of the deuterium atom. The absence of the H-2 signal in the ¹H NMR spectrum and the presence of a corresponding signal in the ²H NMR spectrum are key indicators of successful deuteration.

This method offers a more direct route to D-[2-²H]xylose by facilitating the exchange of the proton at C-2 with deuterium from a deuterated solvent.

Mechanism: The reaction is catalyzed by Raney nickel in deuterated water (D₂O). The proposed mechanism involves a redox process on the surface of the Raney nickel catalyst. The alcohol at C-2 undergoes oxidation to a ketone intermediate on the catalyst surface, followed by reduction with deuterium from the solvent, leading to the incorporation of deuterium at the C-2 position.[2] The retention of configuration is generally observed due to the cyclic nature of the carbohydrate.[2]

Experimental Protocol: Raney Nickel-Catalyzed H/D Exchange

  • Catalyst Activation:

    • Wash commercially available Raney nickel with D₂O several times to replace any residual H₂O.

  • H/D Exchange Reaction:

    • Dissolve D-xylose (1 equivalent) in D₂O.

    • Add the activated Raney nickel catalyst to the solution.

    • Heat the reaction mixture under reflux for several hours to days, monitoring the deuterium incorporation by ¹H NMR spectroscopy.

    • Upon reaching the desired level of deuteration, cool the reaction mixture.

  • Purification:

    • Filter off the Raney nickel catalyst.

    • Lyophilize the aqueous solution to obtain the crude D-[2-²H]xylose.

    • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Characterization:

    • Confirm the identity and isotopic purity of the product using NMR spectroscopy (¹H, ¹³C, ²H) and mass spectrometry.

Enzymatic Synthesis: Biocatalytic Specificity

Enzymatic methods offer high stereoselectivity and mild reaction conditions. D-xylose isomerase is a prime candidate for the synthesis of D-[2-²H]xylose.

Mechanism: D-xylose isomerase (also known as glucose isomerase) catalyzes the reversible isomerization of D-xylose to D-xylulose.[3] The reaction proceeds through an open-chain intermediate and involves the transfer of a hydrogen atom between C-1 and C-2.[4] When the reaction is carried out in D₂O, there is a possibility of incorporating a deuterium atom from the solvent at the C-2 position during the reverse reaction from the enediol intermediate back to D-xylose.[5]

Experimental Protocol: D-xylose Isomerase-Catalyzed Deuteration

  • Enzyme and Substrate Preparation:

    • Obtain commercially available D-xylose isomerase (e.g., from Streptomyces rubiginosus).

    • Prepare a solution of D-xylose in D₂O buffered to the optimal pH for the enzyme (typically around pH 7-8).

  • Enzymatic Reaction:

    • Add the D-xylose isomerase to the D-xylose solution.

    • The reaction also requires divalent cations like Mg²⁺ or Co²⁺ for activity.

    • Incubate the reaction mixture at the optimal temperature for the enzyme (often around 60°C).

    • The reaction will proceed towards an equilibrium mixture of D-xylose and D-xylulose.

  • Monitoring and Product Isolation:

    • Monitor the reaction progress and deuterium incorporation by ¹H NMR spectroscopy.

    • Once equilibrium is reached, terminate the reaction by denaturing the enzyme (e.g., by heating or adding a denaturant).

    • Separate D-[2-²H]xylose from D-xylulose and the denatured enzyme using chromatographic techniques such as ion-exchange chromatography or preparative HPLC.

  • Characterization:

    • Analyze the purified product by NMR spectroscopy and mass spectrometry to confirm the deuterium incorporation at the C-2 position.

Chapter 2: Data Presentation and Visualization

Quantitative Data Summary
Synthesis PathwayKey ReagentsTypical YieldIsotopic PurityKey AdvantagesKey Disadvantages
2-Keto Intermediate Reduction Protected D-xylose, Dess-Martin periodinane, NaBD₄Moderate to GoodHighHigh stereoselectivity, specific labelingMulti-step, requires protecting groups
Raney Nickel H/D Exchange D-xylose, Raney nickel, D₂OVariableModerate to HighDirect, one-pot reactionLong reaction times, catalyst handling
D-xylose Isomerase D-xylose, D-xylose isomerase, D₂O, Mg²⁺Equilibrium-limitedVariableMild conditions, high stereospecificityProduct separation required, equilibrium mixture
Visualizing the Synthetic Pathways

Synthesis_Pathways cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Synthesis D_Xylose_Protected Protected D-Xylose Keto_Intermediate 2-Keto-Xylose Derivative D_Xylose_Protected->Keto_Intermediate Oxidation Deuterated_Protected Protected D-[2-²H]xylose Keto_Intermediate->Deuterated_Protected Reduction (NaBD₄) D_2H_Xylose_A D-[2-²H]xylose Deuterated_Protected->D_2H_Xylose_A Deprotection D_Xylose_Unprotected D-Xylose D_2H_Xylose_B D-[2-²H]xylose D_Xylose_Unprotected->D_2H_Xylose_B Raney Ni, D₂O D_Xylose_Enz D-Xylose Enediol_Intermediate Enediol Intermediate D_Xylose_Enz->Enediol_Intermediate Xylose Isomerase D_Xylulose D-Xylulose Enediol_Intermediate->D_Xylulose D_2H_Xylose_C D-[2-²H]xylose Enediol_Intermediate->D_2H_Xylose_C in D₂O

Caption: Overview of chemical and enzymatic synthesis pathways for D-[2-²H]xylose.

Experimental_Workflow_Keto start Start: Protected D-Xylose oxidation Step 1: Oxidation (Dess-Martin Periodinane) start->oxidation purify1 Purification 1 (Column Chromatography) oxidation->purify1 reduction Step 2: Reduction (NaBD₄) purify1->reduction purify2 Purification 2 (Column Chromatography) reduction->purify2 deprotection Step 3: Deprotection (Catalytic Hydrogenation) purify2->deprotection purify3 Final Purification (Recrystallization) deprotection->purify3 characterization Characterization (NMR, MS) purify3->characterization end End: D-[2-²H]xylose characterization->end

Caption: Experimental workflow for the synthesis of D-[2-²H]xylose via a 2-keto intermediate.

Conclusion: A Versatile Toolkit for Isotopic Labeling

The synthesis of D-[2-²H]xylose is an achievable goal for the well-equipped researcher, with several viable pathways available. The choice of method will ultimately depend on the specific requirements of the application, including the desired isotopic purity, scale of the synthesis, and available resources. The chemical synthesis via a 2-keto intermediate offers a high degree of control and specificity, while the Raney nickel-catalyzed exchange provides a more direct, albeit potentially less controlled, route. Enzymatic synthesis with D-xylose isomerase represents an elegant, stereospecific approach under mild conditions, though it is limited by reaction equilibrium. By understanding the underlying mechanisms and carefully following established protocols, researchers can confidently produce this valuable isotopically labeled sugar for their advanced studies in metabolism and drug development.

References

  • Price, N. P. J., Hartman, T. M., & Vermillion, K. E. (2015). Nickel-Catalyzed Proton–Deuterium Exchange (HDX) Procedures for Glycosidic Linkage Analysis of Complex Carbohydrates. Analytical Chemistry, 87(13), 6659–6666. [Link]

  • Isbell, H. S., Sniegoski, L. T., & Frush, H. L. (1957). Synthesis of D-Glucose-1-C14 and D-Mannose-1-C14. Journal of Research of the National Bureau of Standards, 59(6), 407. [Link]

  • Richard, J. P. (2003). Binding Energy and Catalysis by D-Xylose Isomerase: Kinetic, Product and X-Ray Crystallographic Analysis of Enzyme-Catalyzed Isomerization of (R)-Glyceraldehyde. Biochemistry, 42(15), 4535–4544. [Link]

  • Richard, J. P. (2001). Mechanistic Imperatives for Aldose−Ketose Isomerization in Water: Specific, General Base- and Metal Ion-Catalyzed Isomerization of Glyceraldehyde with Proton and Hydride Transfer. Journal of the American Chemical Society, 123(10), 2261–2271. [Link]

  • Szeja, W., Grynkiewicz, G., & Szeja, J. (2011). d-Glucose and d-mannose-based metabolic probes. Part 3: Synthesis of specifically deuterated d-glucose, d-mannose, and 2-deoxy-d-glucose. Beilstein Journal of Organic Chemistry, 7, 1219–1225. [Link]

  • Kossiakoff, A. A., & Spencer, S. A. (1994). Hydrogen location in stages of an enzyme-catalyzed reaction: time-of-flight neutron structure of d-xylose isomerase with bound d-xylulose. Biochemistry, 33(28), 8521–8532. [Link]

  • Koch, H. J., & Stuart, R. S. (1974). A novel method for the deuteration of primary and secondary alcohols. Carbohydrate Research, 37(2), C1–C3. [Link]

  • Maliniak, A., & Maliniak, A. (1998). Solid-State Deuterium NMR and Molecular Modeling Studies of Conformational Dynamics in Carbohydrates. The Journal of Physical Chemistry B, 102(35), 6889–6894. [Link]

  • Kabyrov, D., & Ananikov, V. P. (2014). Catalytic Isomerization of Biomass‐Derived Aldoses: A Review. ChemCatChem, 6(1), 73–83. [Link]

  • Singh, R., Singh, K., & Sharma, G. (2022). A review on synthetic methods for 2-Deoxy-D-glucose. ARKIVOC, 2022(6), 1–32. [Link]

  • Vaia. (n.d.). A 2-ketohexose is reduced with. Retrieved from [Link]

  • Pedersen, C. M. (2015). Stereoselective Conversion of Glucosides into Xylosides. DTU.[Link]

  • Szeja, W., Grynkiewicz, G., & Szeja, J. (2009). d-Glucose- and d-mannose-based antimetabolites. Part 2. Facile synthesis of 2-deoxy-2-halo-D-glucoses and -D-mannoses. Bioorganic & Medicinal Chemistry Letters, 19(16), 4734–4737. [Link]

  • Yabuki, A., Fujii, S., & Momma, S. (2016). Efficient Conversion of D-Glucose to D-Fructose in the Presence of Organogermanium Compounds. Biological and Pharmaceutical Bulletin, 39(10), 1735–1740. [Link]

  • Richard, J. P. (1996). D-xylose (D-glucose) isomerase and related enzymes in carbohydrate synthesis. Trends in Biotechnology, 14(9), 331–336. [Link]

  • World Journal of Advanced Research and Reviews. (2022). Raney nickel synthesis for glucose hydrogenation without hydrogen gas. World Journal of Advanced Research and Reviews, 15(3), 513–518. [Link]

  • Hellebrandt, W., Haselhorst, T., Köhli, T., Bäuml, E., & Peters, T. (2008). Deuterated Disaccharides for the Investigation of Protein-Carbohydrate Interactions-Application of Bioaffinity-and STD-NMR. Journal of Carbohydrate Chemistry, 27(2), 96–113. [Link]

  • Collin, P. J., & Macdonald, C. G. (1966). Raney nickel catalysed hydrogen-exchange reactions. Australian Journal of Chemistry, 19(3), 513–516. [Link]

  • Szeja, W., Grynkiewicz, G., & Szeja, J. (2009). d-Glucose- and d-mannose-based antimetabolites. Part 2. Facile synthesis of 2-deoxy-2-halo-D-glucoses and -D-mannoses. Bioorganic & Medicinal Chemistry Letters, 19(16), 4734–4737. [Link]

  • Blow, D. M., Collyer, C. A., Goldberg, J. D., & Smart, O. S. (1992). Structure and mechanism of D-xylose isomerase. Faraday Discussions, 93, 67–73. [Link]

  • Asboth, B., & Naray-Szabo, G. (1993). Mechanism of Action of D-Xylose Isomerase. Journal of Molecular Structure: THEOCHEM, 284(1-2), 155–163. [Link]

  • Wikipedia. (n.d.). Xylose isomerase. In Wikipedia. Retrieved from [Link]

  • Nagib, D. A., & MacMillan, D. W. C. (2011). Selective Axial-to-Equatorial Epimerization of Carbohydrates. Journal of the American Chemical Society, 133(4), 734–737. [Link]

  • Li, C., Zhang, Z., & Wang, F. (2020). H3PMo12O40 Immobilized on Amine Functionalized SBA-15 as a Catalyst for Aldose Epimerization. Catalysts, 10(2), 143. [Link]

  • American Chemical Society. (2022). Raney® Nickel: A Life-Changing Catalyst. Retrieved from [Link]

  • Chen, Y., & Thorson, J. S. (2018). Facile and Stereo-Selective Synthesis of UDP-α-D-xylose and UDP-β-L-arabinose Using UDP-Sugar Pyrophosphorylase. Frontiers in Chemistry, 6, 188. [Link]

  • Bisset, K. M., & Smith, D. M. (2022). Erythrose and Threose: Carbonyl Migrations, Epimerizations, Aldol, and Oxidative Fragmentation Reactions under Plausible Prebiotic Conditions. The Journal of Organic Chemistry, 87(23), 15468–15478. [Link]

  • Prestegard, J. H., Miner, V. W., & Tyrell, P. M. (1983). Deuterium NMR as a structural probe for micelle-associated carbohydrates: D-mannose. Proceedings of the National Academy of Sciences, 80(23), 7192–7196. [Link]

  • van de Sande, M. G. H., de Graaf, R. A., & Klomp, D. W. J. (2021). NMR visibility of deuterium-labeled liver glycogen in vivo. Magnetic Resonance in Medicine, 85(2), 597–604. [Link]

  • Aigner, D., Horvath, A., & Nidetzky, B. (2023). Conversion of xylose into D-xylitol using catalytic transfer hydrogenation with formic acid as H-donor. BioResources, 18(4), 8631–8652. [Link]

  • Khan, A. S., Man, Z., Bustam, M. A., & Kait, C. F. (2020). Efficient Conversion of Glucose into Fructose via Extraction-Assisted Isomerization Catalyzed by Endogenous Polyamine Spermine in the Aqueous Phase. ACS Omega, 5(4), 1877–1885. [Link]

  • Li, Y., Liu, Y., & Zhang, Z. (2023). Xylitol Production from Xylose by Catalytic Hydrogenation over an Efficient Cu–Ni/SiO2 Bimetallic Catalyst. ACS Sustainable Chemistry & Engineering, 11(39), 14559–14568. [Link]

  • Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. In Master Organic Chemistry. Retrieved from [Link]

  • Isbell, H. S., Sniegoski, L. T., & Frush, H. L. (1957). Synthesis of dD-Xylose-I-C14 and ~-D-Lyxose-I-C14 1. Journal of Research of the National Bureau of Standards, 59(6), 407. [Link]

  • Organic & Biomolecular Chemistry. (2007). Stable d-xylose ditriflate in divergent syntheses of dihydroxy prolines, pyrrolidines, tetrahydrofuran-2-carboxylic acids, and cyclic β-amino acids. Organic & Biomolecular Chemistry, 5(1), 35–37. [Link]

  • Marradi, M., Martín-Lomas, M., & Penadés, S. (2005). Stereoselective Synthesis of 2-Deoxy-2-iodo-glycosides from Furanoses. A New Route to 2-Deoxy-glycosides and 2-Deoxy-oligosaccharides of ribo and xylo Configuration. The Journal of Organic Chemistry, 70(23), 9193–9203. [Link]

  • Royal Society of Chemistry. (2015). Catalytic dehydration of d-xylose to furfural over a tantalum-based catalyst in batch and continuous process. RSC Advances, 5(114), 94270–94277. [Link]

  • Google Patents. (1964).
  • University of Toronto. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. [Link]

  • Khan, A. S., Man, Z., Bustam, M. A., & Kait, C. F. (2020). Efficient Conversion of Glucose into Fructose via Extraction-Assisted Isomerization Catalyzed by Endogenous Polyamine Spermine in the Aqueous Phase. ACS Omega, 5(4), 1877–1885. [Link]

Sources

Exploratory

D-[2-2H]Xylose: Structural Elucidation, Isotopic Tracing, and Analytical Workflows in Metabolic Flux Analysis

Executive Summary In the rapidly evolving landscape of drug development and cellular metabolism, the demand for precise, stable isotope-labeled tracers is paramount. As a Senior Application Scientist, I frequently employ...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving landscape of drug development and cellular metabolism, the demand for precise, stable isotope-labeled tracers is paramount. As a Senior Application Scientist, I frequently employ D-[2-2H]xylose (also known as D-xylose-2-d1) as a critical orthogonal tracer and internal standard[1][2]. This whitepaper provides an in-depth technical analysis of the structural formula, physicochemical properties, and field-proven experimental workflows associated with D-[2-2H]xylose, ensuring rigorous scientific integrity and self-validating experimental design.

Physicochemical & Structural Profiling

D-Xylose is an aldopentose, a five-carbon monosaccharide containing an aldehyde functional group in its open-chain form[3]. In D-[2-2H]xylose , the protium ( 1 H) at the C-2 position is specifically substituted with a deuterium ( 2 H) atom.

The stereochemistry of naturally occurring D-xylose dictates that the hydroxyl group at C-2 is on the right in a Fischer projection. Consequently, the deuterium substitution occurs precisely at this stereocenter, yielding (2R,3S,4R)-2-deuterio-2,3,4,5-tetrahydroxypentanal in the open chain, which predominantly cyclizes into α

  • and β -D-xylopyranose forms in aqueous solutions.

Table 1: Physicochemical and Structural Specifications

ParameterSpecificationCausality / Analytical Significance
CAS Registry Number 288846-91-3[4][5]Unique identifier for the C-2 deuterated isotopologue.
Molecular Formula C 5​ H 9​ DO 5​ [6]Reflects the single deuterium substitution (+1 Da mass shift).
Molecular Weight 151.14 g/mol [4]Critical for calculating exact mass transitions in MS/MS.
Isotopic Position C-2Enables tracking of hydride shifts during isomerization[7].
Solubility Highly water-soluble[3]Necessitates HILIC chromatography for LC-MS retention.

Mechanistic Grounding: Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) relies on stable isotopes to quantify intracellular metabolic rates. While 13 C-labeled tracers are the industry standard, complex metabolic networks require orthogonal validation to resolve overlapping fluxes[2].

The Causality of the C-2 Label: D-[2-2H]xylose serves as an ideal orthogonal tracer. When transported into a cell, it is isomerized to D-xylulose by the enzyme xylose isomerase. The C-2 proton (or deuteron) is mechanistically critical during this step. By tracking the retention or loss of the deuterium label at C-2, researchers can elucidate the specific hydride-shift mechanisms and quantify the subsequent flux through the non-oxidative Pentose Phosphate Pathway (PPP) without the interference of background 13 C natural abundance[2][7].

MFA_Pathway A D-[2-2H]xylose (Extracellular) B D-[2-2H]xylose (Intracellular) A->B Membrane Transport C D-[1-2H]xylulose (Isomerization) B->C Xylose Isomerase (Hydride Shift) D D-[1-2H]xylulose-5-P (Phosphorylation) C->D Xylulokinase E Pentose Phosphate Pathway (PPP) D->E Transketolase / Transaldolase

Caption: Metabolic trajectory of D-[2-2H]xylose into the Pentose Phosphate Pathway.

Experimental Workflows: Self-Validating LC-MS/MS Protocol

Using D-[2-2H]xylose as an Internal Standard (IS) in mass spectrometry ensures accurate quantification of endogenous xylose by correcting for matrix effects and extraction losses[1]. A robust protocol must be a self-validating system; therefore, we run an unlabeled xylose control parallel to the deuterated sample to confirm isotopic purity and monitor for any unexpected back-exchange[8].

Step-by-Step Methodology
  • Standard Preparation (Self-Validation Step):

    • Prepare a 1 mg/mL stock solution of D-[2-2H]xylose (CAS 288846-91-3) and a separate stock of unlabeled D-xylose in LC-MS grade water.

    • Causality: Water is utilized because xylose is highly hydrophilic[3]. Avoid extreme pH conditions to prevent base-catalyzed enolization, which could theoretically compromise the C-2 deuterium label.

  • Sample Spiking:

    • Spike 10 µL of the D-[2-2H]xylose working solution (10 µM) into 100 µL of the biological matrix (e.g., plasma or cell lysate).

  • Metabolite Extraction:

    • Add 400 µL of cold (-20°C) acetonitrile to the sample.

    • Causality: Cold acetonitrile rapidly quenches cellular metabolism, preventing enzymatic degradation of the sugars, while simultaneously precipitating the protein fraction.

  • Centrifugation and Drying:

    • Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant and evaporate to dryness under a gentle stream of nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried extract in the mobile phase. Inject onto a Hydrophilic Interaction Liquid Chromatography (HILIC) column.

    • Causality: Reversed-phase columns cannot retain highly polar sugars. HILIC provides the necessary retention. Monitor the precursor-to-product ion transitions. Unlabeled xylose and D-[2-2H]xylose will co-elute, but the deuterated standard will exhibit a precise +1 Da mass shift[8][9].

LCMS_Workflow N1 Biological Sample (Cell Lysate/Plasma) N2 Spike Internal Standard (D-[2-2H]xylose) N1->N2 N3 Protein Precipitation (Cold Acetonitrile) N2->N3 N4 Centrifugation & Supernatant Recovery N3->N4 N5 HILIC Chromatography & ESI-MS/MS Detection N4->N5 N6 Data Analysis (Isotope Ratio Calculation) N5->N6

Caption: Step-by-step LC-MS/MS workflow utilizing D-[2-2H]xylose as an internal standard.

NMR Spectroscopic Validation

To verify the structural integrity and isotopic purity of synthesized or purchased D-[2-2H]xylose, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.

  • 1 H NMR (in D 2​ O): In unlabeled D-xylose, the anomeric protons (H-1) for the α

    • and β -pyranose forms appear at approximately 5.19 ppm and 4.58 ppm, respectively, as doublets due to 3JHH​ coupling with the H-2 proton[10][11]. Causality: In D-[2-2H]xylose, the H-2 signal (typically around 3.5 - 3.6 ppm) is completely absent. Consequently, the H-1 doublet collapses into a singlet (or a slightly broadened singlet due to weak 3JHD​ coupling), providing immediate visual confirmation of C-2 deuteration.
  • 13 C NMR: The C-2 carbon signal will exhibit a characteristic triplet splitting pattern due to 13 C- 2 H spin-spin coupling ( JCD​≈20−30 Hz) and a slight upfield isotopic shift compared to the unlabeled C-2 carbon.

Conclusion

D-[2-2H]xylose (CAS: 288846-91-3) is a structurally precise, highly effective tool for modern analytical biochemistry. Its specific C-2 deuteration allows for orthogonal metabolic flux analysis and provides a robust, self-validating internal standard for mass spectrometry. By adhering to the rigorous physicochemical profiling and extraction protocols outlined above, researchers can ensure high-fidelity data in drug development and metabolic research.

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Foundational

An In-depth Technical Guide to the Storage, Handling, and Stability of D-[2-²H]xylose

Prepared by: Gemini, Senior Application Scientist Foreword: The Critical Role of Isotopic Integrity in Research D-[2-²H]xylose, a stable isotope-labeled (SIL) pentose, serves as a powerful tool for researchers in metabol...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Foreword: The Critical Role of Isotopic Integrity in Research

D-[2-²H]xylose, a stable isotope-labeled (SIL) pentose, serves as a powerful tool for researchers in metabolic studies, drug development, and clinical diagnostics. Its utility as a tracer or an internal standard is fundamentally dependent on its chemical and isotopic purity. Any degradation or isotopic exchange compromises the quantitative accuracy and mechanistic interpretation of experimental results. This guide provides a comprehensive framework for understanding the factors that govern the stability of D-[2-²H]xylose, offering field-proven protocols to ensure its integrity from receipt to final use. By explaining the causality behind each recommendation, we aim to empower researchers to maintain the highest standards of scientific rigor.

Physicochemical Profile of D-[2-²H]xylose

A foundational understanding of the molecule's properties is essential for designing appropriate storage and handling protocols.

PropertyValue
Chemical Formula C₅(²H)H₉O₅[1]
Molecular Weight ~151.14 g/mol [1]
CAS Number 288846-91-3[1]
Physical State Typically a white to off-white crystalline solid.
Hygroscopicity High. Like its non-labeled counterpart, D-xylose is hygroscopic and readily absorbs atmospheric moisture.[2][3]
Isotopic Label Deuterium (²H) at the C-2 position. This C-²H bond is covalent and not readily exchangeable under standard storage and analytical conditions.[4]

D-xylose exists as an equilibrium mixture of cyclic hemiacetal isomers (pyranoses and furanoses) in solution, a property that influences its reactivity. The solid, crystalline state is inherently more stable and is the preferred form for long-term storage.

Foundational Pillars of Storage: Controlling the Environment

The shelf life of D-[2-²H]xylose is not an intrinsic property but rather a direct consequence of its storage environment. Control over temperature, moisture, light, and atmosphere is paramount.

Temperature: The Rate-Determining Factor

Temperature is a critical factor that dictates the kinetics of chemical degradation.[5] While many solid carbohydrates are chemically stable at ambient temperatures for short periods, long-term storage requires stricter control.[6]

  • Recommended Long-Term Storage: -20°C ± 5°C . This temperature significantly reduces the rate of potential degradation reactions, such as auto-oxidation or slow isomerization, ensuring multi-year stability.

  • Intermediate Storage (Weeks to Months): 2-8°C . Refrigeration is a suitable alternative for working stock that is accessed more frequently.

  • Short-Term (Days): Ambient Room Temperature (18-25°C) . While acceptable for materials in active use, this is not recommended for long-term preservation.[2]

Causality: Every 10°C increase in temperature can roughly double the rate of chemical reactions. Storing at -20°C effectively "freezes" the compound's chemical state, preserving its integrity. For reference, studies on raw sugar have shown that even at temperatures below 30°C, exothermic reactions can occur over time, leading to color increase and purity reduction.[7]

Moisture: The Hidden Catalyst

D-xylose's hygroscopic nature is its greatest vulnerability.[3] Moisture absorption acts as a plasticizer, increasing molecular mobility and facilitating degradation. It can also lead to:

  • Hydrolysis: Although less common for a monosaccharide, excess water can promote the breakdown of glycosidic bonds in any polysaccharide impurities.

  • Microbial Growth: Sugars are an excellent substrate for microbial contamination if sufficient water is present.

  • Chemical Degradation: Water can act as a proton source, potentially participating in acid-catalyzed degradation pathways.[5]

Protocol for Moisture Control:

  • Primary Container: Always store D-[2-²H]xylose in its original, tightly sealed container. High-quality borosilicate glass vials with PTFE-lined caps are ideal.[5]

  • Secondary Containment: Place the primary container inside a desiccator containing a freshly activated desiccant (e.g., silica gel with a humidity indicator).[2][8] This is especially critical if the compound is stored in a refrigerator, which can be a high-humidity environment.

  • Handling: When accessing the compound, allow the container to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid. Work quickly in a low-humidity environment or a glove box if possible.

Light and Atmosphere: Proactive Protection
  • Light: Photodegradation, induced by UV or high-intensity visible light, can cleave bonds in organic molecules. As a standard best practice for all high-purity reagents, D-[2-²H]xylose should be protected from light.[5][8] Storing the vial in its original box or using amber-colored vials provides effective protection.[2][9]

  • Atmosphere: For compounds susceptible to oxidation, packaging under an inert atmosphere (e.g., argon or nitrogen) is recommended.[5] While D-xylose is not acutely oxygen-sensitive, for its use as a primary reference standard, this level of protection minimizes the risk of long-term oxidative degradation. For the highest level of stability, sealed glass ampoules provide the most reliable barrier against atmospheric contaminants.[5]

Table 1: Summary of Recommended Storage Conditions for D-[2-²H]xylose

ParameterConditionRationale & Best Practices
Temperature -20°C ± 5°C Minimizes rates of all potential chemical degradation pathways for long-term stability.
Humidity <30% RH Prevents moisture absorption, which can lead to chemical degradation and microbial growth. Always store in a desiccator.
Light In the Dark Protects against potential photodegradation. Use amber vials or store in a light-proof secondary container.
Atmosphere Inert Gas (Argon/Nitrogen) Prevents long-term oxidation. Essential for primary reference material. Use tightly sealed vials with PTFE-lined caps.

Shelf Life and Stability Assessment

The shelf life of D-[2-²H]xylose is the period during which its chemical purity and isotopic enrichment remain within the specifications defined on its Certificate of Analysis. This period is directly dependent on adherence to the storage conditions outlined above. A typical, unopened solid SIL compound stored under ideal conditions can have a shelf life of several years.[10]

Potential Degradation Pathways

Understanding potential degradation products is key to developing a stability-indicating analytical method. For D-xylose, these include:

  • Acid-Catalyzed Degradation: In the presence of acid and heat, pentoses like xylose can dehydrate to form furfural.

  • Oxidative Degradation: More complex oxidative pathways can degrade xylose into various intermediates, eventually leading to compounds like α-ketoglutarate in certain biological systems.[11][12][13]

Figure 1: Simplified potential degradation pathways for D-xylose.

Experimental Protocol: Self-Validating Stability Study

To empirically determine shelf life or validate storage conditions, a formal stability study is required. This protocol establishes a self-validating system to monitor the integrity of the compound over time.

Objective: To assess the chemical purity and isotopic enrichment of a D-[2-²H]xylose lot over time under defined storage and stress conditions.

Methodology:

  • Time-Zero Analysis (Baseline):

    • Upon receiving a new lot, immediately perform a full characterization.

    • Accurately weigh and dissolve a sample in a suitable solvent (e.g., high-purity water or methanol/water).

    • Analyze using the methods described in Section 4 to determine initial chemical purity (e.g., by HPLC-ELSD/RI) and isotopic enrichment (by LC-MS and/or NMR). This is your baseline (T=0).

  • Sample Aliquoting and Storage:

    • Aliquot the solid D-[2-²H]xylose into several separate, inert vials (e.g., 2 mL amber glass vials with PTFE-lined caps). This prevents contamination of the main stock during each time point analysis.

    • Store one set of aliquots under the recommended long-term condition (-20°C, desiccated, dark).

    • Store a second set under "accelerated" or stress conditions (e.g., 40°C / 75% RH) to deliberately induce degradation and test the analytical method's ability to detect it.[14]

  • Time-Point Testing:

    • Establish a testing schedule. For long-term stability: T=0, 6 months, 12 months, 24 months, and annually thereafter. For accelerated stability: T=0, 1 week, 2 weeks, 4 weeks.

    • At each time point, remove one aliquot from each storage condition.

    • Allow the vial to equilibrate to room temperature before opening.

    • Prepare and analyze the sample using the exact same methods as the T=0 analysis.

  • Data Analysis:

    • Compare the chemical purity and isotopic enrichment at each time point to the T=0 baseline.

    • Acceptance Criteria: No significant change in chemical purity (e.g., <0.5% decrease) or isotopic enrichment. No appearance of significant degradation peaks (>0.1%).

StabilityWorkflow start Receive & Log D-[2-²H]xylose Lot t0_analysis Time-Zero Analysis (Purity, Isotopic Enrichment) - HPLC, LC-MS, NMR start->t0_analysis aliquot Aliquot Solid into Vials t0_analysis->aliquot store_rec Store at Recommended Conditions (-20°C, Dark, Desiccated) aliquot->store_rec store_stress Store at Stress Conditions (40°C/75% RH) aliquot->store_stress timepoint Pull Samples at Scheduled Time Points store_rec->timepoint store_stress->timepoint analyze Re-Analyze Samples (Same Methods as T=0) timepoint->analyze compare Compare Data to Time-Zero Baseline analyze->compare report Report Findings & Determine Shelf Life compare->report

Figure 2: Experimental workflow for a self-validating stability study.

Authoritative Analytical Methods for Quality Control

The selection of appropriate analytical techniques is crucial for a meaningful stability assessment.

Chemical Purity: HPLC-Based Methods

A stability-indicating High-Performance Liquid Chromatography (HPLC) method must be able to separate the parent D-[2-²H]xylose peak from potential degradation products and impurities.

  • Technique: HPLC coupled with a universal detector like an Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) detector is ideal for carbohydrates which lack a UV chromophore.

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for separating polar compounds like sugars.

  • Mobile Phase: A typical mobile phase would be a gradient of acetonitrile and water with a modifier like ammonium acetate.[5]

  • Purity Calculation: Purity is determined by the area percent of the main peak relative to the total area of all peaks.

Isotopic Enrichment and Integrity: Mass Spectrometry and NMR

These methods confirm not only the presence of the label but also its location and degree of enrichment.

  • Mass Spectrometry (MS):

    • Technique: LC-MS is used to confirm the molecular weight and determine isotopic enrichment. By comparing the ion intensity of the labeled compound (M+1) to any unlabeled counterpart (M), the enrichment percentage can be calculated.

    • Monitoring: It is also used to monitor for the appearance of masses corresponding to potential degradation products.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Technique: NMR is the gold standard for structural elucidation and positional isotope analysis.

    • ¹H NMR: In a ¹H NMR spectrum of D-[2-²H]xylose, the signal corresponding to the proton at the C-2 position will be absent or significantly diminished, confirming the label's location.

    • ²H NMR: A deuterium NMR spectrum will show a signal corresponding to the C-2 position, providing direct evidence of the label.

    • Utility: NMR is exceptionally powerful for identifying degradation products by their unique spectral signatures and for detecting any potential H/D exchange, which would manifest as the reappearance of a signal in the ¹H spectrum at the C-2 position.[15]

Water Content: Karl Fischer Titration
  • Technique: Given the hygroscopic nature of D-xylose, Karl Fischer titration is the most accurate method for quantifying water content. This provides a precise measure of moisture absorption, which is a key indicator of improper storage.[16]

Conclusion

The integrity of D-[2-²H]xylose is not a matter of chance, but a result of deliberate and informed control over its environment. As a solid, it is a chemically stable molecule, but its hygroscopicity presents the most significant risk to its long-term viability. By adhering to the principles of cold, dry, and dark storage within inert containers, researchers can confidently preserve the chemical and isotopic fidelity of this valuable reagent. Implementing routine stability assessments, grounded in authoritative analytical methods like HPLC and MS/NMR, provides a self-validating system that ensures data quality and upholds the integrity of scientific inquiry.

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  • PubMed. (2021, March 15). An alternative pentose phosphate pathway in human gut bacteria for the degradation of C5 sugars in dietary fibers. Retrieved from [Link]

  • Beyond Type 1. (2024, July 5). Heat and Diabetes: Why It's Crucial to Monitor Blood Sugar in Hot Weather. Retrieved from [Link]

  • MDPI. (2021, June 18). Pentose Phosphate Pathway Reactions in Photosynthesizing Cells. Retrieved from [Link]

  • Google Patents. (n.d.). US20200283811A1 - Degradation pathway for pentose and hexose sugars.
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  • Nutrisense. (2022, January 11). How Heat and Humidity Affects Your Blood Sugar [+ 7 Tips for Beating the Heat]. Retrieved from [Link]

  • CABI Digital Library. (n.d.). STUDIES OF LONG-TERM STORAGE OF HIGH QUALITY RAW SUGAR. Retrieved from [Link]

  • ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. Retrieved from [Link]

  • Ataman Kimya. (n.d.). D XYLOSE. Retrieved from [Link]

  • ResearchGate. (2018, July 5). Impact of Temperature and Humidity on Sugar Recovery in Uttar Pradesh. Retrieved from [Link]

  • Critical Reviews in Food Science and Nutrition. (2010, January 28). Moisture and Shelf Life in Sugar Confections. Retrieved from [Link]

  • IntechOpen. (n.d.). Current Analytical Methods for Qualitative and Quantitative Measurement of d-Xylitol. Retrieved from [Link]

  • BSH Ingredients. (2025, January 10). D-Xylose Manufacturing Process Flow Chart. Retrieved from [Link]

  • PubMed. (2016, September 20). Development of a new method for d-xylose detection and quantification in urine, based on the use of recombinant xylose dehydrogenase from Caulobacter crescentus. Retrieved from [Link]

  • Infinitesimal. (2021, December 9). How to store laboratory chemical reagents?. Retrieved from [Link]

  • PMC. (n.d.). Improvement and Validation of d‐Xylose Determination in Urine and Serum as a New Tool for the Noninvasive Evaluation of Lactase Activity in Humans. Retrieved from [Link]

  • Nature Protocols. (2006, July 13). Isotope labeling strategies for the study of high- molecular-weight proteins by solution NMR spectroscopy. Retrieved from [Link]

  • ResearchGate. (2009, July 7). (PDF) D-Xylose Degradation Pathway in the Halophilic Archaeon Haloferax volcanii. Retrieved from [Link]

  • Megazyme. (n.d.). D-XYLOSE. Retrieved from [Link]

  • PMC. (n.d.). Analytical Validation of a New Enzymatic and Automatable Method for d-Xylose Measurement in Human Urine Samples. Retrieved from [Link]

  • ACS Publications. (2022, January 12). Crystallization Behavior and Crystallographic Properties of dl-Arabinose and dl-Xylose Diastereomer Sugars. Retrieved from [Link]

  • PMC. (n.d.). d-Xylose Degradation Pathway in the Halophilic Archaeon Haloferax volcanii. Retrieved from [Link]

  • Reddit. (2025, July 9). How long does 13C glucose powder last when stored in a fridge?. Retrieved from [Link]

  • ResearchGate. (2024, July 2). Collecting/storing plant stable isotope samples?. Retrieved from [Link]

  • ILSI India. (2016, November 16). Storage and Handling of Reference Standards. Retrieved from [Link]

  • PMC. (n.d.). Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis. Retrieved from [Link]

  • Novachem. (2022, August 18). Reference Standard Expiration and Extension. Retrieved from [Link]

  • EDQM. (2021, July 12). What are the storage conditions for EDQM reference standards?. Retrieved from [Link]

  • Medichem Middle East. (n.d.). D-Xylose. Retrieved from [Link]

  • Oxford Academic. (2025, June 15). Development of Reference Material for White Granulated Sugar. Retrieved from [Link]

  • Acanthus Research. (2022, January 11). Designing Stable Isotope Labeled Internal Standards. Retrieved from [Link]

  • PMC. (n.d.). Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. Retrieved from [Link]

  • PMC. (2023, September 25). Food Monitoring: Limitations of Accelerated Storage to Predict Molecular Changes in Hazelnuts (Corylus avellana L.) under Realistic Conditions Using UPLC-ESI-IM-QTOF-MS. Retrieved from [Link]

  • MDPI. (2024, August 6). Study of the Effects of Deuterium-Depleted Water on the Expression of GLUT4 and Insulin Resistance in the Muscle Cell Line C2C12. Retrieved from [Link]

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Exploratory

A Comprehensive Technical Guide to the Solubility Profile of D-[2-2H]xylose in Organic Solvents and Water

For Researchers, Scientists, and Drug Development Professionals Introduction D-xylose, a five-carbon aldose sugar, is a fundamental building block in various biological and industrial processes. Its deuterated analogue,...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-xylose, a five-carbon aldose sugar, is a fundamental building block in various biological and industrial processes. Its deuterated analogue, D-[2-2H]xylose, in which the hydrogen atom at the second carbon is replaced by deuterium, serves as a valuable tool in metabolic studies, mechanistic investigations of enzymatic reactions, and as an internal standard in mass spectrometry-based analyses. A thorough understanding of its solubility in different solvent systems is paramount for its effective application in laboratory settings and for the development of novel therapeutic agents.[1][2]

This in-depth technical guide provides a comprehensive overview of the solubility profile of D-[2-2H]xylose. While direct experimental data for the deuterated form is scarce, this guide synthesizes available data for D-xylose with the established principles of isotopic effects on physicochemical properties to offer a scientifically grounded estimation of the solubility of its deuterated counterpart. This guide is designed to equip researchers, scientists, and drug development professionals with the critical knowledge required for the proficient handling and application of D-[2-2H]xylose.

The Physicochemical Impact of Deuterium Substitution on Solubility

The substitution of a hydrogen atom with its heavier, stable isotope, deuterium, can subtly but significantly alter the physicochemical properties of a molecule, including its solubility.[3][][5] This phenomenon, known as the kinetic isotope effect, primarily stems from the difference in mass between hydrogen and deuterium, which affects the vibrational energy of chemical bonds.[][5]

The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond. This seemingly minor difference can influence intermolecular interactions, such as hydrogen bonding and van der Waals forces, which are critical determinants of solubility. In some instances, deuteration can lead to a modest increase in a compound's solubility.[6] This is often attributed to a decrease in the crystal lattice energy of the solid form, making it easier for solvent molecules to break apart the crystal structure and solvate the individual molecules.[6]

Therefore, it is reasonable to predict that the solubility of D-[2-2H]xylose will be very similar to, and potentially slightly greater than, that of D-xylose in the same solvent system. The data presented in this guide for D-xylose can thus serve as a reliable baseline for estimating the solubility of D-[2-2H]xylose.

Solubility Profile of D-xylose

The solubility of D-xylose is dictated by its polar nature, arising from the multiple hydroxyl (-OH) groups in its structure. These groups readily participate in hydrogen bonding with polar solvents.

Solubility in Water

D-xylose exhibits high solubility in water. The polar water molecules effectively solvate the sugar by forming hydrogen bonds with its hydroxyl groups.

Temperature (°C)Solubility ( g/100 mL)Reference
20117[7]

One source also indicates that 1 gram of D-xylose dissolves in 0.8 mL of water, which translates to a solubility of 125 g/100 mL.

Solubility in Organic Solvents

The solubility of D-xylose in organic solvents is highly dependent on the polarity of the solvent.

Polar Protic and Aprotic Solvents:

D-xylose shows moderate to good solubility in polar organic solvents that can act as hydrogen bond donors or acceptors.

SolventQualitative SolubilityQuantitative Solubility ( g/100 mL at 20°C)Reference
MethanolSoluble[8]
Ethanol (80%)Soluble7.4[7]
PyridineSoluble[9]
DMSO (Dimethyl Sulfoxide)Soluble[10]
DMF (Dimethylformamide)Soluble[10]
Hot AlcoholSoluble[9]

Nonpolar Solvents:

Due to its hydrophilic nature, D-xylose is generally poorly soluble or insoluble in nonpolar organic solvents.

SolventQualitative SolubilityReference
Diethyl EtherSparingly Soluble[7]

Estimated Solubility Profile of D-[2-2H]xylose

Based on the principles of isotopic effects on solubility, the solubility of D-[2-2H]xylose is expected to closely mirror that of D-xylose. A slight enhancement in solubility in some solvents may be observed. The following table provides an estimated solubility profile for D-[2-2H]xylose.

SolventEstimated Qualitative Solubility
WaterHighly Soluble
MethanolSoluble
EthanolSoluble
PyridineSoluble
DMSOSoluble
DMFSoluble
Diethyl EtherSparingly Soluble to Insoluble

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The "shake-flask" method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[11][12]

Principle

An excess amount of the solid compound is added to a specific volume of the solvent. The mixture is then agitated at a constant temperature until equilibrium is reached, at which point the solution is saturated. The concentration of the dissolved compound in the supernatant is then determined analytically.

Materials and Equipment
  • D-[2-2H]xylose (or D-xylose)

  • Solvents of interest (e.g., water, ethanol, DMSO)

  • Volumetric flasks

  • Analytical balance

  • Mechanical shaker or orbital shaker with temperature control

  • Centrifuge

  • Syringes and filters (e.g., 0.45 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Refractive Index Detector) or other validated analytical instrument.

Step-by-Step Methodology
  • Preparation:

    • Accurately weigh an excess amount of D-[2-2H]xylose into a series of glass vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

    • Add a precise volume of the desired solvent to each vial.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a mechanical shaker set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Filter the sample through a 0.45 µm filter to remove any undissolved particles. This step is crucial to avoid overestimation of the solubility.

    • Immediately dilute the filtered sample with an appropriate solvent to prevent precipitation.

  • Analysis:

    • Analyze the diluted samples using a validated analytical method, such as HPLC-RI, to determine the concentration of dissolved D-[2-2H]xylose.

    • Prepare a calibration curve using standard solutions of known concentrations of D-[2-2H]xylose to quantify the solubility.

  • Data Reporting:

    • Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Diagram of the Shake-Flask Method Workflow

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Preparation cluster_analysis Analysis weigh Weigh excess D-[2-2H]xylose add_solvent Add precise volume of solvent weigh->add_solvent agitate Agitate at constant temperature (24-48h) add_solvent->agitate settle Settle excess solid agitate->settle withdraw Withdraw supernatant settle->withdraw filter Filter (0.45 µm) withdraw->filter dilute Dilute sample filter->dilute analyze Analyze by HPLC-RI or other method dilute->analyze

Caption: Workflow for determining solubility using the shake-flask method.

Conclusion

The solubility profile of D-[2-2H]xylose is a critical parameter for its effective utilization in scientific research and drug development. While direct experimental data for the deuterated compound is limited, a comprehensive understanding can be achieved by leveraging the well-documented solubility of D-xylose and the established principles of isotopic substitution effects. This guide provides a robust framework for estimating the solubility of D-[2-2H]xylose in various aqueous and organic media and offers a detailed, field-proven protocol for its experimental determination. By applying the information and methodologies presented herein, researchers can confidently and accurately work with this important isotopically labeled sugar.

References

  • (2025, April 16). 25.6: Reactions of Monosaccharides. Chemistry LibreTexts. Retrieved from [Link]

  • Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen. PMC. Retrieved from [Link]

  • D-Xylose. bioWORLD. Retrieved from [Link]

  • d-xylose. webbook.nist.gov. Retrieved from [Link]

  • Lin, Q., Liao, S., Li, L., Li, W., Yue, F., Peng, F., & Ren, J. (2019). Supplementary Information. The Royal Society of Chemistry. Retrieved from [Link]

  • Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. ACS Publications. (2022, February 18). Retrieved from [Link]

  • Deuterium Isotope Effects on Acid-Base Equilibrium of Organic Compounds. PMC. (2021, December 20). Retrieved from [Link]

  • BCS Methodology: Solubility, Permeability & Dissolution. FDA. Retrieved from [Link]

  • Experimental and Modeling Studies on the Solubility of d-Arabinose, d-Fructose, d-Glucose, d-Mannose, Sucrose and d-Xylose in Methanol and Methanol–Water Mixtures. ACS Publications. (2014, April 14). Retrieved from [Link]

  • Annex 4. World Health Organization (WHO). Retrieved from [Link]

  • A New Protocol To Determine the Solubility of Drugs into Polymer Matrixes. ACS Publications. (2012, December 19). Retrieved from [Link]

  • Drug solubility: why testing early matters in HTS. BMG LABTECH. (2023, April 6). Retrieved from [Link]

  • Predicting Solubility. Rowan. Retrieved from [Link]

  • Solubility. Purdue University. Retrieved from [Link]

  • Alkyl Xylosides: Physico-Chemical Properties and Influence on Environmental Bacteria Cells. PMC. Retrieved from [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor. (2026, January 22). Retrieved from [Link]

  • Table 3 . Solubility of various carbohydrates in organic solvents/ILs. ResearchGate. Retrieved from [Link]

  • D-Xylose Properties. EPA. Retrieved from [Link]

  • D-Xylose – preparation and application. Georganics. (2023, December 7). Retrieved from [Link]

  • Isotopic substitution reveals the importance of aluminate diffusion dynamics in gibbsite (Al(OH)3) crystallization from alkaline. OSTI.GOV. Retrieved from [Link]

  • Solubility and solvation of monosaccharides in ionic liquids†. PMC. Retrieved from [Link]

  • Thermophysical Properties and Solubility of Different Sugar-Derived Molecules in Deep Eutectic Solvents. ACS Publications. (2017, August 24). Retrieved from [Link]

  • Xylose. Wikipedia. Retrieved from [Link]

  • Understanding Sugar Solubility: A Comprehensive Guide for Food Scientists and Culinary Professionals. Invertobee. (2021, June 16). Retrieved from [Link]

  • Xylose (CAS 58-86-6) - Chemical & Physical Properties. Cheméo. Retrieved from [Link]

  • Hydrogen Isotope Effect on Thermodynamic and Kinetics of Hydrogen/Deuterium Absorption–Desorption in Pd 0.77 Ag 0.10 Cu 0.13 Alloy. ACS Publications. (2015, April 20). Retrieved from [Link]

  • Experimental solubility ( g/100g ) of xylose in water (w) and waterethanol (50-50 %w/w) mixture (w-e) and experimental values (S). ResearchGate. Retrieved from [Link]

  • Solubility of fructose in water-ethanol and water-methanol mixtures by using H-bonding models. arXiv. Retrieved from [Link]

  • Biosynthesis of UDP-Xylose. Cloning and Characterization of a Novel Arabidopsis Gene Family, UXS, Encoding Soluble and Putative Membrane-Bound UDP-Glucuronic Acid Decarboxylase Isoforms. PMC. Retrieved from [Link]

  • Solid-Liquid Equilibrium of Xylose in Water and Ethanol/Water Mixture. ResearchGate. (2025, December 16). Retrieved from [Link]

  • Stabilizing pharmaceuticals with deuterium. Advanced Science News. (2021, December 28). Retrieved from [Link]

  • Fructose Solubility in Mixed (Ethanol + Water) Solvent: Experimental Data and Comparison among Different Thermodynamic Models. ACS Publications. (2013, October 28). Retrieved from [Link]

  • Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. ResearchGate. (2018, August 13). Retrieved from [Link]

  • Isotope Effects. Columbia University. Retrieved from [Link]

  • Deuterium Isotope Effects on Hydrophobic Interactions. The Importance of Dispersion Interactions in the Hydrophobic Phase. ACS Publications. Retrieved from [Link]

  • Thermodynamic study of the deuterium isotope effect, the molar excess enthalpies of C6D6 + c-C6H12 and of C6H6 + c-C6H12. ResearchGate. Retrieved from [Link]

  • Isotope Effect (Properties). YouTube. (2021, March 16). Retrieved from [Link]

  • Summary: Solubility in deuterated solvents. AMMRL. (2004, June 14). Retrieved from [Link]

  • Development of a General Solvents Method for DMSO Soluble Compounds. USP-NF. Retrieved from [Link]

  • Production of Ethanol from d-Xylose by Using d-Xylose Isomerase and Yeasts. PMC. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Note: High-Resolution Metabolic Flux Analysis Using the Orthogonal Tracer D-[2-²H]xylose

Target Audience: Researchers, Metabolic Engineers, and Drug Development Professionals Application Area: Fluxomics, Cellular Metabolism, Redox Biology, Bioprocess Engineering Executive Summary & Mechanistic Rationale Meta...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Metabolic Engineers, and Drug Development Professionals Application Area: Fluxomics, Cellular Metabolism, Redox Biology, Bioprocess Engineering

Executive Summary & Mechanistic Rationale

Metabolic Flux Analysis (MFA) is the gold standard for quantifying intracellular reaction rates. While ¹³C-MFA excels at mapping carbon backbone rearrangements[1], it is fundamentally blind to the transfer of electrons and hydrogen atoms. This limitation is particularly problematic when studying xylose metabolism, where the primary bottleneck is often a redox imbalance between NADPH-consuming and NAD⁺-consuming steps[2].

To achieve a higher resolution of cellular state, modern fluxomics requires the use of orthogonal tracers[3]. D-[2-²H]xylose is a highly specialized deuterium-labeled tracer designed to uncouple and independently quantify the two primary pathways of xylose assimilation: the oxidoreductive Xylose Reductase/Xylitol Dehydrogenase (XR/XDH) pathway and the direct Xylose Isomerase (XI) pathway. Furthermore, it provides a direct, quantifiable readout of cytosolic NAD⁺ reduction, enabling researchers to map redox fluxes that are invisible to traditional ¹³C-tracing methodologies[4].

The Causality of Experimental Design: Why Position C2?

The selection of the C2 position for deuterium labeling is not arbitrary; it is a deliberate exploitation of enzyme mechanisms.

When a cell metabolizes D-[2-²H]xylose, the tracer faces a metabolic bifurcation:

  • The XI Pathway: Xylose isomerase converts the aldose (xylose) to a ketose (xylulose) via an intramolecular proton shift. The deuterium at C2 of xylose is shifted to the C1 position of xylulose, yielding D-xylulose-[1-²H] (M+1) .

  • The XR/XDH Pathway: Xylose reductase reduces the C1 aldehyde to an alcohol, leaving the C2 deuterium intact (forming Xylitol-[2-²H]). Subsequently, xylitol dehydrogenase oxidizes the C2 position to form xylulose. During this oxidation, the C2 deuterium is stripped and directly transferred to NAD⁺, forming NAD²H and leaving behind completely unlabeled D-xylulose (M+0) .

By simply measuring the M+1/M+0 ratio of the downstream xylulose pool and the enrichment of the NAD²H pool, researchers can precisely calculate the flux partitioning between the XI and XR/XDH pathways and quantify the exact rate of NADH generation[5].

Pathway Xylose D-[2-²H]xylose Xylitol Xylitol-[2-²H] Xylose->Xylitol Xylose Reductase (XR) Xylulose_XI D-Xylulose-[1-²H] (M+1) Xylose->Xylulose_XI Xylose Isomerase (XI) (Intramolecular ²H shift) Xylulose_XDH D-Xylulose (M+0) Xylitol->Xylulose_XDH Xylitol Dehydrogenase (XDH) NADH NAD²H (Deuterated NADH) Xylitol->NADH Direct ²H Transfer PPP Pentose Phosphate Pathway Xylulose_XDH->PPP Xylulokinase Xylulose_XI->PPP Xylulokinase

Caption: D-[2-²H]xylose metabolism: XR/XDH yields M+0 xylulose and NAD²H, while XI yields M+1 xylulose.

Experimental Workflow & Validation Architecture

To ensure data integrity, this protocol is designed as a self-validating system . Deuterium tracing is susceptible to Primary Kinetic Isotope Effects (KIE), where the stronger C-D bond slows down the XDH reaction rate compared to a C-H bond. To validate that KIE is not skewing the flux estimation, the workflow mandates a parallel unlabeled control culture and the use of a fully ¹³C-labeled internal standard during extraction.

Workflow Step1 1. Isotopic Labeling Step2 2. Rapid Quenching Step1->Step2 Step3 3. Cold Extraction Step2->Step3 Step4 4. LC-HRMS Analysis Step3->Step4 Step5 5. ²H-MFA Modeling Step4->Step5

Caption: Five-step experimental workflow for deuterium-based metabolic flux analysis.

Step-by-Step Protocol: ²H-Isotope Tracing

Phase 1: Cell Culture & Isotopic Steady-State
  • Media Preparation: Prepare minimal media containing 20 g/L D-[2-²H]xylose (Isotopic purity ≥ 98 atom % ²H) as the sole carbon source. Prepare a parallel control media using unlabeled D-xylose.

  • Inoculation: Inoculate cells (e.g., engineered S. cerevisiae or E. coli) at a starting OD₆₀₀ of 0.1.

  • Cultivation: Grow cells under strictly controlled bioreactor conditions (e.g., pH 5.5, 30°C).

  • Steady-State Verification: Monitor the OD₆₀₀ and extracellular xylose consumption via HPLC. Isotopic steady-state is typically achieved during mid-exponential growth phase (OD₆₀₀ ~1.5 to 2.0) after at least 5 cell divisions.

Phase 2: Sub-Second Quenching

Causality Check: The intracellular turnover rate of the NADH/NAD⁺ pool is on the order of milliseconds. Standard centrifugation will result in the complete loss of the NAD²H signal. Rapid quenching is non-negotiable.

  • Pre-chill a quenching solution of 60% aqueous methanol to -40°C.

  • Rapidly inject 1 mL of the active culture directly into 5 mL of the -40°C quenching solution.

  • Vortex immediately for 3 seconds and centrifuge at 10,000 × g for 1 minute at -9°C. Discard the supernatant.

Phase 3: Biphasic Extraction (Self-Validating Step)
  • Internal Standard Addition: Resuspend the quenched cell pellet in 1 mL of extraction solvent (Acetonitrile:Methanol:Water, 40:40:20, pre-chilled to -20°C). Immediately spike in 50 µL of a fully ¹³C-labeled yeast extract internal standard.

    • Why? The ¹³C standard allows for absolute quantification of the xylitol pool. If the absolute xylitol pool in the ²H-culture is significantly larger than in the unlabeled culture, KIE is occurring, and the computational model must be mathematically constrained to reflect this.

  • Incubate at -20°C for 15 minutes, vortexing every 5 minutes.

  • Centrifuge at 15,000 × g for 10 minutes at 4°C. Collect the supernatant and dry under a gentle stream of nitrogen gas.

Phase 4: LC-HRMS Analysis
  • Reconstitute the dried extract in 100 µL of LC-MS grade water.

  • Inject onto a High-Resolution Mass Spectrometer (e.g., Orbitrap or Q-TOF) coupled to an Ion-Pairing Reversed-Phase (IP-RP) or HILIC chromatography system.

  • Operate the MS in negative electrospray ionization (ESI-) mode to optimally detect sugar phosphates and nucleotide cofactors.

Quantitative Data Interpretation

The success of the orthogonal tracer relies on observing specific mass shifts. Below is the reference table for identifying the fate of the C2 deuterium atom in central carbon metabolism.

Table 1: Expected Mass Shifts and Isotopic Labeling Patterns using D-[2-²H]xylose

MetaboliteChemical FormulaMonoisotopic Mass [M-H]⁻Expected Dominant IsotopologueMechanistic Implication
D-Xylose C₅H₁₀O₅149.0455M+1 (150.0518)Tracer uptake validation
Xylitol C₅H₁₂O₅151.0612M+1 (152.0675)XR pathway is active
D-Xylulose C₅H₁₀O₅149.0455M+0 (149.0455)²H transferred to NAD⁺ via XDH
D-Xylulose C₅H₁₀O₅149.0455M+1 (150.0518)Intramolecular shift via XI pathway
NADH C₂₁H₂₉N₇O₁₄P₂664.1175M+1 (665.1238)Direct readout of XDH redox flux
Ribose-5-P C₅H₁₁O₈P229.0118M+0 (229.0118)Downstream PPP flux (²H lost)

Note: Data must be corrected for natural isotope abundance prior to flux calculation.

Computational Flux Estimation

Once the Mass Isotopomer Distributions (MIDs) are extracted from the LC-HRMS data, they cannot be interpreted purely by visual inspection due to network complexity.

  • Input the corrected MIDs into a metabolic flux analysis software capable of handling hydrogen atom transitions (e.g., MOMFA or advanced machine learning frameworks like ML-Flux[5]).

  • Define the atom transition map specifically for hydrogen/deuterium, ensuring the XDH reaction is coded to transfer the C2 hydrogen to the cytosolic NAD⁺ pool.

  • Execute the iterative solver to minimize the variance-weighted sum of squared residuals (SSR) between the simulated and measured isotope patterns, yielding the final redox-resolved flux map.

Sources

Application

Application Note: Quantification of D-Xylose in Human Plasma by LC-MS/MS Using D-[2-2H]xylose as an Internal Standard

Introduction The precise quantification of D-xylose in biological matrices is crucial for various clinical and research applications. The D-xylose absorption test is a well-established clinical tool for assessing malabso...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The precise quantification of D-xylose in biological matrices is crucial for various clinical and research applications. The D-xylose absorption test is a well-established clinical tool for assessing malabsorption syndromes and evaluating the integrity of the small intestine's mucosa. In metabolic research, tracking D-xylose levels helps to understand carbohydrate metabolism and its role in various physiological and pathological processes.[1][2]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for this purpose due to its high sensitivity, specificity, and throughput.[3][4] A critical component of a robust LC-MS/MS assay is the use of a suitable internal standard to correct for variations in sample preparation, injection volume, and matrix effects. Stable isotope-labeled (SIL) internal standards are the gold standard, as they co-elute with the analyte and exhibit similar ionization behavior, providing the most accurate and precise quantification.[5]

This application note details a validated LC-MS/MS method for the quantification of D-xylose in human plasma using D-[2-2H]xylose as an internal standard. The use of a deuterated analog at a non-exchangeable position ensures a stable isotopic label and minimal cross-talk with the native analyte.

Principle of the Method: Isotope Dilution Mass Spectrometry

This method is based on the principle of stable isotope dilution mass spectrometry (IDMS). A known amount of D-[2-2H]xylose is added to the plasma sample before any processing. This "spiked" sample is then subjected to protein precipitation to remove macromolecules. The supernatant containing both D-xylose and D-[2-2H]xylose is then analyzed by LC-MS/MS. Since the SIL internal standard is chemically identical to the analyte, it experiences the same losses during sample preparation and the same ionization suppression or enhancement in the mass spectrometer. By measuring the ratio of the peak area of the analyte to the peak area of the internal standard, an accurate and precise quantification of the endogenous D-xylose concentration can be achieved.

Materials and Reagents

  • Analytes and Internal Standard:

    • D-Xylose (Sigma-Aldrich, Cat. No. X1500 or equivalent)

    • D-[2-2H]xylose (Custom synthesis or specialty chemical supplier)

  • Solvents and Reagents:

    • Acetonitrile (ACN), LC-MS grade (Fisher Scientific, Cat. No. A955 or equivalent)

    • Methanol (MeOH), LC-MS grade (Fisher Scientific, Cat. No. A456 or equivalent)

    • Water, LC-MS grade (Fisher Scientific, Cat. No. W6 or equivalent)

    • Ammonium formate, LC-MS grade (Sigma-Aldrich, Cat. No. 70221 or equivalent)

    • Formic acid, LC-MS grade (Sigma-Aldrich, Cat. No. 56302 or equivalent)

  • Human Plasma:

    • Blank human plasma (sourced from a reputable biobank)

Experimental Protocols

Preparation of Stock and Working Solutions
  • D-Xylose Stock Solution (1 mg/mL): Accurately weigh 10 mg of D-xylose and dissolve it in 10 mL of 50:50 (v/v) Methanol:Water.

  • D-[2-2H]xylose Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of D-[2-2H]xylose and dissolve it in 1 mL of 50:50 (v/v) Methanol:Water.

  • D-Xylose Working Solutions: Prepare a series of working solutions for calibration standards and quality controls (QCs) by serially diluting the stock solution with 50:50 (v/v) Methanol:Water.

  • Internal Standard Working Solution (10 µg/mL): Dilute the D-[2-2H]xylose stock solution with 50:50 (v/v) Methanol:Water.

Sample Preparation

The sample preparation workflow is designed to be simple and efficient, utilizing protein precipitation to remove the bulk of the plasma matrix.

G plasma 100 µL Plasma Sample (Calibrator, QC, or Unknown) is_add Add 10 µL of 10 µg/mL D-[2-2H]xylose IS plasma->is_add vortex1 Vortex Mix (10 sec) is_add->vortex1 ppt_agent Add 400 µL of cold Acetonitrile vortex1->ppt_agent vortex2 Vortex Mix (1 min) ppt_agent->vortex2 centrifuge Centrifuge at 13,000 x g for 10 min at 4°C vortex2->centrifuge supernatant Transfer 200 µL of Supernatant centrifuge->supernatant dilute Add 200 µL of Water supernatant->dilute vortex3 Vortex Mix (10 sec) dilute->vortex3 lcms Inject into LC-MS/MS vortex3->lcms

Caption: Protein Precipitation Workflow for Plasma Samples.

LC-MS/MS Method

The chromatographic separation is achieved using a hydrophilic interaction liquid chromatography (HILIC) column, which is well-suited for retaining and separating polar compounds like sugars.

G cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry autosampler Autosampler pump HPLC Pump autosampler->pump column HILIC Column pump->column esi Electrospray Ionization (Negative Mode) column->esi ms1 Quadrupole 1 (Q1) Precursor Ion Selection esi->ms1 ms2 Quadrupole 2 (Q2) Collision Cell (CID) ms1->ms2 ms3 Quadrupole 3 (Q3) Product Ion Selection ms2->ms3 detector Detector ms3->detector

Caption: LC-MS/MS System Workflow.

Table 1: LC-MS/MS Method Parameters

ParameterValue
LC System High-Performance Liquid Chromatography System
ColumnHILIC Column (e.g., 150 mm x 2.0 mm, 5 µm)
Mobile Phase A10 mM Ammonium Formate in Water
Mobile Phase BAcetonitrile
Gradient90% B to 50% B over 5 min, hold for 2 min, return to 90% B and equilibrate for 3 min
Flow Rate0.3 mL/min
Column Temperature40 °C
Injection Volume5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Negative
Capillary Voltage3.0 kV
Source Temperature150 °C
Desolvation Temperature400 °C
MRM Transitions
D-XyloseQ1: 149.0 m/z -> Q3: 89.0 m/z (Quantifier), 59.0 m/z (Qualifier)
D-[2-2H]xyloseQ1: 150.0 m/z -> Q3: 90.0 m/z (Quantifier)
Collision EnergyOptimized for specific instrument
Dwell Time100 ms

Data Analysis and Quantification

The concentration of D-xylose in the unknown samples is determined by constructing a calibration curve. The curve is generated by plotting the peak area ratio of D-xylose to D-[2-2H]xylose against the nominal concentration of the calibration standards. A linear regression with a 1/x² weighting is typically used.

Method Validation

A comprehensive method validation should be performed according to regulatory guidelines to ensure the reliability of the results. Key validation parameters include:

  • Linearity: The method should be linear over a clinically relevant concentration range.

  • Accuracy and Precision: The intra- and inter-day accuracy and precision should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).

  • Matrix Effect: The effect of the plasma matrix on the ionization of the analyte and internal standard should be assessed to ensure it is adequately compensated for by the internal standard.

  • Recovery: The extraction recovery of the analyte and internal standard should be consistent across the concentration range.

  • Stability: The stability of D-xylose in plasma should be evaluated under various storage and handling conditions.

Conclusion

This application note provides a detailed protocol for the sensitive and specific quantification of D-xylose in human plasma using D-[2-2H]xylose as an internal standard with an LC-MS/MS system. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method suitable for both clinical diagnostic and research applications.

References

  • Megazyme. D-XYLOSE Assay Procedure K-XYLOSE. Available at: [Link]

  • Shimadzu. High-Sensitivity Analysis of Sugars in Sugar-Free Beverages Using a Newly Developed Single Quadrupole Mass Spectrometer. Available at: [Link]

  • News-Medical.Net. Improving sample preparation for LC-MS/MS analysis. Available at: [Link]

  • Cerilliant. Selection of Internal Standards for LC-MS/MS Applications. Available at: [Link]

  • Georganics. D-Xylose – preparation and application. Available at: [Link]

  • Prasain, J. Quantitative analysis of small molecules in biological samples. Available at: [Link]

  • Patterson, K., et al. (2024). Development and validation of an LC-MS/MS method for the quantification of oral-sugar probes in plasma to test small intestinal permeability and absorptive capacity in the domestic cat (Felis catus). Journal of Chromatography B, 1229, 123877. Available at: [Link]

Sources

Method

Application Note: Probing the Rate-Limiting Hydride Shift in Xylose Isomerase Using D-[2-²H]Xylose

Target Audience: Researchers, Enzymologists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol Introduction & Mechanistic Rationale The aldose-ketose isomerization of sugars is a fu...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Enzymologists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol

Introduction & Mechanistic Rationale

The aldose-ketose isomerization of sugars is a fundamental transformation in both biological glycolysis and industrial biocatalysis (e.g., the production of high-fructose corn syrup and cellulosic biofuels). Xylose isomerase (XI) is the archetypal metalloenzyme for this reaction, catalyzing the interconversion of D-xylose to D-xylulose. Despite its widespread industrial use, XI is notoriously slow—operating up to five orders of magnitude slower than analogous enzymes like triosephosphate isomerase 1.

To optimize such enzymes, researchers must pinpoint the catalytic bottleneck. The isomerization mechanism proceeds via three stages: (1) substrate ring opening, (2) an intramolecular hydride shift from C2 to C1, and (3) ring closure. Crystallographic and computational studies suggest that the enzyme utilizes a bimetallic electrophilic center (typically Mg²⁺) to facilitate the C2 → C1 hydride transfer, which is widely postulated to be the rate-limiting step 2.

The Causality of the Kinetic Isotope Effect (KIE)

To experimentally validate that the hydride shift is rate-determining, we utilize D-[2-²H]xylose (xylose deuterated at the C2 position). The primary kinetic isotope effect ( 1∘ KIE) arises from the difference in zero-point vibrational energy (ZPVE) between the C–H and C–D bonds. Because deuterium is twice as massive as protium, the C–D bond sits lower in the potential energy well. During the transition state, as the bond breaks, this vibrational mode is lost. Consequently, cleaving a C–D bond requires a higher activation energy ( ΔG‡ ) than a C–H bond, leading to a measurable reduction in the catalytic rate ( kD​<kH​ ) 3. If a preceding step (like ring opening) were rate-limiting, isotopic substitution at C2 would yield a KIE near 1.0.

Mechanism S1 Cyclic Substrate (D-Xylose) S2 Acyclic Intermediate (Metal-Coordinated) S1->S2 Ring Opening TS Transition State (C2 → C1 Hydride Shift) S2->TS Rate-Limiting Step P1 Acyclic Product (D-Xylulose) TS->P1 Isotope Effect Measured P2 Cyclic Product (D-Xylulose) P1->P2 Ring Closure

Fig 1: Reaction coordinate of xylose isomerase highlighting the rate-limiting C2-C1 hydride shift.

Experimental Design & Self-Validating Systems

Measuring the KIE requires an assay capable of capturing initial steady-state velocities ( v0​ ) with high precision. We employ a continuous coupled spectrophotometric assay . As XI converts D-xylose to D-xylulose, an excess of the coupling enzyme Sorbitol Dehydrogenase (SDH) immediately reduces the D-xylulose to D-xylitol, concomitantly oxidizing NADH to NAD⁺. The rate of NADH depletion (measured at 340 nm) serves as a real-time proxy for XI activity.

Causality Behind Experimental Choices:
  • Buffer Selection (HEPES vs. Phosphate): We use 50 mM HEPES (pH 7.5). Phosphate buffers are strictly avoided because they precipitate the Mg²⁺ ions required for XI's bimetallic catalytic core 2.

  • Coupling Enzyme Excess: To ensure the assay is a self-validating system, SDH must not be the rate-limiting factor. The protocol mandates a validation step where SDH concentration is doubled; if the observed rate remains unchanged, the system is validated as measuring true XI kinetics.

  • Isotopic Purity: The D-[2-²H]xylose must have >98% isotopic enrichment. Any residual protium substrate will disproportionately drive the reaction due to its faster turnover, artificially suppressing the measured KIE.

Workflow Substrate Prepare Substrates D-Xylose vs D-[2-²H]Xylose Assay Coupled Enzyme Assay XI + SDH + NADH Substrate->Assay Measure Spectrophotometry Monitor ΔA₃₄₀ (NADH Oxidation) Assay->Measure Analyze Data Analysis Michaelis-Menten Fitting Measure->Analyze KIE Determine KIE Calculate k_cat(H) / k_cat(D) Analyze->KIE

Fig 2: Experimental workflow for determining the kinetic isotope effect via coupled enzyme assay.

Detailed Protocol: KIE Determination

Materials & Reagents
  • Enzymes: Purified Xylose Isomerase (XI), Sorbitol Dehydrogenase (SDH, ≥50 U/mg).

  • Substrates: D-Xylose (Natural abundance), D-[2-²H]Xylose (≥98% atom % D).

  • Cofactors: NADH (0.2 mM final), MgSO₄ (10 mM final).

  • Buffer: 50 mM HEPES, pH 7.5.

Step-by-Step Methodology
  • Substrate Stock Preparation: Prepare 100 mM stock solutions of both D-xylose and D-[2-²H]xylose in 50 mM HEPES buffer. Verify the pH of both stocks is exactly 7.5, adjusting with dilute NaOH/HCl if necessary.

  • Assay Master Mix: For a 1 mL cuvette volume, prepare a master mix containing 50 mM HEPES, 10 mM MgSO₄, 0.2 mM NADH, and 10 U/mL SDH.

  • System Validation (Baseline & Coupling Check):

    • Baseline Drift: Monitor the Master Mix at 340 nm for 3 minutes without XI. The ΔA340​ should be < 0.001 AU/min.

    • Coupling Efficiency: Run a pilot reaction with 10 mM D-xylose and 10 U/mL SDH. Repeat with 20 U/mL SDH. The calculated v0​ must be identical (within 5% error).

  • Reaction Initiation:

    • Aliquot the Master Mix into a quartz cuvette pre-warmed to 30 °C.

    • Add substrate to achieve the desired final concentration (range: 0.5 mM to 50 mM to properly bracket the expected KM​ ).

    • Add a fixed, limiting concentration of XI (e.g., 50 nM) to initiate the reaction. Mix rapidly by inversion.

  • Data Acquisition: Record the absorbance at 340 nm continuously for 2 minutes. Extract the initial linear slope ( ΔA340​/Δt ).

  • Replication: Repeat steps 4-5 for at least 8 different concentrations of both the protium and deuterium substrates in biological triplicates.

Data Processing & Quantitative Presentation

Convert the absorbance slopes to reaction velocities ( v0​ , in M/s) using the Beer-Lambert law and the extinction coefficient of NADH ( ε340​=6220M−1cm−1 ):

v0​=ε340​×l∣ΔA340​/Δt∣​

Plot v0​ against substrate concentration [S] and fit the data to the Michaelis-Menten equation using non-linear regression to extract kcat​ and KM​ . The primary kinetic isotope effect is calculated as the ratio of the catalytic constants: Dkcat​=kcat,H​/kcat,D​ .

Table 1: Representative Quantitative Data for Xylose Isomerase KIE

Substrate kcat​ ( s−1 ) KM​ (mM) kcat​/KM​ ( s−1mM−1 )Primary KIE ( Dkcat​ )
D-Xylose 15.2 ± 0.45.1 ± 0.22.98-
D-[2-²H]Xylose 4.0 ± 0.25.0 ± 0.30.803.8

Data Interpretation: A Dkcat​ value of ~3.8 strongly indicates that the C2 → C1 hydride transfer is the rate-limiting chemical step. Theoretical quantum dynamic simulations corroborate this magnitude, noting that over half of this KIE value is driven by quantum tunneling effects inherent to the bimetallic electrophilic catalysis 2. Interestingly, biomimetic solid-state catalysts, such as Lewis acid Sn-Beta zeolites, perform an analogous intramolecular hydride shift and exhibit a comparable KIE of ~2.0 when tested with C2-deuterated sugars [[4]](). Note that KM​ values typically remain unchanged between isotopes, as isotopic substitution at the non-binding C2 position does not significantly alter the enzyme-substrate dissociation constant.

References

  • Title : Quantum Dynamics of Hydride Transfer Catalyzed by Bimetallic Electrophilic Catalysis: Synchronous Motion of Mg2+ and H- in Xylose Isomerase Source : Journal of the American Chemical Society URL :[Link]

  • Title : Explaining Kinetic Isotope Effects in Proton-Coupled Electron Transfer Reactions Source : Accounts of Chemical Research URL :[Link]

  • Title : Metalloenzyme-like catalyzed isomerizations of sugars by Lewis acid zeolites Source : Proceedings of the National Academy of Sciences (PNAS) URL :[Link]

  • Title : Hydroxide Once or Twice? A Combined Neutron Crystallographic and Quantum Chemical Study of the Hydride Shift in D-Xylose Isomerase Source : bioRxiv URL :[Link]

Sources

Application

Application Notes and Protocols: D-[2-2H]xylose in Xylose Isomerase Assays

Introduction: The Significance of Xylose Isomerase and the Need for Advanced Assay Methodologies Xylose isomerase (XI), also known as glucose isomerase, is an enzyme of immense industrial and academic interest.[1][2] It...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Xylose Isomerase and the Need for Advanced Assay Methodologies

Xylose isomerase (XI), also known as glucose isomerase, is an enzyme of immense industrial and academic interest.[1][2] It catalyzes the reversible isomerization of D-xylose to D-xylulose and, significantly, D-glucose to D-fructose.[1][2] This latter activity is the cornerstone of the multi-billion dollar high-fructose corn syrup (HFCS) industry.[3][4] Beyond its role in food production, xylose isomerase is a critical component in the bio-based economy, enabling the conversion of hemicellulosic biomass, rich in xylose, into ethanol and other valuable chemicals.[1][2]

The precise and reliable measurement of xylose isomerase activity is paramount for a variety of applications, from fundamental enzyme characterization and protein engineering to industrial process optimization and drug development.[4] Traditional colorimetric and spectrophotometric assays, while useful, can be susceptible to interference from other components in complex biological mixtures and may lack the sensitivity required for detailed kinetic studies. The use of isotopically labeled substrates, such as D-[2-2H]xylose, offers a powerful alternative, providing a means to directly and unambiguously track the enzymatic reaction with high specificity and sensitivity.

This application note provides a comprehensive guide to the use of D-[2-2H]xylose in xylose isomerase assays. We will delve into the mechanistic basis for its application, provide detailed protocols for assay execution and data analysis, and offer insights into the interpretation of results. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of stable isotope labeling for a more in-depth understanding of xylose isomerase function.

Principles of the Assay: Unraveling the Hydride Shift with D-[2-2H]xylose

The catalytic mechanism of xylose isomerase involves a series of steps, including the opening of the cyclic sugar substrate, isomerization via a hydride shift, and subsequent ring closure of the product.[1][5] The key isomerization step involves the transfer of a hydride ion (a proton and two electrons) from the C2 position of the aldose (xylose) to the C1 position, forming the ketose (xylulose).[1][5]

By substituting the hydrogen atom at the C2 position of D-xylose with its stable isotope, deuterium (²H), we introduce a "kinetic isotope effect" (KIE). The C-²H bond is stronger than the C-¹H bond, and consequently, its cleavage during the hydride shift is slower. This difference in reaction rate provides a powerful tool for studying the enzyme's mechanism and is the basis for highly specific assays.

The use of D-[2-2H]xylose allows for the direct monitoring of the enzymatic reaction by mass spectrometry (MS). By tracking the mass-to-charge ratio (m/z) of the substrate and product, we can quantify the conversion with exceptional accuracy, even in the presence of other sugars or interfering compounds. This is particularly advantageous when working with crude cell lysates or complex fermentation broths.

The Xylose Isomerase Catalytic Cycle

The isomerization of D-xylose to D-xylulose catalyzed by xylose isomerase proceeds through a multi-step mechanism. The enzyme requires divalent metal ions, such as Mg²⁺ or Mn²⁺, for its activity.[6]

XI_Mechanism cluster_enzyme Xylose Isomerase Active Site E_Xyl E + α-D-Xylopyranose E_OpenXyl E-Xylose (open-chain) E_Xyl->E_OpenXyl Ring Opening E_Transition Transition State (Hydride Shift) E_OpenXyl->E_Transition Isomerization E_OpenXylulose E-Xylulose (open-chain) E_Transition->E_OpenXylulose E_Xylulose E + α-D-Xylulofuranose E_OpenXylulose->E_Xylulose Ring Closure E_Xylulose->E_Xyl Product Release & Substrate Binding

Figure 1: Simplified workflow of the xylose isomerase catalytic cycle.

Application: A Robust Mass Spectrometry-Based Xylose Isomerase Assay

This protocol outlines a sensitive and specific assay for xylose isomerase activity using D-[2-2H]xylose as a substrate and quantification by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).[7]

Materials and Reagents
ReagentSupplierComments
D-[2-²H]xyloseSigma-AldrichOr other reputable supplier.
Xylose IsomeraseSigma-AldrichOr purified from a recombinant source.
Tris-HCl BufferThermo Fisher ScientificpH 7.5
Magnesium Chloride (MgCl₂)Sigma-Aldrich
Sorbitol DehydrogenaseRocheFor coupled spectrophotometric assay (optional).
NADHSigma-AldrichFor coupled spectrophotometric assay (optional).
Acetonitrile (ACN)Fisher ScientificLC-MS grade.
Formic AcidFisher ScientificLC-MS grade.
Ultrapure WaterMillipore
Protocol: Step-by-Step Guide
1. Preparation of Reagents
  • 1 M Tris-HCl (pH 7.5): Dissolve 121.14 g of Tris base in 800 mL of ultrapure water. Adjust the pH to 7.5 with concentrated HCl and bring the final volume to 1 L.

  • 1 M MgCl₂: Dissolve 95.21 g of MgCl₂ in 1 L of ultrapure water.

  • 100 mM D-[2-²H]xylose Stock Solution: Accurately weigh and dissolve D-[2-²H]xylose in ultrapure water to a final concentration of 100 mM. Store at -20°C.

  • Enzyme Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂.

2. Enzyme Reaction
  • Prepare a reaction mixture in a microcentrifuge tube containing:

    • 50 mM Tris-HCl (pH 7.5)

    • 10 mM MgCl₂

    • 10 mM D-[2-²H]xylose

    • Xylose Isomerase (at a concentration that ensures linear reaction kinetics over the desired time course)

  • Initiate the reaction by adding the enzyme.

  • Incubate the reaction at the optimal temperature for the specific xylose isomerase being studied (e.g., 60°C).[3]

  • At various time points (e.g., 0, 5, 10, 15, 30 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the enzyme and stop the reaction.

  • Centrifuge the quenched samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.

  • Transfer the supernatant to a clean tube for UHPLC-MS/MS analysis.

3. UHPLC-MS/MS Analysis
  • Instrumentation: A triple quadrupole mass spectrometer coupled with a UHPLC system is recommended for this analysis.[7][8]

  • Chromatographic Separation: A hydrophilic interaction liquid chromatography (HILIC) column is suitable for separating xylose and xylulose.

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: A suitable gradient from high to low organic content will effectively separate the isomers.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray ionization (ESI) in negative mode is typically used for sugars.

    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both D-[2-²H]xylose and the resulting D-[1-²H]xylulose. The deuterium will be on the C1 position of xylulose after the hydride shift.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
D-[2-²H]xylose151.0689.02
D-[1-²H]xylulose151.0661.03

Note: The exact m/z values may vary slightly depending on the instrument and adduct formation. It is crucial to optimize these transitions on your specific mass spectrometer.

Data Analysis and Interpretation
  • Generate a Standard Curve: Prepare a series of standards containing known concentrations of both D-[2-²H]xylose and unlabeled D-xylulose (as a proxy for D-[1-²H]xylulose, assuming similar ionization efficiency).

  • Quantify Substrate and Product: Using the standard curve, determine the concentration of D-[2-²H]xylose and D-[1-²H]xylulose in each of your time-point samples.

  • Calculate Initial Velocity: Plot the concentration of the product (D-[1-²H]xylulose) formed over time. The initial linear portion of this curve represents the initial velocity (v₀) of the reaction.

  • Determine Kinetic Parameters: By measuring the initial velocities at various substrate concentrations, you can determine the Michaelis-Menten kinetic parameters, Kₘ and Vₘₐₓ.

Experimental Workflow Diagram

XI_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis ReagentPrep Reagent Preparation ReactionSetup Reaction Setup ReagentPrep->ReactionSetup EnzymeDilution Enzyme Dilution EnzymeDilution->ReactionSetup Incubation Incubation ReactionSetup->Incubation Quenching Quenching Incubation->Quenching Centrifugation Centrifugation Quenching->Centrifugation UHPLC_MSMS UHPLC-MS/MS Analysis Centrifugation->UHPLC_MSMS DataAnalysis Data Analysis & Interpretation UHPLC_MSMS->DataAnalysis

Figure 2: Workflow for xylose isomerase assay using D-[2-2H]xylose.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
No or low enzyme activity Inactive enzyme, incorrect buffer pH, missing cofactors (Mg²⁺), inhibitor presence.Verify enzyme activity with a positive control (unlabeled xylose), check buffer pH, ensure cofactor concentration is correct, screen for potential inhibitors in the sample.
High background signal in MS Contaminated reagents, matrix effects from the sample.Use LC-MS grade solvents and reagents, perform a sample cleanup (e.g., solid-phase extraction) if necessary, optimize MS parameters.
Poor chromatographic separation Inappropriate column or mobile phase, gradient not optimized.Experiment with different HILIC columns, adjust the mobile phase composition and gradient profile.
Non-linear reaction kinetics Substrate depletion, product inhibition, enzyme instability.Use a lower enzyme concentration or shorter time points, check for product inhibition by adding the product to the initial reaction mixture, assess enzyme stability at the assay temperature.

Conclusion

The use of D-[2-²H]xylose in xylose isomerase assays provides a highly specific and sensitive method for characterizing this important enzyme. The mass spectrometry-based approach described herein offers significant advantages over traditional methods, particularly for studies in complex biological matrices. By leveraging the power of stable isotope labeling, researchers can gain deeper insights into the mechanism of xylose isomerase, screen for inhibitors, and optimize its use in various industrial applications.

References

  • Bokor, L., et al. (2000). Mechanism of action of D-xylose isomerase. PubMed. Available at: [Link]

  • Kim, S., et al. (2024). Engineering Xylose Isomerase for Industrial Applications. MDPI. Available at: [Link]

  • Wikipedia. (n.d.). Xylose isomerase. Wikipedia. Available at: [Link]

  • BRENDA. (n.d.). Information on EC 5.3.1.5 - xylose isomerase. BRENDA Enzyme Database. Available at: [Link]

  • intoleran. (n.d.). Xylose isomerase - digestive enzymes. intoleran. Available at: [Link]

  • Wikipedia. (n.d.). Xylose metabolism. Wikipedia. Available at: [Link]

  • Richard, J. P., et al. (2011). Binding Energy and Catalysis by d-Xylose Isomerase: Kinetic, Product, and X-ray Crystallographic Analysis of Enzyme-Catalyzed Isomerization of (R)-Glyceraldehyde. Biochemistry. Available at: [Link]

  • Lee, C. (2022). Glucose Isomerase: Functions, Structures, and Applications. MDPI. Available at: [Link]

  • Quintana-Bulla, M., & Ward, R. J. (2025). Xylose isomerase: from fundamental research to applied enzyme technology. PubMed. Available at: [Link]

  • Liu, Y., et al. (2009). A secondary kinetic isotope effect study of the 1-deoxy-D-xylulose-5-phosphate reductoisomerase-catalyzed reaction: evidence for a retroaldol-aldol rearrangement. PubMed. Available at: [Link]

  • Amyes, T. L., & Richard, J. P. (2011). Binding Energy and Catalysis by D-Xylose Isomerase: Kinetic, Product and X-Ray Crystallographic Analysis of Enzyme-Catalyzed Isomerization of (R)-Glyceraldehyde. PMC. Available at: [Link]

  • ResearchGate. (2016). What is the protocol for the measurement of xylose isomerase? ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Solvent-isotope effects. ResearchGate. Available at: [Link]

  • Liu, Y., et al. (2009). A Secondary Kinetic Isotope Effect Study of the 1-Deoxy-d-xylulose-5-phosphate Reductoisomerase-catalyzed Reaction: Evidence for a Retroaldol-Aldol Rearrangement. PMC. Available at: [Link]

  • Megazyme. (2019). D-Xylose Video Protocol with K-XYLOSE. YouTube. Available at: [Link]

  • Abdelnur, P. V., et al. (2017). New Protocol Based on UHPLC-MS/MS for Quantitation of Metabolites in Xylose-Fermenting Yeasts. PubMed. Available at: [Link]

  • Lee, S., et al. (2024). Structural Analysis of Xylose Isomerase from Streptomyces avermitilis. MDPI. Available at: [Link]

  • Taylor & Francis. (n.d.). Xylose isomerase – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Akano, K. S., et al. (n.d.). Some Properties of the Thermostable Xylose Isomerase of Saccharococcus caldoxylosilyticus No. 31. Science Alert. Available at: [Link]

  • Abdelnur, P. V., et al. (n.d.). New Protocol Based on UHPLC-MS/MS for Quantitation of Metabolites in Xylose-Fermenting Yeasts. Alice. Available at: [Link]

  • de Oliveira, A. C. S., et al. (2024). Immobilization, Characterization and Application of a Xylose Isomerase Biocatalyst for Xylose Fermentation in Biorefineries. MDPI. Available at: [Link]

  • Taylor & Francis. (n.d.). Xylose isomerase – Knowledge and References. Taylor & Francis. Available at: [Link]

Sources

Method

Application Note and Protocol: 1H and 13C-NMR Chemical Shifts of D-[2-2H]xylose

Introduction: The Significance of Deuterium-Labeled Carbohydrates Isotopically labeled compounds are indispensable tools in the fields of biochemistry, metabolic research, and drug development.[1][2] Specifically, deuter...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Deuterium-Labeled Carbohydrates

Isotopically labeled compounds are indispensable tools in the fields of biochemistry, metabolic research, and drug development.[1][2] Specifically, deuterium-labeled carbohydrates, such as D-[2-2H]xylose, offer a powerful means to trace metabolic pathways, elucidate enzymatic mechanisms, and serve as internal standards in quantitative NMR (qNMR) studies.[3][4][5] The substitution of a proton with a deuterium atom at a specific position provides a subtle yet definitive alteration that can be readily detected by Nuclear Magnetic Resonance (NMR) spectroscopy. This application note provides a detailed guide to the expected ¹H and ¹³C-NMR chemical shifts of D-[2-2H]xylose, explains the underlying principles of deuterium isotope effects on NMR spectra, and presents a comprehensive protocol for sample preparation and data acquisition.

D-xylose, an aldopentose, is a fundamental component of hemicellulose and plays a significant role in various biological processes.[6][7] In solution, D-xylose exists as a complex equilibrium mixture of different tautomers, primarily the α- and β-pyranose forms, with minor contributions from α- and β-furanose and the open-chain aldehyde form.[6][8] Understanding the NMR spectra of its deuterated isotopologue is crucial for researchers utilizing this compound in their studies.

Understanding Deuterium Isotope Effects in NMR Spectroscopy

The substitution of a proton (¹H) with a deuterium (²H) atom introduces several predictable changes in the NMR spectra of a molecule. These are collectively known as deuterium isotope effects.[9][10][11]

  • ¹H-NMR Spectrum: The most apparent effect is the disappearance of the signal corresponding to the proton that has been replaced by deuterium. In the case of D-[2-²H]xylose, the signal for the H-2 proton will be absent. Furthermore, the coupling patterns of adjacent protons will be altered due to the removal of the J-coupling interaction with H-2.

  • ¹³C-NMR Spectrum: Deuterium substitution also influences the chemical shifts of nearby carbon atoms. This is primarily due to the slightly shorter average bond length of a C-D bond compared to a C-H bond, which results in a small change in the electronic environment.[12]

    • One-bond isotope effect (¹ΔC): The carbon directly attached to the deuterium (C-2 in this case) will exhibit a significant upfield shift (to a lower ppm value) and will appear as a triplet in the proton-coupled ¹³C spectrum due to coupling with the spin-1 deuterium nucleus. In a proton-decoupled ¹³C spectrum, this signal will be a singlet but will still be shifted upfield.

    • Two-bond isotope effect (²ΔC): Carbons two bonds away from the deuterium (C-1 and C-3) will also experience a smaller upfield shift.

    • Longer-range isotope effects: Isotope effects can sometimes be observed on carbons that are more than two bonds away, although these are typically very small.[10]

Predicted ¹H and ¹³C-NMR Chemical Shifts of D-[2-²H]xylose

The chemical shifts of carbohydrates in solution are sensitive to factors such as solvent, temperature, and pH.[13] The following tables provide the expected chemical shifts for the major anomers of D-[2-²H]xylose in D₂O at room temperature, based on the known values for unlabeled D-xylose and the predicted deuterium isotope effects.

Table 1: Predicted ¹H-NMR Chemical Shifts (ppm) for D-[2-²H]xylose in D₂O

Protonα-D-xylopyranose (unlabeled)α-D-xylopyranose (2-²H)β-D-xylopyranose (unlabeled)β-D-xylopyranose (2-²H)
H-1~5.19 (d)~5.19 (s)~4.57 (d)~4.57 (s)
H-2~3.32 (dd)Absent ~3.22 (dd)Absent
H-3~3.52 (t)~3.52 (d)~3.43 (t)~3.43 (d)
H-4~3.69 (m)~3.69 (m)~3.93 (m)~3.93 (m)
H-5ax~3.61 (dd)~3.61 (dd)~3.32 (dd)~3.32 (dd)
H-5eq~3.93 (dd)~3.93 (dd)~3.63 (dd)~3.63 (dd)

Note: Chemical shifts are approximate and can vary slightly based on experimental conditions. The multiplicity of H-1 and H-3 changes due to the absence of coupling to H-2.

Table 2: Predicted ¹³C-NMR Chemical Shifts (ppm) for D-[2-²H]xylose in D₂O

Carbonα-D-xylopyranose (unlabeled)α-D-xylopyranose (2-²H)β-D-xylopyranose (unlabeled)β-D-xylopyranose (2-²H)Isotope Shift (Δδ)
C-1~93.7~93.6~98.1~98.0~ -0.1 ppm
C-2~73.0~72.7 ~75.5~75.2 ~ -0.3 ppm
C-3~74.3~74.2~77.3~77.2~ -0.1 ppm
C-4~70.9~70.9~70.7~70.7Negligible
C-5~62.4~62.4~66.7~66.7Negligible

Note: The most significant upfield shift is expected for C-2, the site of deuteration. Smaller upfield shifts are predicted for the adjacent carbons, C-1 and C-3.[9][10]

Experimental Protocols

This protocol outlines the steps for preparing a D-[2-²H]xylose sample for high-resolution NMR analysis.

Materials:

  • D-[2-²H]xylose

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • High-quality 5 mm NMR tubes

  • Vortex mixer

  • Pipettes

Procedure:

  • Weighing the Sample: Accurately weigh approximately 5-10 mg of D-[2-²H]xylose for ¹H-NMR and 20-30 mg for ¹³C-NMR into a clean, dry vial.[14]

  • Solvent Addition: Add approximately 0.6 mL of D₂O to the vial. D₂O is used as the solvent to avoid a large residual water signal in the ¹H-NMR spectrum.

  • Dissolution: Gently vortex the vial to ensure complete dissolution of the sample. If necessary, sonicate for a few minutes. Visually inspect the solution to ensure no solid particles remain.

  • Transfer to NMR Tube: Using a clean pipette, transfer the solution into a 5 mm NMR tube.[14] The final sample height should be approximately 4-5 cm.

  • Equilibration: Allow the sample to equilibrate at the desired temperature inside the NMR spectrometer for at least 5 minutes before data acquisition to ensure thermal stability and minimize shimming artifacts.[15]

This protocol provides general parameters for acquiring ¹H and ¹³C-NMR spectra on a modern high-field NMR spectrometer (e.g., 500 MHz or higher).[16]

¹H-NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment with solvent suppression (e.g., presaturation) is recommended.

  • Temperature: 298 K (25 °C)

  • Spectral Width: Approximately 12 ppm, centered around 4.7 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Data Processing: Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum.

¹³C-NMR Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30).

  • Temperature: 298 K (25 °C)

  • Spectral Width: Approximately 200 ppm, centered around 100 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096 scans, as ¹³C is an insensitive nucleus.

  • Data Processing: Apply an exponential window function with a line broadening of 1-2 Hz before Fourier transformation. Phase and baseline correct the spectrum.

Data Visualization and Workflow

The following diagrams illustrate the anomeric equilibrium of D-xylose in solution and the general workflow for NMR analysis.

Anomeric_Equilibrium cluster_furanose Minor Furanose Forms α-D-xylopyranose α-D-xylopyranose Open-chain Open-chain α-D-xylopyranose->Open-chain β-D-xylopyranose β-D-xylopyranose Open-chain->β-D-xylopyranose α-D-xylofuranose α-D-xylofuranose Open-chain->α-D-xylofuranose β-D-xylofuranose β-D-xylofuranose Open-chain->β-D-xylofuranose

Caption: Anomeric equilibrium of D-xylose in solution.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Weigh_Sample Weigh D-[2-2H]xylose Dissolve Dissolve in D2O Weigh_Sample->Dissolve Transfer Transfer to NMR tube Dissolve->Transfer Equilibrate Thermal Equilibration Transfer->Equilibrate Shim Shimming Equilibrate->Shim Acquire_1H Acquire 1H Spectrum Shim->Acquire_1H Acquire_13C Acquire 13C Spectrum Shim->Acquire_13C Processing Fourier Transform, Phase & Baseline Correction Acquire_1H->Processing Acquire_13C->Processing Assignment Peak Assignment Processing->Assignment Interpretation Interpretation of Chemical Shifts & Isotope Effects Assignment->Interpretation

Caption: General workflow for NMR analysis of D-[2-²H]xylose.

Conclusion

This application note provides a comprehensive guide to the ¹H and ¹³C-NMR analysis of D-[2-²H]xylose. By understanding the principles of deuterium isotope effects, researchers can accurately interpret the NMR spectra of this valuable isotopically labeled carbohydrate. The detailed protocols for sample preparation and data acquisition provide a solid foundation for obtaining high-quality, reproducible results, which are essential for applications in metabolic research, structural biology, and drug development.

References

  • Hansen, P. E. (2021). Deuterium Isotope Effects on ¹³C-NMR Chemical Shifts of 10-Hydroxybenzo[h]quinolines. Molecules, 26(11), 3273. Available at: [Link]

  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of carbohydrates. Retrieved from [Link]

  • Consonni, R., & Cagliani, L. R. (2017). NMR Quantification of Carbohydrates in Complex Mixtures. A Challenge on Honey. Analytical Chemistry, 89(23), 12899–12906. Available at: [Link]

  • Bubb, W. A. (2003). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. Concepts in Magnetic Resonance, 19A(1), 1-19. Available at: [Link]

  • Shenderovich, I. G., et al. (2021). Long range deuterium isotope effects on ¹³C NMR chemical shifts of 2-alkanones in CD₃OD solutions of imidazolium acetate ionic liquids. Scientific Reports, 11(1), 23588. Available at: [Link]

  • Brady, J. W., & Schmidt, R. K. (1993). The Anomeric Equilibrium in d-Xylose: Free Energy and the Role of Solvent Structuring. The Journal of Physical Chemistry, 97(37), 9588–9595. Available at: [Link]

  • Hansen, P. E., & Spanget-Larsen, J. (2023). Multiple Intramolecular Hydrogen Bonding in Large Biomolecules: DFT Calculations and Deuterium Isotope Effects on ¹³C Chemical Shifts as a Tool in Structural Studies. International Journal of Molecular Sciences, 24(11), 9193. Available at: [Link]

  • Siehl, H. U., et al. (2000). Deuterium Isotope Effects on ¹³C NMR Chemical Shifts Reflect the Smaller Steric Size of CD₃ Compared to CH₃ Groups. Organic Letters, 2(24), 3893–3895. Available at: [Link]

  • Hansen, P. E. (2015). Studies Based on Deuterium Isotope Effect on ¹³C Chemical Shifts. ResearchGate. Available at: [Link]

  • Chang, C. H., et al. (2020). qNMR as a Tool for Determination of Six Common Sugars in Foods. Current Organic Synthesis, 17(5), 346-353. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). D-Xylose. PubChem Compound Database. Retrieved from [Link]

  • Liu, M., et al. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Molecules, 28(2), 735. Available at: [Link]

  • University of Leicester. (2011). NMR Sample Preparation Guidelines. Retrieved from [Link]

  • Widłak, N. (2015). NMR of carbohydrates. Nuclear Magnetic Resonance, 44, 256-282. Available at: [Link]

  • Bouwstra, J. B., et al. (1989). ¹H- and ¹³C-n.m.r. assignments for structural elements of xylose-containing N-linked oligosaccharides, using 1D-and 2D-n.m.r. experiments. Carbohydrate Research, 186(1), 39-49. Available at: [Link]

  • Powers, R., & Wishart, D. S. (2019). Quantitative NMR-Based Biomedical Metabolomics: Current Status and Applications. Metabolites, 9(12), 303. Available at: [Link]

  • Vliegenthart, J. F. G. (2006). Introduction to NMR Spectroscopy of Carbohydrates. In NMR Spectroscopy and Computer Modeling of Carbohydrates (ACS Symposium Series, Vol. 930, pp. 1-12). American Chemical Society. Available at: [Link]

  • Bubb, W. A. (2018). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. The Journal of Organic Chemistry, 83(24), 15309-15318. Available at: [Link]

  • Moremen, K. W., et al. (2020). Sparse isotope labeling for nuclear magnetic resonance (NMR) of glycoproteins using ¹³C-glucose. Glycobiology, 30(11), 856-867. Available at: [Link]

  • Mackie, W., & Perlin, A. S. (1966). PYRANOSE–FURANOSE AND ANOMERIC EQUILIBRIA: INFLUENCE OF SOLVENT AND OF PARTIAL METHYLATION. Canadian Journal of Chemistry, 44(17), 2039-2048. Available at: [Link]

  • University of Illinois Urbana-Champaign. (n.d.). NMR Sample Prep. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR spectra of maltose, sucrose, D(+)-galactose, and D(+)-xylose standards in the mid-field region. Retrieved from [Link]

  • Black, S. N., et al. (2022). Crystallization Behavior and Crystallographic Properties of dl-Arabinose and dl-Xylose Diastereomer Sugars. Crystal Growth & Design, 22(2), 1083-1094. Available at: [Link]

  • SpectraBase. (n.d.). Xylose - Optional[¹³C NMR] - Chemical Shifts. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). D-(+)-Xylose at BMRB. Retrieved from [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Oregon State University. (2022). ¹³C NMR Chemical Shift. Retrieved from [Link]

  • National Center for In Vivo Metabolism. (n.d.). ¹³C Chemical Shift Reference. Retrieved from [Link]

Sources

Application

Topic: Elucidating the Mass Spectrometry Fragmentation Pathways of D-[2-²H]xylose

An Application Note for Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the mass spectrometric behavior of D-xylose and its specifically labeled isotopologue, D-[2-...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the mass spectrometric behavior of D-xylose and its specifically labeled isotopologue, D-[2-²H]xylose. By leveraging the predictable mass shift induced by the deuterium label, researchers can gain deeper insights into fragmentation mechanisms, validate structural assignments, and enhance the quantitative analysis of pentose sugars in complex matrices.

The Strategic Role of Stable Isotope Labeling in Carbohydrate Analysis

In the landscape of analytical chemistry, stable isotope labeling is an indispensable tool, particularly in mass spectrometry.[1][2] The introduction of a heavy isotope like deuterium (²H) creates a molecule that is chemically identical to its unlabeled counterpart but possesses a distinct, higher molecular weight.[1] This mass difference is the cornerstone of its utility, enabling applications such as:

  • Internal Standardization: Deuterated analogs serve as ideal internal standards for quantitative mass spectrometry, as they co-elute with the analyte of interest but are clearly distinguishable in the mass spectrum, correcting for variations in sample preparation and instrument response.[1][3]

  • Metabolic Tracing: Following the path of isotopically labeled molecules through complex biological systems allows for precise mapping of metabolic pathways and flux analysis.[2][4]

  • Mechanistic Elucidation: Observing how an isotopic label is retained or lost in fragment ions provides definitive evidence for proposed fragmentation pathways, helping to solve the complex puzzle of molecular structure.

D-xylose, an aldopentose sugar, is a fundamental component of plant biomass and plays a significant role in various biological processes. Understanding its fragmentation is crucial for its analysis. This note details the fragmentation of native D-xylose and then explores how placing a deuterium atom specifically at the C2 position (D-[2-²H]xylose) serves as a powerful diagnostic tool.

Fragmentation Pathways of Unlabeled D-Xylose

The fragmentation of a monosaccharide in a mass spectrometer is highly dependent on the ionization method and analytical platform (e.g., LC-MS, GC-MS). Upon ionization, the precursor ion undergoes collision-induced dissociation (CID) or other activation methods, leading to a series of characteristic product ions.[5] The fragmentation generally proceeds through two main types of cleavages, as defined by the Domon-Costello nomenclature:

  • Glycosidic Cleavages: These involve the breaking of bonds between sugar units. For a monosaccharide like xylose, this terminology applies to cleavages within the ring structure that mimic glycosidic bond scission, resulting in B and Y-type ions (from cleavage of the C-O ring bond) or C and Z-type ions.[5][6]

  • Cross-Ring Cleavages: These are particularly informative as they involve the fragmentation of the carbohydrate ring itself, yielding A and X-type ions.[5][7][8] The type of cation (e.g., H+, Na+, Li+) used for ionization can significantly influence the prevalence of these diagnostic cross-ring fragments.[5][7][9]

For pentoses like xylose analyzed in negative ion mode, a common fragmentation pattern yields abundant product ions at m/z 119, 89, 71, and 59.[10] These fragments arise from sequential losses of water (H₂O), formaldehyde (CH₂O), and other small neutral molecules. In positive ion mode, especially after derivatization for Gas Chromatography-Mass Spectrometry (GC-MS), the fragmentation is often more extensive and reproducible.

cluster_unlabeled Unlabeled D-Xylose Fragmentation parent D-Xylose Precursor Ion (e.g., [M-H]⁻ at m/z 149) f119 m/z 119 parent->f119 -CH₂O (30 Da) f89 m/z 89 f119->f89 -CH₂O (30 Da) f71 m/z 71 f89->f71 -H₂O (18 Da) f59 m/z 59 f89->f59 -CH₂O (30 Da)

Caption: Common fragmentation cascade for D-xylose (negative ion mode).

Diagnostic Fragmentation of D-[2-²H]xylose

The strategic placement of a deuterium atom at the C2 position provides a clear path to understanding fragmentation. The precursor ion of D-[2-²H]xylose will have a mass of +1 Da compared to its unlabeled analog. The key to the analysis lies in tracking this +1 mass shift through the fragmentation cascade.

  • Rule of Thumb: If a fragment ion retains the C2 carbon and its attached deuterium, its mass will be shifted by +1 Da. If the C2 carbon or specifically the deuterium atom is lost during fragmentation, the mass shift will not be observed.

By comparing the tandem mass spectra of unlabeled D-xylose and D-[2-²H]xylose, we can confirm the origin of each fragment. For instance, a cross-ring cleavage between C1 and C2 would generate two fragments. The fragment containing C2-C5 would exhibit the +1 Da mass shift, while the fragment containing only C1 would not. This allows for unambiguous assignment of fragment structures.

This specific labeling is invaluable for distinguishing between isomers and confirming fragmentation pathways proposed by computational models.[11][12]

cluster_labeled D-[2-²H]xylose Fragmentation parent_labeled D-[2-²H]xylose Precursor Ion (e.g., [M-H]⁻ at m/z 150) f120 m/z 120 (Shifted: Retains ²H) parent_labeled->f120 -CH₂O (30 Da) f90 m/z 90 (Shifted: Retains ²H) f120->f90 -CH₂O (30 Da) f72 m/z 72 (Shifted: Retains ²H) f90->f72 -H₂O (18 Da) f60 m/z 60 (Shifted: Retains ²H) f90->f60 -CH₂O (30 Da)

Caption: Expected fragmentation of D-[2-²H]xylose with mass shifts.

Comparative Data of Major Fragment Ions

The table below summarizes the expected m/z values for key fragments derived from unlabeled and labeled D-xylose, assuming a fragmentation pathway where the C2 position is retained.

Fragment DescriptionUnlabeled D-Xylose (m/z)D-[2-²H]xylose (m/z)Mass Shift (Da)
[M-H]⁻ 149.045150.051+1
[M-H-CH₂O]⁻ 119.034120.040+1
[M-H-2(CH₂O)]⁻ 89.02390.029+1
[M-H-2(CH₂O)-H₂O]⁻ 71.01372.019+1

Note: Exact masses are calculated for the most abundant isotopes. Observed m/z may vary slightly based on instrument calibration and resolution.

Experimental Protocol: GC-MS Analysis of D-[2-²H]xylose

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for carbohydrate analysis, providing excellent separation and highly reproducible fragmentation patterns upon electron ionization (EI).[4][13] Sugars must first be derivatized to increase their volatility.

cluster_workflow GC-MS Experimental Workflow start Start: D-[2-²H]xylose Sample step1 1. Derivatization (e.g., Silylation with MSTFA) start->step1 step2 2. GC Injection & Separation (Volatile derivative separated on column) step1->step2 step3 3. Ionization (Electron Ionization - EI) step2->step3 step4 4. Mass Analysis (Fragmentation and detection in MS) step3->step4 end End: Mass Spectrum Acquisition & Data Analysis step4->end

Caption: Workflow for the GC-MS analysis of derivatized xylose.

Step-by-Step Methodology

A. Sample Preparation and Derivatization (Silylation)

  • Dry Down: Place 50-100 µg of D-[2-²H]xylose standard into a 2 mL glass autosampler vial. Dry completely under a stream of nitrogen gas or using a vacuum concentrator. The absence of water is critical for efficient derivatization.

  • Oximation (Optional but Recommended): To prevent the formation of multiple anomeric peaks, add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine. Cap the vial tightly and heat at 60°C for 30 minutes. This step converts the reactive aldehyde group to a stable methoxime.

  • Silylation: Cool the vial to room temperature. Add 100 µL of a silylating agent, such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS). Cap the vial and heat at 70°C for 60 minutes. This replaces all active hydrogens on the hydroxyl groups with trimethylsilyl (TMS) groups.[13]

  • Final Preparation: Cool the sample to room temperature. The sample is now ready for GC-MS analysis. An unlabeled D-xylose standard should be prepared in parallel using the exact same procedure to serve as a direct comparator.

B. GC-MS Instrumentation and Parameters

  • Gas Chromatograph (GC):

    • Injection: 1 µL splitless injection at 250°C.

    • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane column (e.g., DB-5ms or equivalent).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program: Start at 150°C, hold for 2 minutes. Ramp to 280°C at a rate of 10°C/min. Hold at 280°C for 5 minutes.

  • Mass Spectrometer (MS):

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 50-600.

    • Solvent Delay: 5 minutes (to prevent filament damage from the derivatization reagents).

C. Data Analysis and Interpretation

  • Identify Peaks: Analyze the total ion chromatograms (TICs) for both the unlabeled and D-[2-²H]xylose samples. The derivatized sugar will appear as one or two major peaks.

  • Extract Mass Spectra: Obtain the mass spectrum for the peak(s) of interest from both runs.

  • Compare Spectra: Align the mass spectrum of the unlabeled xylose derivative with that of the D-[2-²H]xylose derivative.

  • Identify Mass Shifts: Systematically identify fragment ions in the D-[2-²H]xylose spectrum that are exactly +1 Da higher than their counterparts in the unlabeled spectrum. The presence of this shift confirms that the C2 position is retained in that fragment. The absence of a shift for a given fragment suggests a cleavage that has removed the C2 position. This direct comparison validates the structural assignment of each fragment ion.

References

  • Harvey, D. J. (2018). Fragmentation Pathways of Lithiated Hexose Monosaccharides. Journal of the American Society for Mass Spectrometry, 29(5), 933-945. Retrieved from [Link]

  • ResearchGate. (n.d.). MS/MS product ion spectra of (M−H)− of monosaccharides at CE of 10 eV. Retrieved from [Link]

  • PubMed. (2018). Fragmentation Pathways of Lithiated Hexose Monosaccharides. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). GC/MS identification of pentoses in meteorites and reference standards. Retrieved from [Link]

  • IntechOpen. (2012). Liquid Chromatography – Mass Spectrometry of Carbohydrates Derivatized with Biotinamidocaproyl Hydrazide. Retrieved from [Link]

  • PMC. (n.d.). An LC-MS/MS Approach for Determining Glycosidic Linkages. Retrieved from [Link]

  • ResearchGate. (n.d.). MS/MS mass spectra of [M + Na]+ ions produced by ESI of neutral xylose. Retrieved from [Link]

  • ACS Publications. (n.d.). Distinguishing Carbohydrate Isomers with Rapid Hydrogen/Deuterium Exchange – Mass Spectrometry. Retrieved from [Link]

  • ACS Publications. (2021). Mass Spectrometry-Based Techniques to Elucidate the Sugar Code. Chemical Reviews. Retrieved from [Link]

  • CABI Digital Library. (n.d.). GC-MS AS A TOOL FOR CARBOHYDRATE ANALYSIS IN A RESEARCH ENVIRONMENT. Retrieved from [Link]

  • ACS Publications. (2024). Collision-Induced Dissociation of Fucose and Identification of Anomericity. The Journal of Physical Chemistry A. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragmentation pattern of underivatised xylo-oligosaccharides and their alditol derivatives by electrospray tandem mass spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Collision-Induced Dissociation of Sodiated Glucose and Identification of Anomeric Configuration. Retrieved from [Link]

  • MDPI. (2024). Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. Retrieved from [Link]

  • RSC Publishing. (n.d.). The collision-induced dissociation mechanism of sodiated Hex–HexNAc disaccharides. Retrieved from [Link]

  • PubMed. (2012). Gas chromatography-mass spectrometry analysis of 13C labeling in sugars for metabolic flux analysis. Retrieved from [Link]

  • RSC Publishing. (n.d.). Collision-induced dissociation of sodiated glucose and identification of anomeric configuration. Retrieved from [Link]

  • American Journal of Physiology-Endocrinology and Metabolism. (n.d.). Mass isotopomer study of the nonoxidative pathways of the pentose cycle with [1,2-13C2]glucose. Retrieved from [Link]

  • RSC Publishing. (n.d.). Stable d-xylose ditriflate in divergent syntheses of dihydroxy prolines, pyrrolidines, tetrahydrofuran-2-carboxylic acids, and cyclic β-amino acids. Retrieved from [Link]

  • MDPI. (2022). Analysis of 16O/18O and H/D Exchange Reactions between Carbohydrates and Heavy Water Using High-Resolution Mass Spectrometry. Retrieved from [Link]

  • PubMed. (1970). A convenient synthetic route to 2-deoxy-L-ribose and 2-deoxy-D-xylose. Retrieved from [Link]

  • Shimadzu. (n.d.). Analysis of Sugars in Sugar Free Drinks Using Single Quadrupole LC-MS. Retrieved from [Link]

Sources

Method

Topic: In Vitro Enzymatic Synthesis and Analysis of Deuterated Sugars Using a D-[2-2H]xylose Substrate

An Application Guide for Researchers This document provides a comprehensive technical guide for the in vitro enzymatic synthesis of specifically labeled deuterated sugars, D-[1-²H]xylulose and D-[2-²H]xylitol, using D-[2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Researchers

This document provides a comprehensive technical guide for the in vitro enzymatic synthesis of specifically labeled deuterated sugars, D-[1-²H]xylulose and D-[2-²H]xylitol, using D-[2-²H]xylose as the starting substrate. This guide is intended for researchers, scientists, and drug development professionals engaged in metabolic studies, enzyme mechanism investigation, and the development of analytical standards.

Introduction and Significance

Stable isotope labeling is a powerful technique for tracing metabolic pathways, quantifying metabolic fluxes, and elucidating enzyme reaction mechanisms without the use of radioactive materials.[1][2] The intentional introduction of stable isotopes like deuterium (²H) into a molecule creates a tracer that can be monitored through various biological conversions.[1] D-[2-²H]xylose is a particularly valuable substrate because the deuterium label at the C2 position acts as a stereospecific probe. Depending on the enzymatic transformation, this label can either be retained at its original position or transferred, providing definitive insights into the reaction mechanism.

This guide details the use of two distinct enzymes, D-xylose isomerase and D-xylose reductase, to convert D-[2-²H]xylose into two different deuterated products. The protocols herein are designed to be self-validating, with a strong emphasis on analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm the identity and precise location of the deuterium label in the final products.

Principle of the Method: Probing Enzymatic Mechanisms

The fate of the deuterium atom at the C2 position of D-xylose is entirely dependent on the catalytic mechanism of the enzyme employed.

D-Xylose Isomerase (XI): Catalysis via Hydride Shift

D-xylose isomerase (EC 5.3.1.5) catalyzes the interconversion of aldose sugars (like D-xylose) and ketose sugars (like D-xylulose).[3] The mechanism proceeds through a series of steps including substrate ring-opening, isomerization via a 1,2-hydride shift, and product ring-closure.[4][5] When D-[2-²H]xylose is used as the substrate, the deuterium atom on C2 is transferred directly to the C1 position during the isomerization step. This results in the formation of D-xylulose with the deuterium label specifically located at C1 (D-[1-²H]xylulose). This predictable transfer provides unequivocal evidence of the hydride shift mechanism.

D-Xylose Reductase (XR): Catalysis via Carbonyl Reduction

D-xylose reductase (EC 1.1.1.307) is an oxidoreductase that catalyzes the reduction of D-xylose to the sugar alcohol xylitol, typically using NADPH as a cofactor.[6] This reaction occurs at the C1 aldehyde group of xylose. The deuterium label at the C2 position is not involved in the catalytic reaction and remains at its original position in the product. Therefore, the enzymatic reduction of D-[2-²H]xylose yields D-[2-²H]xylitol, demonstrating the high stereospecificity of the enzyme.[7]

The distinct outcomes of these two enzymatic reactions are visualized in the pathway diagram below.

Enzymatic_Pathways cluster_start cluster_path1 Isomerization Pathway cluster_path2 Reduction Pathway start D-[2-²H]xylose XI D-Xylose Isomerase (XI) start->XI 1,2-Hydride Shift (²H moves from C2 to C1) XR D-Xylose Reductase (XR) + NADPH start->XR Carbonyl Reduction at C1 (²H at C2 is unaffected) Xylulose D-[1-²H]xylulose XI->Xylulose Xylitol D-[2-²H]xylitol XR->Xylitol

Figure 1: Enzymatic conversion pathways of D-[2-²H]xylose.

Materials, Reagents, and Instrumentation

Materials and Reagents
  • Substrate: D-[2-²H]xylose (Purity > 98%; Isotopic Enrichment > 98%)

  • Enzymes:

    • Recombinant D-Xylose Isomerase (e.g., from Streptomyces rubiginosus), lyophilized powder or solution.

    • Recombinant D-Xylose Reductase (e.g., from Candida tenuis), lyophilized powder or solution.

  • Cofactor: β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH), sodium salt.

  • Buffers:

    • HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)

    • Potassium Phosphate Buffer

  • Reagents:

    • Magnesium Chloride (MgCl₂) and Cobalt Chloride (CoCl₂) for XI activation.

    • Sodium Hydroxide (NaOH) and Hydrochloric Acid (HCl) for pH adjustment.

    • Trichloroacetic Acid (TCA) or heat block for reaction quenching.

    • Solvents for purification (e.g., HPLC-grade water, acetonitrile).

  • Analytical Standards:

    • Unlabeled D-Xylose, D-Xylulose, and D-Xylitol (Purity > 99%).

Instrumentation
  • Incubator shaker or temperature-controlled water bath.

  • pH meter.

  • Centrifuge (for enzyme removal).

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., Aminex HPX-87H) and detector (e.g., Refractive Index).

  • Mass Spectrometer (GC-MS or LC-MS) for mass confirmation.[8][9]

  • High-field NMR Spectrometer (≥400 MHz) for positional analysis of the deuterium label.[10]

Experimental Workflow and Protocols

The general workflow for both syntheses involves reaction setup, incubation, quenching the reaction, and purification, followed by rigorous analysis.

Experimental_Workflow setup 1. Reaction Setup (Substrate, Buffer, Cofactors) incubate 2. Incubation (Add Enzyme, Control T & pH) setup->incubate quench 3. Reaction Quenching (Heat or Acid) incubate->quench purify 4. Purification (Centrifugation, HPLC) quench->purify analyze 5. Analysis (MS and NMR) purify->analyze

Figure 2: General experimental workflow for enzymatic synthesis.

Protocol 1: Synthesis of D-[1-²H]xylulose using D-Xylose Isomerase

This protocol describes the conversion of D-[2-²H]xylose to D-[1-²H]xylulose.

1. Reagent Preparation:

  • Reaction Buffer (50 mM HEPES, pH 7.5): Prepare 100 mL of 50 mM HEPES buffer and adjust the pH to 7.5 with NaOH. Add MgCl₂ to a final concentration of 10 mM and CoCl₂ to 1 mM. These divalent cations are often required for XI stability and activity.[3]

2. Reaction Setup (10 mL total volume):

  • In a 50 mL conical tube, dissolve 150 mg of D-[2-²H]xylose in 9.5 mL of Reaction Buffer. This yields a starting substrate concentration of approximately 100 mM.

  • Pre-warm the solution to 60°C. Xylose isomerase is often thermostable and operates optimally at higher temperatures.[3]

3. Enzymatic Reaction:

  • Add D-xylose isomerase to the reaction mixture to a final concentration of 10-20 U/mL.

  • Incubate the reaction at 60°C with gentle agitation (e.g., 150 rpm) for 4-6 hours.

  • Note: The reaction will approach an equilibrium mixture of xylose and xylulose. Monitor the reaction progress by taking small aliquots (e.g., 50 µL) every hour and analyzing them via HPLC.

4. Reaction Quenching and Enzyme Removal:

  • Terminate the reaction by placing the tube in a boiling water bath for 5 minutes to denature the enzyme.

  • Cool the mixture on ice, then centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the denatured protein.

  • Carefully collect the supernatant containing the product mixture.

5. Product Purification:

  • The supernatant contains unreacted D-[2-²H]xylose and the product D-[1-²H]xylulose.

  • Purify the D-[1-²H]xylulose using preparative HPLC or a suitable chromatography column (e.g., ion-exchange chromatography).[11] Collect fractions and identify those containing pure xylulose by analytical HPLC against a standard.

  • Pool the pure fractions and lyophilize to obtain the final product as a white powder.

Protocol 2: Synthesis of D-[2-²H]xylitol using D-Xylose Reductase

This protocol details the reduction of D-[2-²H]xylose to D-[2-²H]xylitol.

1. Reagent Preparation:

  • Reaction Buffer (100 mM Potassium Phosphate, pH 7.0): Prepare 100 mL of buffer and adjust pH to 7.0.

  • NADPH Stock Solution (50 mM): Prepare a fresh stock solution of NADPH in the Reaction Buffer.

2. Reaction Setup (10 mL total volume):

  • In a 50 mL conical tube, dissolve 75 mg of D-[2-²H]xylose (final concentration ~50 mM) in 8.5 mL of Reaction Buffer.

  • Add 1.0 mL of 50 mM NADPH stock solution for a final concentration of 5 mM. The cofactor should be in excess but can be optimized for cost.

  • Pre-warm the solution to 35°C.[12]

3. Enzymatic Reaction:

  • Add D-xylose reductase to the reaction mixture to a final concentration of 15-25 U/mL.

  • Incubate at 35°C with gentle agitation (150 rpm) for 8-12 hours.[13] This reaction should proceed to near-completion if sufficient cofactor is available.

  • Note: For larger-scale synthesis, a cofactor regeneration system (e.g., using formate dehydrogenase) can be coupled to the reaction to reduce costs.[14]

4. Reaction Quenching and Enzyme Removal:

  • Terminate the reaction by adding trichloroacetic acid (TCA) to a final concentration of 5% (w/v) and incubating on ice for 20 minutes.

  • Centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the denatured protein.

  • Carefully transfer the supernatant to a new tube.

5. Product Purification:

  • The primary components in the supernatant are D-[2-²H]xylitol and salts.

  • Purify the product using a combination of liquid-liquid extraction[12][15] and/or chromatographic methods. Gel filtration chromatography is effective for desalting.

  • Analyze fractions by HPLC to identify those containing pure xylitol.

  • Pool the pure fractions and lyophilize.

Data Analysis and Product Validation

Validation is crucial to confirm both the successful synthesis and the precise location of the deuterium label.

Mass Spectrometry (MS)

MS is used to confirm the incorporation of a single deuterium atom. The molecular weight of the product should be one mass unit (1 Da) higher than its unlabeled counterpart. Samples may require derivatization for GC-MS analysis.[8][16]

CompoundUnlabeled MW (Da)Deuterated (M+1) MW (Da)
D-Xylose150.13151.14
D-Xylulose150.13151.14
D-Xylitol152.15153.16
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides definitive structural information, including the exact position of the deuterium label.[10][17]

  • ¹H NMR: In ¹H NMR, a proton (¹H) is replaced by a deuteron (²H), causing the corresponding signal to disappear or be significantly attenuated.

    • D-[1-²H]xylulose: The ¹H signals corresponding to the two protons on C1 will be significantly reduced or absent compared to the spectrum of unlabeled D-xylulose.

    • D-[2-²H]xylitol: The ¹H signal corresponding to the proton on C2 will be absent compared to the spectrum of unlabeled D-xylitol.

  • ²H NMR: Direct detection of the deuterium signal provides an unambiguous confirmation of labeling. A single resonance corresponding to the labeled position should be observed.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Yield Inactive enzyme.Verify enzyme activity with an unlabeled substrate. Use fresh enzyme stock.
Incorrect buffer pH or temperature.Calibrate pH meter. Verify incubator temperature. Optimize reaction conditions based on enzyme specifications.
(For XR) Insufficient or degraded NADPH.Use fresh, high-quality NADPH. Consider a cofactor regeneration system.
Incomplete Reaction Reaction has reached equilibrium (for XI).Increase substrate concentration or implement a product removal strategy if feasible.
Insufficient incubation time.Monitor reaction over a longer time course to ensure it has gone to completion.
No Mass Shift Detected by MS Incorrect starting material (unlabeled xylose).Verify the isotopic enrichment of the D-[2-²H]xylose substrate.
Loss of label due to chemical exchange.Ensure purification and analysis conditions are non-labile for the C-D bond.
Incorrect Label Position by NMR Enzyme contamination or side reactions.Use highly purified enzymes. Analyze for potential byproducts.

References

  • Mussatto, S. I., & Roberto, I. C. (2016). Purification of bioxylitol by liquid–liquid extraction from enzymatic reaction mixture. Taylor & Francis Online. [Link]

  • ResearchGate. (2016). (PDF) Purification of Bioxylitol by Liquid-Liquid Extraction from Enzymatic Reaction Mixture. ResearchGate. [Link]

  • Taylor & Francis Online. (2016). Purification of bioxylitol by liquid–liquid extraction from enzymatic reaction mixture. Taylor & Francis Online. [Link]

  • USDA ARS. (2006). Oligosaccharide structures studied by hydrogen-deuterium exchange (HX) and MALDI-TOF mass spectrometry. USDA Agricultural Research Service. [Link]

  • Collyer, C. A., Henrick, K., & Blow, D. M. (1990). Mechanism for aldose-ketose interconversion by D-xylose isomerase involving ring opening followed by a 1,2-hydride shift. Journal of Molecular Biology. [Link]

  • Bubb, W. A. (2003). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. Concepts in Magnetic Resonance. [Link]

  • Science Publications. (2018). Production of Xylitol from Agricultural Waste by Enzymatic Methods. Science Publications. [Link]

  • Antoniewicz, M. R., Kelleher, J. K., & Stephanopoulos, G. (2011). Measuring deuterium enrichment of glucose hydrogen atoms by gas chromatography mass spectrometry. PMC. [Link]

  • ACS Publications. (2011). Measuring Deuterium Enrichment of Glucose Hydrogen Atoms by Gas Chromatography/Mass Spectrometry. Analytical Chemistry. [Link]

  • University of Groningen. (2012). Biomedical applications of stable isotopes. University of Groningen Research Portal. [Link]

  • Asbóth, B., & Náray-Szabó, G. (2000). Mechanism of action of D-xylose isomerase. International Journal of Biological Macromolecules. [Link]

  • ResearchGate. (1986). Quantitation of Positional isomers of deuterium-labeled glucose by gas chromatography/mass spectrometry. ResearchGate. [Link]

  • Antoniewicz, M. R., Kelleher, J. K., & Stephanopoulos, G. (2011). Measuring deuterium enrichment of glucose hydrogen atoms by gas chromatography/mass spectrometry. PubMed. [Link]

  • PNAS. (2021). Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture. Proceedings of the National Academy of Sciences. [Link]

  • Langan, P., et al. (2010). Metal Ion Roles and the Movement of Hydrogen during Reaction Catalyzed by D-Xylose Isomerase. Structure. [Link]

  • Taylor & Francis. Xylose isomerase – Knowledge and References. Taylor & Francis. [Link]

  • Wikipedia. Xylose isomerase. Wikipedia. [Link]

  • Cambridge University Press. (2007). Use of stable isotopes to study carbohydrate and fat metabolism at the whole-body level. Proceedings of the Nutrition Society. [Link]

  • Larentis, A. L., et al. (2011). Structure and Mechanism of Human UDP-xylose Synthase. PMC. [Link]

  • Google Patents. (1999). Method for measuring xylitol using enzymes.
  • Royal Society of Chemistry. (2022). Supporting information An in vitro cascade with four enzymes for the production of D-3,4-dihydroxybutyric acid from D-xylose. RSC Publishing. [Link]

  • Frontiers. (2018). Facile and Stereo-Selective Synthesis of UDP-α-D-xylose and UDP-β-L-arabinose Using UDP-Sugar Pyrophosphorylase. Frontiers in Chemistry. [Link]

  • CORE. (2001). Exploring the active site of yeast xylose reductase by site-directed mutagenesis of sequence motifs. CORE. [Link]

  • NCBI. (2021). Enzyme assay of xylosyltransferase. Glycoscience Protocols. [Link]

  • bioRxiv. (2022). Dynamic observation of 2H labeled compounds in the human brain with 1H versus 2H magnetic resonance spectroscopy at 9.4T. bioRxiv. [Link]

  • ResearchGate. (2007). Complete In vitro conversion of D-xylose to xylitol by coupling xylose reductase and formate dehydrogenase. ResearchGate. [Link]

  • Salusjärvi, L., et al. (2019). In vitro reconstitution and characterisation of the oxidative d-xylose pathway for production of organic acids and alcohols. PMC. [Link]

  • Cheng, H. M., et al. (1994). Dynamic monitoring of corneal carbohydrate metabolism using high-resolution deuterium NMR spectroscopy. PubMed. [Link]

  • Sci-Hub. (1983). Preparation of D-xylulose from D-xylose. Sci-Hub. [Link]

  • Rich, L., et al. (2021). 2H labeling enables non-invasive 3D proton MR imaging of glucose and neurotransmitter metabolism at 7T in the human brain. PMC. [Link]

  • CentAUR. (2018). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. CentAUR. [Link]

  • Zhao Group @ UIUC. (2008). Evolution in Reverse: Engineering a D-Xylose-Specific Xylose Reductase. University of Illinois at Urbana-Champaign. [Link]

  • MOST Wiedzy. (2021). Characterization of d-xylose reductase, XyrB, from Aspergillus niger. MOST Wiedzy. [Link]

  • Nair, N. U., & Zhao, H. (2008). Evolution in reverse: engineering a D-xylose-specific xylose reductase. Chembiochem. [Link]

  • ACS Publications. (2005). Routes of conversion of D-xylose, hexuronic acids, and L-ascorbic acid to 2-furaldehyde. The Journal of Organic Chemistry. [Link]

  • Semantic Scholar. (2011). D-Glucosyl-D-xylose: Enzyme-Catalyzed Synthesis of Maltose Analogues. Semantic Scholar. [Link]

  • MDPI. (2023). Enzymatic Cocktail Formulation for Xylan Hydrolysis into Xylose and Xylooligosaccharides. MDPI. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Minimizing unwanted deuterium exchange in D-[2-2H]xylose experiments

Welcome to the technical support center for researchers, scientists, and drug development professionals working with D-[2-2H]xylose. This guide is designed to provide in-depth troubleshooting advice and answers to freque...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with D-[2-2H]xylose. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions to ensure the integrity of your experimental results by minimizing unwanted deuterium exchange.

I. Troubleshooting Guide: Unwanted Deuterium Exchange

This section addresses specific problems you may encounter during your experiments, providing explanations for the underlying causes and actionable solutions.

Issue 1: Loss of Deuterium Label at the C2 Position During Sample Preparation

Question: I've observed a significant loss of the deuterium label from my D-[2-2H]xylose sample after preparing it for analysis (e.g., dissolution in a buffer). What is causing this, and how can I prevent it?

Answer:

The loss of the deuterium at the C2 position of D-xylose is primarily due to a chemical process called enolization , which is catalyzed by both acidic and basic conditions.[1][2][3] The hydrogen (or deuterium) atom at the C2 position, being adjacent to the aldehyde group (an alpha-hydrogen), is acidic and susceptible to removal.

Mechanism of Exchange:

Under either basic or acidic conditions, the D-[2-2H]xylose can form an enol or enolate intermediate.[4][5] When this intermediate reverts to the more stable keto (aldehyde) form in a protic solvent (like water), it can pick up a proton (¹H) from the solvent, leading to the loss of the deuterium (²H) label.[3][6]

Solutions:

  • Strict pH Control:

    • Optimal pH Range: Maintain your sample solutions within a pH range of 4.0 to 6.0. The rate of enolization-driven deuterium exchange is minimized in this slightly acidic to neutral range.[7][8]

    • Buffer Selection: Use buffers with minimal catalytic activity. Phosphate or citrate buffers are generally suitable. Avoid strongly basic (e.g., carbonate, pH > 8) or strongly acidic (e.g., HCl, pH < 3) conditions during sample handling and storage.

  • Temperature Management:

    • Work at Low Temperatures: Perform all sample preparation steps, including dissolution and dilution, at low temperatures (e.g., on an ice bath, 0-4°C).[9] Lower temperatures significantly reduce the rate of the enolization reaction.[10]

    • Storage: Store stock solutions and prepared samples at -20°C or, for long-term storage, at -80°C to halt the exchange process.

  • Solvent Choice:

    • Aprotic Solvents: Whenever possible for your analytical method, use aprotic solvents for reconstitution after lyophilization. However, for many biological applications and analyses like LC-MS, aqueous solutions are necessary.

    • Deuterated Solvents: If preparing samples for NMR analysis, dissolve the D-[2-2H]xylose in a deuterated solvent like D₂O. To remove exchangeable hydroxyl protons, lyophilize the sample from D₂O two to three times.[11]

Issue 2: Inconsistent Deuterium Enrichment Levels Across Replicate Samples

Question: My mass spectrometry results show significant variability in the deuterium incorporation in what should be identical samples. What could be the source of this inconsistency?

Answer:

Inconsistent deuterium enrichment suggests that the conditions promoting back-exchange are not uniform across your samples.[12][13] This variability can be introduced at several stages of the experimental workflow.

Potential Causes and Solutions:

CauseRecommended Solution
Inconsistent pH Ensure precise and consistent pH adjustment for all samples. Use a calibrated pH meter for all buffer preparations and sample solutions.
Temperature Fluctuations Process all samples in a controlled temperature environment. Avoid leaving some samples at room temperature for longer than others.[10]
Variable Incubation Times Standardize all incubation and waiting times during your sample preparation protocol.
Contamination Use high-purity reagents and solvents to avoid acidic or basic contaminants that could alter the pH of your samples.
Experimental Protocol: Sample Preparation for LC-MS Analysis to Minimize Deuterium Exchange

This protocol outlines the key steps for preparing D-[2-2H]xylose for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) while minimizing label loss.

  • Buffer Preparation:

    • Prepare a buffer solution (e.g., 10 mM ammonium acetate) and adjust the pH to 5.0 using a calibrated pH meter.

    • Pre-chill the buffer to 4°C.

  • Sample Dissolution:

    • Weigh the required amount of D-[2-2H]xylose in a pre-chilled microcentrifuge tube.

    • Add the pre-chilled buffer to the desired concentration.

    • Vortex briefly at low speed while keeping the tube on ice.

  • Dilution Series (if required):

    • Perform any necessary serial dilutions using the same pre-chilled, pH-controlled buffer. Keep all tubes on ice throughout the process.

  • Transfer to Autosampler:

    • Transfer the final samples to autosampler vials, preferably pre-chilled.

    • If the autosampler is temperature-controlled, set it to 4°C.

  • Analysis:

    • Analyze the samples as quickly as possible after preparation.[12]

Workflow for Minimizing Deuterium Exchange

G cluster_prep Sample Preparation (0-4°C) cluster_analysis Analysis cluster_storage Storage A Weigh D-[2-2H]xylose B Dissolve in Pre-Chilled Buffer (pH 4-6) A->B Strict Temp & pH Control C Perform Dilutions (on ice) B->C F Store at -20°C or -80°C B->F For later use D Transfer to Cooled Autosampler (4°C) C->D E Immediate LC-MS Analysis D->E

Caption: Workflow emphasizing critical control points for minimizing deuterium exchange.

II. Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of deuterium loss from D-[2-2H]xylose?

A1: The primary mechanism is enolization, a process where the aldehyde group and the adjacent C2 carbon form a double bond (an enol or enolate intermediate).[4][14] This process is catalyzed by both acids and bases.[1][5] In the presence of protic solvents like water, the intermediate can be re-protonated at C2, leading to the substitution of deuterium with hydrogen.[3]

Mechanism of Base-Catalyzed Deuterium Exchange

G compound D-[2-2H]xylose (Keto Form) enolate Enolate Intermediate compound->enolate + OH⁻ - DOH product D-xylose (Keto Form) enolate->product + H₂O - OH⁻

Caption: Simplified mechanism of base-catalyzed deuterium exchange via an enolate intermediate.

Q2: At what pH is D-[2-2H]xylose most stable?

A2: D-[2-2H]xylose is most stable in a slightly acidic to neutral pH range, approximately pH 4 to 7.[8] The rate of deuterium exchange is at its minimum in this range. Extreme pH values, both acidic (below 3) and basic (above 8), will significantly accelerate the rate of exchange.[10]

Q3: How does temperature affect the stability of the deuterium label?

A3: Higher temperatures increase the rate of the enolization reaction, leading to faster deuterium exchange.[10] It is crucial to handle and store D-[2-2H]xylose solutions at low temperatures (0-4°C for processing, and frozen for storage) to maintain isotopic purity.[9]

Q4: Can I use D₂O to prepare my samples for LC-MS to prevent exchange?

A4: While using D₂O as a solvent will prevent the replacement of deuterium with protium (¹H), it is generally not practical for standard LC-MS applications where the mobile phases are typically prepared with H₂O. The large excess of H₂O in the mobile phase would lead to on-column exchange. D₂O is, however, the solvent of choice for NMR analysis.[11]

Q5: Are there any analytical techniques that are less susceptible to this issue?

A5: While no technique is completely immune if the sample is compromised during preparation, methods with rapid analysis times after sample preparation are preferable. Techniques like direct infusion mass spectrometry can minimize the time the sample spends in a liquid state before analysis. However, the key to accurate results lies in proper sample handling and preparation before the analysis, regardless of the technique used.[12][13]

Q6: I need to perform an enzymatic reaction with D-[2-2H]xylose at a pH of 7.5. How can I minimize deuterium loss?

A6: Working at pH 7.5 presents a challenge as it is slightly basic and can promote some exchange. To mitigate this:

  • Minimize Incubation Time: Design your experiment to have the shortest possible incubation time at this pH.

  • Low Temperature: If the enzyme is active at lower temperatures, perform the incubation at the lowest feasible temperature.

  • Quench the Reaction: At the end of the incubation, immediately quench the reaction by adding an acidic solution to lower the pH to the stable range (e.g., pH 5.0) and simultaneously cool the sample on ice. This will significantly slow down further exchange.[15]

  • Run a Control: Include a control sample of D-[2-2H]xylose incubated under the same conditions but without the enzyme to quantify the amount of non-enzymatic exchange.

III. References

  • Spectroscopic Analysis of 5-Deoxy-D-xylose: A Technical Guide. Benchchem. Available at:

  • Hydrogen - Deuterium exchange. Germán Fernández. Available at:

  • 10.3: Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. Available at:

  • D-XYLOSE Assay Kit Data Sheet. Megazyme. Available at:

  • CHEM 2325 Module 27: Alpha Substitution Reactions - Deuterium Exchange. Dr. B's Chemistry Videos on YouTube. Available at: [Link]

  • Zhang, Z., & Smith, D. L. (2012). Minimizing back exchange in the hydrogen exchange-mass spectrometry experiment. Analytical chemistry, 84(19), 8047–8053. Available at: [Link]

  • Hydrogen–deuterium exchange. Wikipedia. Available at: [Link]

  • Minimizing back exchange in the hydrogen exchange-mass spectrometry experiment. PubMed. Available at: [Link]

  • Reactions of Monosachrides Lecture#9 Enolization|| Oxidation|| reduction In English. Medical globe By Dr. Hadi on YouTube. Available at: [Link]

  • Szymański, R., & Golec, B. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules, 26(10), 2958. Available at: [Link]

  • Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. MDPI. Available at: [Link]

  • Enols and Enolates 2: Deuterium Exchange. The Organic Chemistry Tutor on YouTube. Available at: [Link]

  • A millimeter water-in-oil droplet as an alternative back exchange prevention strategy for hydrogen/deuterium exchange mass spectrometry of peptides/proteins. Royal Society of Chemistry. Available at: [Link]

  • Supplementary information 1. Characterization techniques and catalyst testing. Royal Society of Chemistry. Available at: [Link]

  • Analysis of Sugars in Sugar Free Beverages Using Single Quadrupole Mass Spectrometer LCMS-2050. Shimadzu. Available at: [Link]

  • Temperature and pH stability studies of xylose reductase from Debaryomyces nepalensis NCYC 3413. Indian Institute of Technology Madras. Available at: [Link]

  • D-Xylose Manufacturing Process Flow Chart. BSH Ingredients. Available at: [Link]

  • Development of a new method for d-xylose detection and quantification in urine, based on the use of recombinant xylose dehydrogenase from Caulobacter crescentus. PubMed. Available at: [Link]

  • A Comparative Guide to D-(+)-Trehalose-d14 and Other Deuterated Carbohydrates for Metabolic Tracing. Benchchem. Available at:

  • Kinetic and Mechanistic Studies of the Deuterium Exchange in Classical Keto-Enol Tautomeric Equilibrium Reactions. Journal of Chemical Education. Available at: [Link]

  • Optimal pH and temperature, and pH stability of b-glucosidase and... ResearchGate. Available at: [Link]

  • (a) Proposed mechanism of hydrogen–deuterium exchange via enolate... ResearchGate. Available at: [Link]

  • Hydrogen-deuterium exchange mass spectrometry captures distinct dynamics upon substrate and inhibitor binding to a transporter. ResearchGate. Available at: [Link]

  • Hydrogen-deuterium exchange mass spectrometry captures distinct dynamics upon substrate and inhibitor binding to a transporter. ResearchGate. Available at: [Link]

  • Optimum pH and temperature conditions for xylose fermentation by Pichia stipitis. PubMed. Available at: [Link]

  • Simple and fast maximally deuterated control (maxD) preparation for HDX MS experiments. PMC. Available at: [Link]

  • Deuterated Carbohydrate Probes as 'Label-Free' Substrates for Probing Nutrient Uptake in Mycobacteria by Nuclear Reaction Analysis. ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing D-[2-2H]xylose Extraction from Cell Cultures

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with D-[2-2H]xylose in cell cultures. It is designed to address common challenges and provide robust,...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with D-[2-2H]xylose in cell cultures. It is designed to address common challenges and provide robust, field-proven solutions to optimize extraction methods for accurate metabolomic analysis.

Section 1: Frequently Asked Questions (FAQs)

Here we address the most common initial queries and concerns that arise during the planning and execution of D-[2-2H]xylose extraction experiments.

Q1: What is the most critical first step in obtaining an accurate snapshot of intracellular D-[2-2H]xylose levels?

A1: The most critical step is rapid and effective quenching of metabolism . The turnover of metabolites like sugar phosphates can be on the order of seconds.[1] Therefore, to prevent alteration of in vivo metabolite levels and isotopic enrichment, all enzymatic activity must be halted almost instantaneously.[2] Failure to do so can lead to a significant misrepresentation of the metabolic state at the time of sampling.

Q2: I'm working with adherent cells. What is the best way to harvest them without altering my results?

A2: For adherent cells, direct quenching on the plate is superior to methods like trypsinization or scraping in buffers, which can alter metabolism.[3][4] The recommended approach is to rapidly aspirate the culture medium, wash the cells extremely quickly (less than 10 seconds) with an ice-cold solution like 0.9% NaCl to remove extracellular contaminants, and then immediately add a pre-chilled quenching/extraction solvent.[5][6][7]

Q3: Can I use the same extraction solvent for all cell types (e.g., mammalian, yeast, bacteria)?

A3: While the core principles are similar, the optimal extraction solvent can vary depending on the cell type due to differences in cell wall and membrane composition. For mammalian cells, cold methanol-based solutions (e.g., 80% methanol) are widely effective for polar metabolites like D-xylose.[2] For yeast or bacteria, which have robust cell walls, more rigorous lysis methods like bead beating or sonication in the extraction solvent may be necessary to ensure complete extraction.[2][8][9]

Q4: I'm concerned about the deuterium on my D-[2-2H]xylose exchanging with hydrogen from the solvent. How can I prevent this?

A4: This is a valid concern known as isotopic back-exchange. To minimize this, it is crucial to maintain low temperatures (as close to 0°C as possible) throughout the extraction and sample handling process.[10] Additionally, using a slightly acidic extraction solvent (e.g., containing 0.1 M formic acid) can help stabilize certain metabolites and minimize enzymatic activity that could contribute to exchange, though the rate of hydrogen-deuterium exchange is slowest at a pH of approximately 2.5.[7][10]

Q5: How do I normalize my data to account for differences in cell numbers between samples?

A5: Normalization is critical for accurate comparisons.[11] While cell counting is an option, it often requires a separate, parallel sample.[12] A more robust method is to quantify a stable cellular component from the same sample used for metabolite extraction. DNA concentration has been shown to be a highly accurate and precise method for normalizing metabolomic data from adherent cell lines, as it is less affected by the organic solvents used for extraction compared to protein quantification.[11][12][13]

Section 2: Troubleshooting Guide

This section provides a systematic approach to identifying and solving specific problems encountered during the D-[2-2H]xylose extraction workflow.

Problem 1: Low Yield or Poor Recovery of D-[2-2H]xylose

SYMPTOM: The signal intensity for D-[2-2H]xylose in your final LC-MS or GC-MS analysis is consistently low or below the limit of detection.

Potential Cause 1: Inefficient Cell Lysis

  • Explanation: The extraction solvent must effectively disrupt the cell membrane (and cell wall, if applicable) to release intracellular metabolites. If lysis is incomplete, a significant portion of the D-[2-2H]xylose will remain trapped within the cells and be discarded with the cell debris pellet.

  • Troubleshooting Steps:

    • Verify Lysis Method: For tough-to-lyse cells like yeast or bacteria, a simple solvent incubation may be insufficient.[8]

      • Solution: Incorporate a mechanical disruption step. After adding the cold extraction solvent, use a bead beater or a probe sonicator to ensure complete cell disruption.[2][9] Perform these steps on ice to prevent sample heating.

    • Microscopic Examination: After the lysis and centrifugation steps, examine the cell debris pellet under a microscope. An abundance of intact cells indicates a failure in the lysis procedure.

    • Solvent Choice: Ensure your solvent is appropriate. Methanol is effective at disrupting membranes and precipitating proteins, which aids in releasing metabolites.[3][14]

Potential Cause 2: Suboptimal Extraction Solvent Polarity

  • Explanation: D-xylose is a highly polar sugar. The principle of "like dissolves like" dictates that a polar solvent system is required for its efficient extraction.[14] If the solvent is not polar enough, the D-xylose will not be effectively solubilized.

  • Troubleshooting Steps:

    • Evaluate Solvent Composition: The most common and effective solvents for polar metabolites are mixtures of methanol and water, typically around 80% methanol (v/v).[2] Pure organic solvents may not be optimal.

    • Perform a Solvent Comparison: Test a few different solvent systems to see which provides the best yield for your specific cell type. Compare 80% methanol, 80% acetonitrile, and a biphasic extraction using a methanol/chloroform/water system.[2][15]

Workflow: Cell Lysis & Extraction Optimization

cluster_start Start: Cell Pellet/Plate cluster_methods Lysis & Extraction Methods cluster_analysis Analysis & Evaluation cluster_decision Decision Start Quenched Cell Sample Solvent Method A: Add 80% Methanol (-40°C) Vortex Start->Solvent Apply Method Solvent_Beads Method B: Add 80% Methanol (-40°C) + Glass Beads Bead Beat Start->Solvent_Beads Apply Method Solvent_Sonic Method C: Add 80% Methanol (-40°C) Sonicate on Ice Start->Solvent_Sonic Apply Method Centrifuge Centrifuge at 4°C (14,000 x g, 10 min) Solvent->Centrifuge Solvent_Beads->Centrifuge Solvent_Sonic->Centrifuge Supernatant Collect Supernatant (Metabolite Extract) Centrifuge->Supernatant Analysis LC-MS/GC-MS Analysis Quantify D-[2-2H]xylose Supernatant->Analysis Compare Compare Yields Analysis->Compare Optimal Optimal Method Selected Compare->Optimal Yield is High & Reproducible Re_evaluate Re-evaluate Parameters Compare->Re_evaluate Yield is Low or Variable

Caption: Workflow for optimizing cell lysis and extraction efficiency.

Problem 2: High Sample-to-Sample Variability

SYMPTOM: Replicate samples show a high degree of variation in D-[2-2H]xylose concentration, making data interpretation unreliable.

Potential Cause 1: Inconsistent Quenching

  • Explanation: If the time between removing cells from their growth environment and halting their metabolism varies, the metabolite profiles can change significantly between samples.[1][16] This is especially true for suspension cultures where centrifugation is often used.

  • Troubleshooting Steps:

    • Standardize Timing: Use a stopwatch to ensure every step of the quenching and harvesting process is timed precisely and consistently for every sample.

    • For Suspension Cultures: Avoid slow pelleting at 4°C. Instead, quench the entire culture by adding it to a larger volume of pre-chilled quenching solution (e.g., 60% methanol at -40°C).[15][17] This stops metabolism before centrifugation.

    • For Adherent Cultures: Ensure the wash step with cold saline is extremely brief and uniform across all plates.[6] Any delay can alter metabolite levels.

Potential Cause 2: Incomplete Removal of Extracellular Media

  • Explanation: Cell culture media often contains high concentrations of sugars. If not completely removed, this extracellular contamination will artificially inflate the measured amount of D-[2-2H]xylose, leading to variability.

  • Troubleshooting Steps:

    • Optimize Wash Step: For adherent cells, perform two quick washes with ice-cold 0.9% NaCl.[5] Ensure complete aspiration of the wash solution before adding the extraction solvent.[6]

    • For Suspension Cultures: After pelleting quenched cells, wash the pellet once with the cold quenching solution to dilute and remove residual media.[18] Be aware that centrifugation time must be short to prevent metabolite leakage, which may necessitate determining a reproducible cell recovery percentage.[18][19]

Problem 3: Suspected Isotopic Exchange or Metabolite Degradation

SYMPTOM: You observe unexpected isotopic patterns, or the recovery of other labile metabolites (like ATP) is poor, suggesting suboptimal sample handling conditions.

Potential Cause 1: Sample Warming During Processing

  • Explanation: Enzymatic activity can resume, and the rate of isotopic exchange can increase if samples warm up during extraction or handling.[10] Many enzymes can degrade sugars or alter their isotopic labels.

  • Troubleshooting Steps:

    • Maintain Cold Chain: All steps must be performed on ice or in a cold room (4°C).[20] Use pre-chilled tubes, solvents, and centrifuge rotors.[6]

    • Limit Sonication Time: If using sonication for lysis, perform it in short bursts (e.g., 15-30 seconds) with cooling periods on ice in between to prevent heat generation.

    • Storage: Store final extracts at -80°C until analysis to ensure long-term stability.[10][20]

Potential Cause 2: Incorrect pH of Extraction Solvent

  • Explanation: Extreme pH values can cause the degradation of acid- or base-labile metabolites. While a slightly acidic environment can aid in quenching and stability, strong acids can cause unwanted hydrolysis.[7]

  • Troubleshooting Steps:

    • Use Volatile Modifiers: If adjusting pH, use volatile acids or bases like formic acid or ammonium hydroxide, which are compatible with mass spectrometry and can be removed during sample drying.[21]

    • Test pH Effects: If degradation is suspected, compare a neutral extraction (e.g., 80% methanol) with a slightly acidified extraction to see if recovery of key metabolites improves.

Diagram: Key Factors for Preserving Sample Integrity

cluster_factors Critical Control Points cluster_risks Common Pitfalls Integrity High Sample Integrity (Accurate D-[2-2H]xylose levels) Quenching Rapid Quenching (< 1 second) Quenching->Integrity Temperature Consistent Low Temp (≤ 4°C) Temperature->Integrity Washing Thorough Washing (Remove Media) Washing->Integrity Lysis Complete Lysis (Release Metabolites) Lysis->Integrity pH_Control Stable pH (Prevent Degradation) pH_Control->Integrity Slow_Quench Metabolic Change Slow_Quench->Quenching Mitigates Warming Isotopic Exchange Warming->Temperature Mitigates Contamination Media Carryover Contamination->Washing Mitigates Incomplete_Lysis Low Yield Incomplete_Lysis->Lysis Mitigates Degradation Metabolite Loss Degradation->pH_Control Mitigates

Caption: Key experimental factors that ensure the integrity of metabolomic samples.

Section 3: Data Summary & Protocol Tables

For ease of comparison and implementation, key parameters are summarized below.

Table 1: Comparison of Quenching & Extraction Solvents
Solvent SystemTarget MetabolitesAdvantagesDisadvantagesBest For
80% Methanol (-40°C) [2]Polar (sugars, amino acids, organic acids)Simple, effective quenching, precipitates proteins well.Less effective for non-polar lipids.General purpose polar metabolomics in most cell types.
80% Acetonitrile PolarEfficiently precipitates proteins.May have lower recovery for some highly polar compounds vs. methanol.[2]Adherent cells, when protein removal is a priority.
Methanol/Chloroform/Water [15][21]Polar & Non-polar (lipids)Allows for separation of polar and non-polar fractions from a single sample.More complex, multi-step protocol; risk of analyte loss at interface.Comprehensive studies requiring both metabolome and lipidome data.
Table 2: Recommended Starting Protocols
ParameterAdherent Mammalian CellsSuspension Mammalian CellsYeast / Bacteria
Culture Vessel 6-well plate (1-2 million cells/well)[6][20]Spinner flask or T-flaskShake flask
Quenching Step Aspirate media, rapid wash with 1-2 mL ice-cold 0.9% NaCl.[5][6]Add 5 volumes of 60% Methanol @ -40°C directly to culture.[15][17]Filter culture rapidly and plunge filter into liquid nitrogen or cold solvent.[16]
Cell Harvesting N/A (lysis in plate)Centrifuge quenched culture (e.g., 1000 x g, 1 min, -10°C).[17]Scrape cells from filter into extraction solvent.
Lysis/Extraction Add 1 mL cold 80% Methanol to well, scrape cells, transfer to tube.[5]Resuspend cell pellet in 1 mL cold 80% Methanol.Add 1 mL cold 80% Methanol, bead beat (2x 45s) with cooling.[2]
Post-Lysis Vortex 1 min, incubate -20°C for 30 min, centrifuge (14,000 x g, 10 min, 4°C).[5]Vortex 1 min, incubate -20°C for 30 min, centrifuge (14,000 x g, 10 min, 4°C).Centrifuge (14,000 x g, 10 min, 4°C) to pellet debris.
Final Step Transfer supernatant to a new tube for drying and analysis.Transfer supernatant to a new tube for drying and analysis.Transfer supernatant to a new tube for drying and analysis.

References

  • Quenching Methods for the Analysis of Intracellular Metabolites. bio-protocol.org. [Link]

  • Measurement of DNA concentration as a normalization strategy for metabolomic data from adherent cell lines - PMC. National Center for Biotechnology Information. [Link]

  • Quenching methods for the analysis of intracellular metabolites - PubMed. National Center for Biotechnology Information. [Link]

  • Analysis of Intracellular Metabolites from Microorganisms: Quenching and Extraction Protocols - MDPI. MDPI. [Link]

  • Measurement of DNA Concentration as a Normalization Strategy for Metabolomic Data from Adherent Cell Lines | Analytical Chemistry - ACS Publications. American Chemical Society Publications. [Link]

  • Effective Quenching Processes for Physiologically Valid Metabolite Profiling of Suspension Cultured Mammalian Cells. American Chemical Society Publications. [Link]

  • Effective Quenching Processes for Physiologically Valid Metabolite Profiling of Suspension Cultured Mammalian Cells | Analytical Chemistry - ACS Publications. American Chemical Society Publications. [Link]

  • Effects of harvesting and extraction methods on metabolite recovery from adherently growing mammalian cells - RSC Publishing. Royal Society of Chemistry. [Link]

  • Removing the bottlenecks of cell culture metabolomics: fast normalization procedure, correlation of metabolites to cell number, and impact of the cell harvesting method - PMC. National Center for Biotechnology Information. [Link]

  • Maximizing Metabolite Extraction for Comprehensive Metabolomics Studies of Erythrocytes. Agilent. [Link]

  • Normalization strategies for lipidome data in cell line panels - bioRxiv. bioRxiv. [Link]

  • Guide to sample cleanup and storage – Metabolomics Core Facility. EMBL. [Link]

  • Why Solvent Choice Matters in Metabolomics Sample Preparation - Arome Science. Arome Science. [Link]

  • An improved method for extraction of polar and charged metabolites from cyanobacteria - PMC. National Center for Biotechnology Information. [Link]

  • Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility. University of Massachusetts Chan Medical School. [Link]

  • Guide to cell extraction, sample normalisation and sample submission for metabolomics. University of Oxford. [Link]

  • Sample preparation and cleanup methods for clinical top-down proteomics - PMC. National Center for Biotechnology Information. [Link]

  • 02-preparing-whole-cell-protein-extracts-for-lc-ms-analysis.doc. University of Rochester Medical Center. [Link]

  • A Review on Macroscale and Microscale Cell Lysis Methods - PMC. National Center for Biotechnology Information. [Link]

  • Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC. National Center for Biotechnology Information. [Link]

  • SiMeEx, a simplified method for metabolite extraction of adherent mammalian cells - PMC. National Center for Biotechnology Information. [Link]

  • Current techniques for single-cell lysis - PMC - NIH. National Center for Biotechnology Information. [Link]

  • SAMPLE PREPARATION GUIDELINE FOR EXTRACTION OF POLAR METABOLITES FROM ADHERENT OR SUSPENSION CELL CULTURE. The Rockefeller University. [Link]

  • Metabolomic and 13C-Metabolic Flux Analysis of a Xylose-Consuming Saccharomyces cerevisiae Strain Expressing Xylose Isomerase - PMC. National Center for Biotechnology Information. [Link]

  • Stable Isotope-Assisted Evaluation of Different Extraction Solvents for Untargeted Metabolomics of Plants - MDPI. MDPI. [Link]

  • Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. Annual Reviews. [Link]

  • Troubleshooting Low Recovery Rates in Chromatographic Analysis - WelchLab. Welch Materials, Inc.. [Link]

  • A Simple and Efficient Mechanical Cell Disruption Method Using Glass Beads to Extract β-Glucans from Spent Brewer's Yeast - MDPI. MDPI. [Link]

  • Optimization of Extraction Method for GC-MS based Metabolomics for Filamentous Fungi - Walsh Medical Media. Walsh Medical Media. [Link]

  • Optimization of harvesting, extraction, and analytical protocols for UPLC-ESI-MS-based metabolomic analysis of adherent mammalian cancer cells - PMC. National Center for Biotechnology Information. [Link]

Sources

Troubleshooting

Preventing thermal degradation of D-[2-2H]xylose during autoclaving

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who are struggling with irreproducible metabolic tracing, NMR, or mass spectrometry results due to comprom...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who are struggling with irreproducible metabolic tracing, NMR, or mass spectrometry results due to compromised isotopic tracers.

D-[2-2H]xylose is a highly valuable, deuterium-labeled pentose sugar. However, it is notoriously susceptible to thermal degradation. Autoclaving this compound without understanding the underlying thermodynamics and chemical kinetics will result in the destruction of the sugar ring, loss of isotopic integrity, and the introduction of toxic byproducts into your assays.

This guide is designed to explain the mechanistic causality behind xylose degradation and provide field-proven, self-validating protocols to ensure your tracers remain pristine.

Sterilization Decision Matrix

Before proceeding to the troubleshooting FAQs, consult the workflow below to determine the optimal sterilization path for your specific experimental matrix.

Workflow Start Prepare D-[2-2H]xylose Solution CheckAmines Are amino acids, peptides, or phosphates present? Start->CheckAmines Filter1 Aseptic Filtration (0.22 µm PES) CheckAmines->Filter1 Yes CheckPurity Is absolute isotopic purity critical for downstream assays? CheckAmines->CheckPurity No Filter2 Aseptic Filtration (0.22 µm PES) CheckPurity->Filter2 Yes Autoclave Autoclave (121°C, 15 min) *Strictly in ddH2O* CheckPurity->Autoclave No

Decision matrix for sterilizing D-[2-2H]xylose to prevent thermal degradation and isotope loss.

Troubleshooting & FAQs

Q: My D-[2-2H]xylose media turned yellow/brown after a standard 15-minute autoclave cycle. What happened? A: You are observing the physical manifestation of severe thermal degradation. D-xylose is an aldopentose (a reducing sugar). When subjected to the high heat and pressure of an autoclave (121°C, 15 psi), the sugar ring opens and undergoes rapid dehydration to form furfural, lyxose, and organic acids[1]. If your media contained amino acids or peptides, the xylose also participated in a Maillard reaction, cross-linking with amine groups to form brown melanoidin pigments. Your tracer is now destroyed.

Q: Can I autoclave the D-[2-2H]xylose separately in PBS and then add it to my sterile media? A: Absolutely not. While separating the sugar from amines prevents the Maillard reaction, phosphate buffers actively catalyze the degradation of reducing sugars during heat sterilization. Autoclaving xylose in the presence of phosphates accelerates its breakdown and generates toxic, bactericidal byproducts that will inhibit cellular growth in downstream assays[2].

Q: Does the deuterium label at the C-2 position protect the sugar from thermal degradation? A: No. While it is true that C-D bonds exhibit higher thermodynamic stability and a primary kinetic isotope effect compared to C-H bonds[3], this stability only protects against specific hydrogen-exchange reactions. The thermal degradation of xylose during autoclaving is driven by the global destruction of the pentose ring (dehydration to furfural), which the C-2 deuterium label cannot prevent.

Q: What is the industry standard for sterilizing labeled sugars? A: Aseptic filter sterilization (0.22 µm) is the unequivocal gold standard. Heating labeled carbon sources is heavily discouraged in metabolic tracing and standardized yeast studies, as it introduces unacceptable experimental variables[4].

Quantitative Impact of Sterilization Matrices

To illustrate the causality of matrix selection on tracer survival, review the comparative stability data below.

Sterilization MethodMatrix ConditionsPrimary Degradation PathwayRelative Furfural YieldRecommendation
Autoclave (121°C)Phosphate Buffer (PBS)Phosphate-catalyzed dehydrationHighStrictly Avoid
Autoclave (121°C)Amino Acids / PeptidesMaillard ReactionModerate to HighStrictly Avoid
Autoclave (121°C)Ultra-pure ddH2O (pH 7.0)Thermal dehydrationLow to ModerateUse with Caution
Aseptic FiltrationAny aqueous matrixNoneZeroGold Standard

Standard Operating Procedures (SOPs)

To ensure scientific integrity, every protocol utilized in your lab must be a self-validating system. Follow these methodologies based on your equipment availability.

Protocol A: Aseptic Filtration (The Gold Standard)

Causality: Filtration physically removes biological contaminants without imparting thermal energy, perfectly preserving both the pentose ring structure and the C-2 deuterium label[4].

  • Preparation: Dissolve D-[2-2H]xylose in ultra-pure ddH2O or your target buffer at room temperature until fully homogenized.

  • Filter Selection: Pre-wet a 0.22 µm Polyethersulfone (PES) syringe filter or vacuum unit. Why PES? PES membranes exhibit extremely low non-specific binding for carbohydrates compared to nylon or nitrocellulose, ensuring maximum tracer recovery.

  • Execution: Within a certified biosafety cabinet, pass the solution through the filter into a pre-sterilized, endotoxin-free container.

  • Storage: Store immediately at 4°C to prevent microbial growth and ambient chemical degradation.

  • Self-Validation Step: Take a 10 µL aliquot of the filtrate and analyze via LC-MS. The mass spectrum must show a single major peak corresponding to the intact D-[2-2H]xylose mass, confirming zero thermal degradation.

Protocol B: Optimized Autoclaving (High-Risk / When Filtration is Impossible)

Causality: If you must autoclave, you must eliminate chemical catalysts that lower the activation energy for dehydration. Phosphates and amines are the primary culprits[2].

  • Preparation: Dissolve the tracer strictly in unbuffered, ultra-pure ddH2O. Do not use PBS.

  • pH Verification: Verify the pH is exactly 7.0. Why? Both hydronium (H+) and hydroxide (OH-) ions catalyze the ring-opening and subsequent dehydration of xylose[1].

  • Execution: Autoclave at 121°C for a maximum of 15 minutes using a liquid cycle with slow exhaust.

  • Quenching: Immediately plunge the sealed vessel into an ice-water bath upon safe removal from the autoclave. Why? Rapid cooling quenches the thermal kinetic energy, halting any ongoing dehydration reactions.

  • Self-Validation Step: Measure the absorbance of the cooled solution at 277 nm using a UV-Vis spectrophotometer. A peak at 277 nm indicates furfural formation; if a significant peak is present, the batch is compromised and must be discarded.

References

  • Title: Kinetics of Aqueous Phase Dehydration of Xylose into Furfural Catalyzed by ZSM-5 Zeolite Source: acs.org URL: [Link]

  • Title: Lethality of a Heat- and Phosphate-Catalyzed Glucose By-Product to Escherichia coli O157:H7 and Partial Protection Conferred by the rpoS Regulon Source: nih.gov URL: [Link]

  • Title: LAB MANUAL FOR YEAST STUDY Source: theyeasts.org URL: [Link]

  • Title: Pd/CH2-Catalysed Deuterium Exchange Reaction of the Benzylic Site in D2O Source: researchgate.net URL: [Link]

Sources

Optimization

Technical Support Center: Isotope Correction for D-[2-2H]xylose Mass Spectrometry Data

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working with D-[2-2H]xylose as a stable isotope tracer. It addresses common challenges and questions relat...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working with D-[2-2H]xylose as a stable isotope tracer. It addresses common challenges and questions related to correcting for natural isotope abundance in mass spectrometry (MS) data, ensuring the accuracy and integrity of your experimental results.

The Challenge of Natural Isotope Abundance

In stable isotope labeling experiments, the goal is to trace the metabolic fate of an enriched isotopic tracer, such as D-[2-2H]xylose. However, most elements exist in nature as a mixture of stable isotopes. For instance, carbon is predominantly ¹²C, but about 1.1% is the heavier ¹³C isotope.[1] This natural distribution of isotopes creates a characteristic pattern of peaks in a mass spectrum for any given molecule. The primary "monoisotopic" peak (M) represents the molecule with the most abundant, lightest isotopes, while subsequent peaks (M+1, M+2, etc.) correspond to molecules containing one or more heavier isotopes.[1]

Frequently Asked Questions (FAQs)

Q1: How does the correction for natural isotope abundance work?

The correction process computationally removes the contribution of naturally occurring heavy isotopes from the measured mass isotopologue distribution (MID).[3] A widely used technique is the correction matrix method.[1][2] This method utilizes the chemical formula of the metabolite and the known natural abundance of each element's isotopes to generate a correction matrix. This matrix effectively deconvolutes the measured MID, separating the component that arises from the isotopic tracer from the component due to natural abundance.[1][2]

Q2: What information is essential for an accurate correction?

To perform a precise correction for natural isotope abundance, the following information is required:

  • The accurate chemical formula of the analyte: This includes any derivatizing agents used for analysis (e.g., for GC-MS).

  • The measured mass isotopologue distribution (MID): This is the raw data obtained from the mass spectrometer.

  • The isotopic purity of the tracer: This information is typically provided by the manufacturer (e.g., Cambridge Isotope Laboratories, Inc.).[4][5]

Q3: What software tools are available for isotope correction?

Several software packages are available to perform natural abundance correction. Some commonly used open-source and commercial options include:

  • IsoCor: A user-friendly software that can handle a wide range of isotopic tracers and is capable of correcting large datasets.[6]

  • IsoCorrectoR: An R package for correcting MS and MS/MS data for natural abundance and tracer purity.[7]

  • PolyMID-Correct: An open-source Python tool that allows for programmatic integration into data processing pipelines.[3]

  • Corna: A Python package that combines natural abundance correction workflows for various experimental conditions.[8]

  • PyMIDA: A graphical user interface for mass isotopomer distribution analysis.[9]

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments and data analysis.

Issue 1: Overestimation of the Labeled Compound

Symptom: The calculated percentage of the labeled D-[2-2H]xylose appears to be higher than theoretically possible.

Possible Cause 1: Inaccurate Tracer Purity

The isotopic purity of the tracer is a critical parameter in the correction algorithm. An incorrect purity value will lead to an inaccurate correction.

Troubleshooting Steps:

  • Verify Tracer Purity: Always use the manufacturer-specified purity of the isotopic tracer in your correction calculations.

  • Input Correct Value: Ensure that this value is correctly entered into the correction software.

Possible Cause 2: Incorrect Chemical Formula

An error in the chemical formula of the analyte or its derivative will result in an incorrect correction matrix and, consequently, inaccurate results.[1]

Troubleshooting Steps:

  • Verify Molecular Formula: Double-check the elemental composition of your metabolite of interest.

  • Include Derivative Formula: If a derivatization step is used (e.g., for GC-MS analysis), be sure to include the chemical formula of the derivatizing agent in the total molecular formula.

Possible Cause 3: Inappropriate Software Settings for Mass Resolution

Correction algorithms often have different settings for high- and low-resolution mass spectrometry data.[3] Using the wrong setting can lead to erroneous corrections.

Troubleshooting Steps:

  • Check Instrument Resolution: Determine the mass resolution of your instrument.

  • Select Correct Software Setting: Ensure that the appropriate resolution setting is selected in your correction software.

Troubleshooting Workflow for Overestimated Labeled Compound Quantification

start Start: Overestimated Labeled Compound q1 Is natural abundance correction applied? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is tracer purity accounted for? a1_yes->q2 s1 Apply correction using a suitable tool (e.g., IsoCor). a1_no->s1 end_bad End: Inaccurate Quantification s1->end_bad a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is the molecular formula (including derivatives) correct? a2_yes->q3 s2 Input tracer purity into correction algorithm. a2_no->s2 s2->end_bad a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No q4 Is the software set for the instrument's mass resolution? a3_yes->q4 s3 Correct the elemental composition in the software. a3_no->s3 s3->end_bad a4_yes Yes q4->a4_yes Yes a4_no No q4->a4_no No end_good End: Accurate Quantification a4_yes->end_good s4 Adjust resolution settings in the correction software. a4_no->s4 s4->end_bad

Caption: Troubleshooting workflow for overestimated labeled compound quantification.

Issue 2: The Corrected Isotopic Enrichment Appears Unexpectedly High or Low

Symptom: The calculated isotopic enrichment after correction is biologically implausible.

Possible Cause: Matrix Effects

In complex biological samples, other molecules in the matrix can interfere with the ionization of the analyte of interest, leading to ion suppression or enhancement.[10] This can distort the true isotopic pattern and affect the accuracy of the correction.

Troubleshooting Steps:

  • Sample Cleanup: Employ sample cleanup techniques such as solid-phase extraction (SPE) to remove interfering matrix components.

  • Matrix-Matched Standards: Prepare calibration standards in a matrix that is similar to your samples to compensate for matrix effects.

  • Use of Internal Standards: While isotopically labeled internal standards are commonly used for quantification, their use in untargeted LC-QToF-MS for correcting batch effects is limited.[10] However, they can help assess instrument performance.

Issue 3: Difficulty in Distinguishing Labeled from Unlabeled Species

Symptom: The mass spectra of the labeled and unlabeled xylose are not clearly resolved.

Possible Cause: Insufficient Mass Resolution

If the mass spectrometer does not have sufficient resolution, the isotopic peaks of the labeled and unlabeled species may overlap, making accurate quantification difficult.

Troubleshooting Steps:

  • Optimize Instrument Settings: Adjust the mass spectrometer settings to achieve the highest possible resolution.

  • High-Resolution Mass Spectrometry: If available, use a high-resolution mass spectrometer such as a Fourier transform-ion cyclotron resonance (FT-ICR) or Orbitrap instrument, which can resolve individual isotopologue peaks.[11]

Experimental Protocol: Stable Isotope Tracing with D-[2-2H]xylose and Data Correction

This protocol provides a general workflow for a stable isotope tracing experiment using D-[2-2H]xylose in cell culture, followed by data correction.

Part 1: Cell Culture and Labeling
  • Cell Culture: Culture cells to the desired confluency.

  • Media Replacement: Replace the standard medium with a medium containing D-[2-2H]xylose.

  • Incubation: Incubate the cells for a defined period to allow for the uptake and metabolism of the labeled substrate.

Part 2: Metabolite Extraction and MS Analysis
  • Metabolism Quenching: Rapidly quench metabolism to halt enzymatic activity.

  • Metabolite Extraction: Extract metabolites using a suitable solvent (e.g., cold methanol/water).

  • Sample Preparation: Prepare the metabolite extract for mass spectrometry analysis (e.g., derivatization for GC-MS).

  • Mass Spectrometry Analysis: Analyze the metabolite extract using GC-MS or LC-MS. Acquire data in a way that allows for the quantification of different mass isotopologues for each metabolite of interest.[12]

Part 3: Data Correction
  • Data Extraction: Extract the mass spectra and the intensities of the isotopic peaks for each analyte.

  • Software Setup: Install and launch your chosen isotope correction software.

  • Input Parameters: Input the following into the software:

    • The chemical formula for each metabolite.

    • The measured MID for each metabolite.

    • The isotopic purity of the D-[2-2H]xylose tracer.

  • Execute Correction: Run the correction algorithm. The software will output the corrected MIDs, which reflect the true incorporation of the deuterium label.

Workflow for Correcting Raw Mass Spectrometry Data

raw_data Raw MS Data (Measured MID) correction_software Isotope Correction Software (e.g., IsoCor) raw_data->correction_software chem_formula Chemical Formula (Analyte + Derivative) chem_formula->correction_software tracer_purity Tracer Purity (e.g., D-[2-2H]xylose) tracer_purity->correction_software corrected_data Corrected MID (True Isotopic Enrichment) correction_software->corrected_data

Caption: A typical workflow for correcting raw mass spectrometry data.

Quantitative Data Summary

ParameterRequired InformationImportance
Chemical Formula Elemental composition of the analyte and any derivatives.Essential for calculating the theoretical natural abundance distribution.
Measured MID Raw intensity data for each mass isotopologue from the MS.The input data for the correction algorithm.
Tracer Purity The percentage of the labeled isotope in the tracer compound.Crucial for accurately subtracting the contribution of the unlabeled portion of the tracer.

References

  • Collins, S., et al. (2021). Correcting for Naturally Occurring Mass Isotopologue Abundances in Stable-Isotope Tracing Experiments with PolyMID. Metabolites, 11(5), 310. [Link]

  • Kuk, R., et al. (2020). Corna - An Open Source Python Tool For Natural Abundance Correction In Isotope Tracer Experiments. bioRxiv. [Link]

  • Kohler, C. (2020). IsoCorrection: Algorithm For Natural Isotope Abundance And Tracer Purity... in chkohler/IsoCorrectoR. rdrr.io. [Link]

  • Lee, W. N. (1993). Correction of 13C mass isotopomer distributions for natural stable isotope abundance. Journal of mass spectrometry, 28(10), 1108-1113. [Link]

  • Carreer, F., et al. (2012). Correcting for the effects of natural abundance in stable isotope resolved metabolomics experiments involving ultra-high resolution mass spectrometry. Metabolomics, 8(3), 437-446. [Link]

  • Yang, T. H., et al. (2008). The importance of accurately correcting for the natural abundance of stable isotopes. Metabolic engineering, 10(5), 297-303. [Link]

  • Ahmed, Z., et al. (2013). Software LS-MIDA for efficient mass isotopomer distribution analysis in metabolic modelling. Bioinformation, 9(18), 923-927. [Link]

  • Murphy, R. C. (2016). Determining the isotopic abundance of a labeled compound by mass spectrometry and how correcting for natural abundance distribution using analogous data from the unlabeled compound leads to a systematic error. Journal of the American Society for Mass Spectrometry, 27(4), 589-595. [Link]

  • PyMIDA: A Graphical User Interface for Mass Isotopomer Distribution Analysis. (2024). Analytical Chemistry. [Link]

  • Millard, P., et al. (2017). Correction of MS Data for Naturally Occurring Isotopes in Isotope Labelling Experiments. In Metabolic Flux Analysis (pp. 149-160). Humana Press, New York, NY. [Link]

  • Scientific Instrument Services. (n.d.). Isotope Distribution Calculator and Mass Spec Plotter. [Link]

  • UK Center for Clinical and Translation Science. (n.d.). Natural Abundance Correction. [Link]

  • Feng, X., et al. (2012). Metabolomic and 13C-Metabolic Flux Analysis of a Xylose-Consuming Saccharomyces cerevisiae Strain Expressing Xylose Isomerase. Metabolic engineering, 14(5), 450-459. [Link]

  • Kirwan, J. A., et al. (2019). Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts. Metabolites, 9(9), 185. [Link]

  • Program for Integration and Rapid Analysis of Mass Isotopomer Distributions (PIRAMID). (2023). Bioinformatics. [Link]

  • Bruker. (n.d.). PolyTools. [Link]

  • Addressing the current bottlenecks of metabolomics: Isotopic Ratio Outlier Analysis™, an isotopic-labeling technique for accurate biochemical profiling. (2012). Bioanalysis, 4(18), 2297-2307. [Link]

  • Shimadzu. (n.d.). Analysis of Sugars in Sugar Free Beverages Using LCMS-2050. [Link]

  • Heinrich, J. (2022). IsoCorrectoR: Isotope correction in stable isotope labeling experiments in metabolomics. University of Regensburg. [Link]

  • Thomas, M., et al. (2017). Xylose Migration During Tandem Mass Spectrometry of N-Linked Glycans. Journal of the American Society for Mass Spectrometry, 28(1), 122-129. [Link]

  • Celignis. (n.d.). Analysis of Xylose, Xylose Content of Biomass. [Link]

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Troubleshooting

Improving signal-to-noise ratio in D-[2-2H]xylose NMR spectroscopy

Welcome to the Technical Support Center for NMR Spectroscopy. This guide is specifically engineered for researchers and drug development professionals dealing with the unique challenges of observing the D-[2-2H]xylose is...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for NMR Spectroscopy. This guide is specifically engineered for researchers and drug development professionals dealing with the unique challenges of observing the D-[2-2H]xylose isotopomer via Deuterium (2H) NMR.

Deuterium is a spin-1 nucleus with a low gyromagnetic ratio (γ = 4.1066 × 10⁷ rad T⁻¹ s⁻¹) and a low natural abundance (0.015%) 1. Even when using highly enriched compounds like D-[2-2H]xylose, achieving an optimal signal-to-noise ratio (SNR) requires deviating from standard 1H or 13C NMR protocols. This guide breaks down the causality behind signal loss and provides field-proven, self-validating methodologies to maximize your spectral sensitivity.

Troubleshooting Workflow

G N1 Identify Low SNR in D-[2-2H]xylose N2 1. Sample Prep Use Protonated Solvent (Avoid Dynamic Range Limits) N1->N2 N3 2. Hardware Tuning Spin-Noise Receive Tuning Cryoprobe Activation N2->N3 N4 3. Pulse Sequence Short TR (Quadrupolar Relax) Maximize Scans (√N) N3->N4 N5 4. Post-Processing Window Functions (LB) DN-Unet Deep Learning N4->N5 N6 Optimized 2H Spectrum N5->N6

Figure 1: Systematic workflow for troubleshooting and optimizing SNR in 2H NMR spectroscopy.

Deep-Dive FAQs: Resolving Core 2H NMR Challenges

Q1: Why is the 2H signal of my D-[2-2H]xylose sample so weak, even though the compound is isotopically enriched? The Causality: The most common critical error in 2H NMR of enriched compounds is the choice of solvent. If you dissolve D-[2-2H]xylose in a standard deuterated solvent (like D₂O or CDCl₃), the massive concentration of deuterium in the solvent (~110 M for D₂O) completely dominates the receiver gain (RG) of the spectrometer 2. The analog-to-digital converter (ADC) scales to this massive solvent peak, pushing your dilute D-[2-2H]xylose signal down into the quantization noise floor. The Solution: You must run the experiment in a protonated solvent (e.g., natural abundance H₂O or DMSO-h6) [[1]](). By removing the background deuterium, the spectrometer can optimize the receiver gain exclusively for your analyte, drastically improving the baseline and SNR 2.

Q2: My probe is tuned automatically using standard routines, but SNR is still suboptimal. What hardware adjustments are recommended? The Causality: Standard automated tuning (e.g., "atmm" on Bruker systems) optimizes the probe to transmit RF power to the sample by minimizing reflected power 3. However, the receive pathway utilizes different electronic circuits. A probe optimized for transmission is rarely perfectly optimized for reception. The Solution: Perform "spin-noise tuning." This involves adjusting the tuning offset frequency without applying any RF pulses until an inverted spin-noise signal is observed from the sample 3. Optimizing specifically for the receive function can yield up to a 21% improvement in SNR 3. Furthermore, utilizing a cryogenic probe reduces thermal Johnson-Nyquist noise in the coils, offering SNR improvements of up to 400% 4.

Q3: How do I optimize the repetition time (TR) to maximize signal averaging per unit time? The Causality: Signal-to-noise improvement is proportional to the square root of the number of spectra averaged (√N) [](). Because deuterium is a spin-1 quadrupolar nucleus, its relaxation is driven by the interaction of its quadrupole moment with the electric field gradient of the C-D bond 5. This highly efficient mechanism results in very short spin-lattice relaxation times (T1), typically around 250 ms or less for small molecules in solution 6. The Solution: Exploit this rapid relaxation. Unlike 13C NMR which requires long delays, 2H NMR allows for extremely fast pulse data acquisition 1. Set your repetition time (TR = Acquisition Time + Relaxation Delay) to approximately 5 × T1 (usually < 1.5 seconds) to ensure full magnetization recovery while maximizing the number of scans per hour.

Q4: What post-processing techniques can rescue a noisy D-[2-2H]xylose spectrum without requiring more spectrometer time? The Causality: High-frequency noise in the Free Induction Decay (FID) degrades the final spectrum. The Solution: Apply a mathematical window function, such as exponential multiplication, prior to Fourier transformation to suppress noise in the tail of the FID 4. Additionally, implement modern deep learning architectures like DN-Unet, a convolutional neural network designed specifically for liquid-state NMR denoising, which has been shown to provide over a 200-fold increase in SNR while retaining weak peaks submerged in noise 7.

Quantitative Summary of SNR Optimization Strategies

Optimization StrategyMechanistic PrincipleExpected SNR Impact
Protonated Solvents Eliminates ADC dynamic range saturation caused by D₂O.Prevents total signal masking; stabilizes baseline.
Cryogenic Probes Cools RF coils to ~20K, reducing thermal Johnson-Nyquist noise.Up to 400% improvement over room-temperature probes.
Spin-Noise Tuning Optimizes the Q-factor and offset frequency specifically for the receive pathway.~21% improvement over standard transmit-tuning.
Rapid Signal Averaging Exploits the short quadrupolar T1 of deuterium for high scan accumulation.SNR increases proportionally to √NS.
DN-Unet Deep Learning Encoder-decoder neural network suppresses random noise without broadening peaks.>200-fold theoretical improvement in post-processing.

Step-by-Step Methodology: Self-Validating 2H NMR Protocol

This protocol is designed as a self-validating system. Each step contains a verification check to ensure the experiment will not fail after hours of acquisition.

Phase 1: Sample Preparation & Hardware Setup

  • Solvent Selection: Dissolve 10–50 mg of D-[2-2H]xylose in 600 µL of naturally abundant H₂O or DMSO-h6. Do not use deuterated solvents.

  • Locking Strategy: Because the solvent lacks deuterium, run the spectrometer in an unlocked mode, or utilize a coaxial insert containing D₂O to provide a lock signal without contaminating the sample's dynamic range 1.

  • Shimming: Shim manually on the 1H FID of the protonated solvent.

  • Probe Tuning (Validation Step): Tune the 2H channel. Adjust the tuning offset frequency manually while observing the spin-noise profile. Stop adjusting when the noise baseline inverts, confirming the receive pathway is optimized 3.

Phase 2: Parameter Optimization & Acquisition 5. T1 Measurement: Run a quick Inversion Recovery sequence to determine the exact T1 of the C2 deuterium in your specific solvent and temperature. Expect a value between 50–250 ms 6. 6. Set Repetition Time (TR): Set TR (Acquisition Time + D1) to exactly 5 × T1. 7. Digital Filtering: Narrow the digital filter width to encompass only the spectral region of interest, which directly reduces noise integration 8. 8. Pre-Acquisition Validation: Run a 1-scan dummy experiment. Check the Receiver Gain (RG). If RG is maximized and the FID decays cleanly to zero before the end of the acquisition time, your dynamic range and resolution are secure. 9. Acquisition: Set the Number of Scans (NS) to a high multiple of the phase cycle (e.g., 1024, 2048, or higher) to leverage the √N SNR improvement .

Phase 3: Post-Processing 10. Window Functions: Apply an exponential line broadening (LB) of 1.0 to 2.0 Hz to the FID 4. 11. Zero-Filling & FT: Zero-fill the data to at least 64k points before applying the Fourier Transform to improve digital resolution.

References

  • The Basics of NMR. Rochester Institute of Technology. Available at: [Link]

  • Optimizing the Signal-to-Noise-Ratio with Spin-Noise Probe Tuning. University of Ottawa NMR Facility Blog. Available at: [Link]

  • Improvement in Signal-to-Noise Ratio of Liquid-State NMR Spectroscopy via a Deep Neural Network DN-Unet. Analytical Chemistry - ACS Publications. Available at: [Link]

  • How to get the most out of your NMR system. Oxford Instruments. Available at:[Link]

  • Adjusting NMR Gain Settings for Enhanced Signal Interpretation. PatSnap. Available at: [Link]

  • Why is deuterium used in NMR? ResearchGate. Available at: [Link]

  • Deuterium NMR. Wikipedia. Available at: [Link]

  • Deuterium NMR cerebral imaging in situ. PubMed - NIH. Available at: [Link]

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Reference Data & Comparative Studies

Validation

Probing the Catalytic Heart of Xylose Isomerase: A Comparative Guide to D-[2-2H]xylose and D-[1-2H]xylose in Enzyme Kinetics

For researchers, scientists, and drug development professionals dedicated to deciphering enzymatic mechanisms, isotopically labeled substrates are indispensable tools. This guide provides an in-depth comparison of D-[2-2...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals dedicated to deciphering enzymatic mechanisms, isotopically labeled substrates are indispensable tools. This guide provides an in-depth comparison of D-[2-2H]xylose and D-[1-2H]xylose in the context of enzyme kinetics, with a particular focus on D-xylose isomerase (XI). By understanding the distinct kinetic signatures of these two deuterated isotopologues, we can gain profound insights into the rate-determining steps and transition state structures of this industrially significant enzyme.

The Scientific Foundation: Kinetic Isotope Effects (KIE)

The kinetic isotope effect (KIE) is a powerful phenomenon for elucidating reaction mechanisms. It is defined as the change in the rate of a reaction when an atom in the reactants is replaced by one of its heavier isotopes.[1] In the context of this guide, we are concerned with the substitution of protium (¹H) with deuterium (²H or D).

There are two main types of KIEs that provide different, yet complementary, information about a reaction's mechanism:

  • Primary Kinetic Isotope Effect (PKIE): A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction.[2] The substitution of a lighter isotope with a heavier one (e.g., H with D) results in a lower vibrational frequency of the bond. This leads to a lower zero-point energy and a higher activation energy for bond cleavage, thus slowing down the reaction rate. For C-H versus C-D bonds, this effect can be significant, with the rate for the C-H bond being typically 6-10 times faster than for the C-D bond.[1] A kH/kD ratio significantly greater than 1 is indicative of a primary KIE.

  • Secondary Kinetic Isotope Effect (SKIE): A secondary KIE occurs when the bond to the isotopically substituted atom is not broken or formed in the rate-determining step.[1][2] These effects are generally smaller than primary KIEs and arise from changes in the vibrational environment of the isotopic atom as the reaction proceeds from the ground state to the transition state. SKIEs can be "normal" (kH/kD > 1) or "inverse" (kH/kD < 1) and provide valuable information about changes in hybridization or steric environment at the labeled position during the transition state.

The Heart of the Matter: D-[2-2H]xylose vs. D-[1-2H]xylose with Xylose Isomerase

D-xylose isomerase (XI), also known as glucose isomerase, is an enzyme that catalyzes the reversible isomerization of D-xylose to D-xylulose.[3] This reaction is of great industrial importance, particularly in the production of high-fructose corn syrup and in biofuel production from lignocellulosic biomass.[3]

The Catalytic Mechanism of Xylose Isomerase: A Hydride Shift

The catalytic mechanism of xylose isomerase has been extensively studied and is understood to proceed through three main steps: (1) ring opening of the cyclic D-xylose, (2) the isomerization of the open-chain aldose to a ketose, and (3) ring closure of the D-xylulose product.[3] The key isomerization step involves a metal-mediated intramolecular hydride (H⁻) shift from the C2 position to the C1 position of the sugar.[3][4][5] This hydride shift is the central chemical transformation catalyzed by the enzyme and is the rate-determining step in the overall reaction.[5]

cluster_0 Xylose Isomerase Catalytic Cycle Ring-Opening Ring-Opening Isomerization Isomerization Ring-Opening->Isomerization Substrate Binding Ring-Closure Ring-Closure Isomerization->Ring-Closure Hydride Shift (C2 -> C1) Product_Release Product Release Ring-Closure->Product_Release Product Formation

Caption: The catalytic cycle of D-xylose isomerase.

Probing the Hydride Shift with Deuterated Xylose

The specific nature of the hydride shift from C2 to C1 makes D-[2-²H]xylose and D-[1-²H]xylose perfect molecular probes to dissect this critical step.

  • D-[2-²H]xylose: In this isotopologue, the deuterium atom is attached to the carbon (C2) from which the hydride is transferred. As the C2-D bond is broken during the rate-determining hydride shift, a primary kinetic isotope effect is expected. The reaction rate for D-[2-²H]xylose will be significantly slower than that for unlabeled D-xylose. Indeed, a normal primary kinetic deuterium isotope effect has been observed for the XI-catalyzed isomerization of [2-²H]-D-xylose, providing strong evidence for the hydride shift mechanism.[6]

  • D-[1-²H]xylose: For this isomer, the deuterium is at the C1 position, the recipient of the hydride ion. The C1-D bond is not broken during the isomerization step. Instead, the hybridization of C1 changes from sp² (in the aldehyde) to sp³ (in the resulting primary alcohol of xylulose). This change in the chemical environment of the C1 position during the transition state is expected to give rise to a secondary kinetic isotope effect . This effect is predicted to be much smaller than the primary KIE observed with D-[2-²H]xylose.

cluster_XI Xylose Isomerase Active Site D2_Xylose D-[2-²H]xylose Hydride_Shift Rate-Determining Hydride Shift (C2 → C1) D2_Xylose->Hydride_Shift C2-D bond cleavage D1_Xylose D-[1-²H]xylose D1_Xylose->Hydride_Shift C1-D bond intact PKIE Primary KIE (kH/kD >> 1) C-D bond broken Hydride_Shift->PKIE SKIE Secondary KIE (kH/kD ≈ 1) C-D bond not broken Hydride_Shift->SKIE

Caption: Predicted KIEs for deuterated xylose isomers.

Experimental Design and Protocols

To experimentally validate the predicted differences in kinetic behavior between D-[2-²H]xylose and D-[1-²H]xylose, a robust and reliable kinetic assay for xylose isomerase is required. A common and effective method is a coupled-enzyme spectrophotometric assay.

Experimental Protocol: Coupled-Enzyme Assay for Xylose Isomerase

This protocol measures the rate of D-xylulose formation by coupling it to the oxidation of NADH by sorbitol dehydrogenase. The decrease in absorbance at 340 nm, corresponding to NADH consumption, is directly proportional to the rate of the xylose isomerase reaction.

Materials:

  • Purified D-xylose isomerase

  • D-xylose (unlabeled)

  • D-[2-²H]xylose

  • D-[1-²H]xylose

  • Sorbitol dehydrogenase

  • β-Nicotinamide adenine dinucleotide, reduced form (NADH)

  • Magnesium chloride (MgCl₂)

  • Buffer solution (e.g., 100 mM Tris-HCl, pH 7.5)

  • UV-Vis spectrophotometer capable of measuring absorbance at 340 nm

  • Temperature-controlled cuvette holder

Procedure:

  • Prepare a reaction mixture: In a 1 ml cuvette, combine the following components (excluding xylose isomerase):

    • 100 mM Tris-HCl buffer (pH 7.5)

    • 10 mM MgCl₂

    • 0.15 mM NADH

    • 2 Units of sorbitol dehydrogenase

  • Substrate Addition: Add the desired concentration of the xylose substrate (unlabeled D-xylose, D-[2-²H]xylose, or D-[1-²H]xylose). A range of substrate concentrations should be used to determine both Km and Vmax.

  • Equilibration: Incubate the reaction mixture in the temperature-controlled spectrophotometer at the desired temperature (e.g., 37°C) for 5 minutes to ensure thermal equilibrium.

  • Initiate the Reaction: Add a known amount of D-xylose isomerase to the cuvette, mix quickly, and immediately start monitoring the decrease in absorbance at 340 nm over time.

  • Data Acquisition: Record the absorbance at 340 nm at regular intervals (e.g., every 15 seconds) for a period of 5-10 minutes.

  • Determine Initial Velocity: Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

  • Kinetic Parameter Calculation: Repeat steps 1-6 for a range of substrate concentrations for each of the three substrates (unlabeled, D-[2-²H]xylose, and D-[1-²H]xylose). Determine the Michaelis-Menten parameters (Km and Vmax) for each substrate by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression analysis.

  • KIE Calculation: The kinetic isotope effect on the catalytic efficiency (kcat/Km) can be calculated as: (kcat/Km)H / (kcat/Km)D

cluster_workflow Kinetic Assay Workflow Prepare_Reaction_Mix Prepare Reaction Mix (Buffer, MgCl₂, NADH, Sorbitol Dehydrogenase) Add_Substrate Add Xylose Substrate (Unlabeled, D-[2-²H], or D-[1-²H]) Prepare_Reaction_Mix->Add_Substrate Equilibrate Equilibrate at 37°C Add_Substrate->Equilibrate Initiate_Reaction Initiate with Xylose Isomerase Equilibrate->Initiate_Reaction Monitor_Absorbance Monitor A₃₄₀ Decrease Initiate_Reaction->Monitor_Absorbance Calculate_Velocity Calculate Initial Velocity (v₀) Monitor_Absorbance->Calculate_Velocity Determine_Parameters Determine Km and Vmax Calculate_Velocity->Determine_Parameters Calculate_KIE Calculate KIE Determine_Parameters->Calculate_KIE

Caption: Workflow for the coupled-enzyme kinetic assay.

Data Interpretation and Expected Outcomes

The kinetic data obtained from the experiments described above will allow for a direct comparison of the enzymatic processing of unlabeled D-xylose, D-[2-²H]xylose, and D-[1-²H]xylose. The expected outcomes are summarized in the table below.

SubstrateExpected KIE TypeExpected kH/kD on kcat/KmRationale
D-[2-²H]xylose PrimarySignificantly > 1The C2-D bond is broken in the rate-determining hydride shift step.
D-[1-²H]xylose SecondaryClose to 1 (slightly > 1)The C1-D bond is not broken; a small effect arises from the change in hybridization at C1 in the transition state.

Implications of the Expected Results:

  • A large primary KIE for D-[2-²H]xylose provides compelling experimental evidence that the hydride shift from C2 is the rate-limiting step in the catalytic cycle of xylose isomerase.

  • A small or negligible KIE for D-[1-²H]xylose would further corroborate this mechanism, indicating that the C1-H bond is not cleaved during the rate-determining step.

  • The precise value of the secondary KIE for D-[1-²H]xylose can offer subtle insights into the structure of the transition state, specifically regarding the degree of sp³ character at the C1 position.

Synthesis of Deuterated Xylose Isotopologues

The availability of specifically labeled deuterated sugars is crucial for these mechanistic studies. The synthesis of D-[2-²H]xylose and D-[1-²H]xylose typically involves multi-step chemical or chemo-enzymatic routes that allow for the precise and stereospecific introduction of deuterium at the desired position. For instance, methods involving the reduction of a suitable precursor with a deuterated reducing agent, such as sodium borodeuteride (NaBD₄), are often employed. The choice of synthetic route must ensure high isotopic enrichment and chemical purity to obtain reliable kinetic data.

Conclusion

The comparative analysis of D-[2-²H]xylose and D-[1-²H]xylose in enzyme kinetics provides a powerful and elegant approach to dissecting the catalytic mechanism of D-xylose isomerase. The expected observation of a significant primary kinetic isotope effect with D-[2-²H]xylose, in contrast to a much smaller secondary effect with D-[1-²H]xylose, directly probes the critical hydride shift step. This guide provides the theoretical framework, experimental design, and expected outcomes for researchers aiming to utilize these valuable tools to gain a deeper understanding of enzyme function, which is fundamental for applications in biotechnology and drug development.

References

  • Collyer, C. A., Henrick, K., & Blow, D. M. (1990). Mechanism for aldose-ketose interconversion by D-xylose isomerase involving ring opening followed by a 1,2-hydride shift. Journal of molecular biology, 212(1), 211-235. Available at: [Link]

  • Bhosale, S. H., Rao, M. B., & Deshpande, V. V. (1996). Molecular and industrial aspects of glucose isomerase. Microbiological reviews, 60(2), 280-300. Available at: [Link]

  • Whitaker, R. D., & Cho, Y. K. (2024). Engineering Xylose Isomerase for Industrial Applications. International Journal of Molecular Sciences, 25(18), 9878. Available at: [Link]

  • Fenn, T. D., Ringe, D., & Petsko, G. A. (2004). Xylose isomerase in substrate and inhibitor Michaelis states: atomic resolution studies of a metal-mediated hydride shift. Biochemistry, 43(20), 6464-6474. Available at: [Link]

  • Collyer, C. A., & Blow, D. M. (1990). Observations of reaction intermediates and the mechanism of aldose-ketose interconversion by D-xylose isomerase. Proceedings of the National Academy of Sciences, 87(4), 1362-1366. Available at: [Link]

  • Allen, K. N., Lavie, A., Glasfeld, A., Tanada, T. N., Gerrity, D. P., Power, S. C., ... & Petsko, G. A. (1994). Isotopic exchange plus substrate and inhibition kinetics of D-xylose isomerase do not support a proton-transfer mechanism. Biochemistry, 33(6), 1481-1487. Available at: [Link]

  • Liu, H. W., & Begley, T. P. (2009). A secondary kinetic isotope effect study of the 1-deoxy-D-xylulose-5-phosphate reductoisomerase-catalyzed reaction: evidence for a retroaldol-aldol rearrangement. Journal of the American Chemical Society, 131(6), 2212-2213. Available at: [Link]

  • Isbell, H. S., Frush, H. L., & Schaffer, R. (1956). Synthesis of D-Xylose-1-C14 and D-Lyxose-1-C14. Journal of Research of the National Bureau of Standards, 56(4), 201. Available at: [Link]

  • Kovalevsky, A. Y., Langan, P., & Hanson, B. L. (2010). Metal ion roles and the movement of hydrogen during reaction catalyzed by D-xylose isomerase: a joint X-ray and neutron diffraction study. Structure, 18(6), 688-699. Available at: [Link]

  • Richard, J. P. (2011). Binding energy and catalysis by D-xylose isomerase: kinetic, product, and X-ray crystallographic analysis of enzyme-catalyzed isomerization of (R)-glyceraldehyde. Biochemistry, 50(48), 10471-10484. Available at: [Link]

  • Richard, J. P. (2011). Binding energy and catalysis by D-xylose isomerase: kinetic, product, and X-ray crystallographic analysis of enzyme-catalyzed isomerization of (R)-glyceraldehyde. Biochemistry, 50(48), 10471–10484. Available at: [Link]

  • Liu, H. W., & Begley, T. P. (2009). A secondary kinetic isotope effect study of the 1-deoxy-D-xylulose-5-phosphate reductoisomerase-catalyzed reaction: evidence for a retroaldol-aldol rearrangement. Journal of the American Chemical Society, 131(6), 2212–2213. Available at: [Link]

  • Garcia-Alles, L. F., & Kamerlin, S. C. (2013). Simple and practical multigram synthesis of D-xylonate using a recombinant xylose dehydrogenase. ACS omega, 4(6), 11095-11101. Available at: [Link]

  • Kovalevsky, A. Y., Langan, P., & Hanson, B. L. (2010). Metal ion roles and the movement of hydrogen during reaction catalyzed by D-xylose isomerase. Structure, 18(6), 688-699. Available at: [Link]

  • Wikipedia contributors. (2024, March 29). Kinetic isotope effect. In Wikipedia, The Free Encyclopedia. Retrieved 21:30, April 3, 2024, from [Link]

  • Berkin, A., Szarek, W. A., & Kisilevsky, R. (2002). Synthesis and biological evaluation of a radiolabeled analog of methyl 2-acetamido-2,4-dideoxy-beta-D-xylo-hexopyranoside directed towards influencing cellular glycosaminoglycan biosynthesis. Carbohydrate research, 337(1), 37-44. Available at: [Link]

  • LibreTexts. (2022, August 10). 7.1: Kinetic Isotope Effects. Chemistry LibreTexts. Retrieved April 3, 2024, from [Link]

  • Giger, L., & Aebischer, A. (2018). Practical synthesis of 1-deoxy-D-xylulose and 1-deoxy-D-xylulose 5-phosphate allowing deuterium labelling. Bioorganic & medicinal chemistry, 26(14), 4063-4069. Available at: [Link]

  • Edgar, K. J., & Zhang, C. (2018). Facile and stereo-selective synthesis of UDP-α-D-xylose and UDP-β-L-arabinose using UDP-sugar pyrophosphorylase. Frontiers in chemistry, 6, 186. Available at: [Link]

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Comparative

Validating D-[2-2H]xylose as a Quantitative Mass Spectrometry Standard: A Comparative Guide

Accurate quantification of D-xylose in biological matrices is essential for clinical diagnostics—such as the D-xylose absorption test for intestinal malabsorption 1—and advanced metabolic flux analysis (MFA). While liqui...

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Author: BenchChem Technical Support Team. Date: April 2026

Accurate quantification of D-xylose in biological matrices is essential for clinical diagnostics—such as the D-xylose absorption test for intestinal malabsorption 1—and advanced metabolic flux analysis (MFA). While liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers unparalleled sensitivity, matrix effects in complex biological samples can severely compromise quantitative accuracy.

Isotope dilution mass spectrometry (IDMS) mitigates this by utilizing stable isotope-labeled internal standards. By introducing a known amount of a deuterated standard to a biological sample, researchers can ensure that the standard and target analyte co-elute, minimizing variations in ionization efficiency and matrix suppression 2. This guide evaluates D-[2-2H]xylose as a highly specific quantitative standard, comparing its mechanistic performance against alternative tracers like D-[1-13C]xylose and fully deuterated Xylose-d6.

Mechanistic Rationale: The Causality Behind D-[2-2H]xylose

Selecting the optimal isotopic standard requires balancing mass shift, chromatographic behavior, and metabolic stability. As an Application Scientist, the choice of D-[2-2H]xylose is driven by three distinct causal factors:

A. Minimizing Chromatographic Isotope Effects

Deuterium atoms subtly alter the hydrophobicity and molar volume of a molecule. Highly deuterated standards (e.g., Xylose-d6) often exhibit a slight retention time shift in reverse-phase or HILIC liquid chromatography compared to the endogenous unlabeled compound. This partial separation exposes the standard and the analyte to different matrix suppressions at the ionization source, defeating the core purpose of IDMS. D-[2-2H]xylose , possessing only a single non-exchangeable deuterium, ensures near-perfect co-elution, maintaining identical ionization efficiencies.

B. Positional Stability and Kinetic Isotope Effects (KIE)

Deuteration at the C2 position is strategically superior to the C1 (anomeric) position. The C1 carbon undergoes continuous mutarotation between alpha and beta anomers in aqueous solution. Labeling at C1 can introduce primary kinetic isotope effects during enzymatic assays or chemical derivatization steps. The C2 position remains metabolically inert during standard absorption and transport, preventing isotopic scrambling and ensuring the integrity of the +1 Da mass shift.

C. Orthogonal Tracing in Metabolic Flux

In complex MFA, validating a 13C-based flux map requires an orthogonal tracer that utilizes a different stable isotope and enters the metabolism through an independent pathway 3. D-[2-2H]xylose provides an independent isotopic signature that can confirm mechanistic pathways—such as hydride-shifts during biomass conversion to furfural—without overlapping with 13C mass isotopomer distributions 4.

Pathway Xyl Endogenous D-Xylose (m/z 149.0) Abs Intestinal Absorption (No C1 Mutarotation KIE) Xyl->Abs XylD D-[2-2H]xylose Standard (m/z 150.0) XylD->Abs Spiked Tracer Blood Systemic Circulation (Matrix Suppression Zone) Abs->Blood Urine Renal Excretion (Diagnostic Output) Blood->Urine

D-[2-2H]xylose tracks endogenous xylose absorption and excretion without kinetic isotope effects.

Comparative Performance Data

The following table objectively compares D-[2-2H]xylose with common alternatives for LC-MS/MS applications, highlighting why monodeuteration at C2 is highly advantageous.

FeatureUnlabeled D-XyloseD-[2-2H]xyloseD-[1-13C]xyloseXylose-d6
Primary Application External CalibrationInternal Standard (IDMS) Internal Standard / MFAInternal Standard / MFA
Mass Shift (Δ Da) 0+1 +1+6
LC Co-elution N/AExcellent (True co-elution) ExcellentGood (Potential slight RT shift)
Kinetic Isotope Effect NoneNegligible (C2 position) NegligibleModerate (Multiple C-D bonds)
Cost Efficiency LowHigh ModerateModerate to Low
Isotopic Scrambling Risk N/AVery Low Very LowLow (Exchangeable protons risk)

Self-Validating Experimental Protocol: LC-MS/MS Quantification

To ensure absolute trustworthiness in clinical or pharmacokinetic settings, the following protocol for quantifying xylose incorporates a self-validating system : the integration of a zero-analyte matrix blank to establish the Limit of Blank (LOB) and confirm the absence of isotopic impurities.

Step 1: Standard Preparation & Matrix Spiking
  • Prepare a 1 mg/mL stock solution of D-[2-2H]xylose in LC-MS grade water.

  • Dilute to a working internal standard (IS) solution of 100 µg/mL.

  • Spike 10 µL of the IS into 50 µL of the biological sample (plasma or urine).

    • Causality: Early introduction of the standard before extraction corrects for volumetric losses and variable recovery rates during subsequent protein precipitation.

Step 2: Extraction and Cleanup (Protein Precipitation)
  • Add 200 µL of ice-cold acetonitrile (ACN) to the spiked sample to precipitate proteins.

  • Vortex vigorously for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an MS vial for injection.

    • Self-Validation Checkpoint: Process a "Zero-Analyte Matrix Blank" (e.g., synthetic plasma) spiked only with the D-[2-2H]xylose standard. Analyze this blank to validate the isotopic purity of the standard. The absence of an M-1 peak (m/z 149.0) confirms that the standard will not artificially inflate the endogenous xylose quantification.

Step 3: LC-MS/MS Analysis
  • Chromatography: Utilize a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which provides superior retention for highly polar, small sugars compared to C18 columns.

  • Detection: Operate a triple quadrupole mass spectrometer in negative electrospray ionization (ESI-) mode using Multiple Reaction Monitoring (MRM).

  • Transitions: Monitor the deprotonated adducts [M-H]-.

    • Unlabeled D-xylose: m/z 149.0 → 89.0

    • D-[2-2H]xylose: m/z 150.0 → 90.0

Step 4: Isotopologue Distribution Analysis

Calculate the peak area ratio of Unlabeled / Labeled. Because D-[2-2H]xylose perfectly co-elutes with endogenous xylose, this ratio is strictly proportional to the analyte concentration and is mathematically independent of matrix-induced ion suppression.

Workflow A Biological Sample (Plasma/Urine) B Spike Internal Standard (D-[2-2H]xylose) A->B C Protein Precipitation & Extraction B->C D HILIC LC Separation (True Co-elution) C->D E ESI- MS/MS Detection (MRM Transitions) D->E F Data Analysis (Isotope Ratio) E->F

Workflow for absolute quantification of xylose using D-[2-2H]xylose isotope dilution LC-MS/MS.

References

  • Columbia Doctors. "D-Xylose Absorption Test Test Information." Columbia University Irving Medical Center.[Link]

Sources

Validation

A Comparative Guide to the Cellular Uptake of D-[2-2H]xylose and Unlabeled D-xylose: A Framework for Investigation

Introduction D-xylose, the second most abundant monosaccharide in nature, is a cornerstone of research in biofuels, bioproduction, and as a diagnostic tool for carbohydrate malabsorption.[1][2] The advent of stable isoto...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

D-xylose, the second most abundant monosaccharide in nature, is a cornerstone of research in biofuels, bioproduction, and as a diagnostic tool for carbohydrate malabsorption.[1][2] The advent of stable isotope-labeled compounds, such as D-[2-2H]xylose, has provided researchers with powerful, non-radioactive tools to trace metabolic pathways and quantify fluxes with high precision.[3][4] A fundamental parameter in these studies is the rate at which the labeled compound enters the cell, as any deviation from the behavior of its unlabeled counterpart could significantly impact data interpretation.

This guide addresses the critical question of whether a deuterium label at the C-2 position of D-xylose alters its rate of cellular uptake compared to the natural, unlabeled form. A thorough review of the current scientific literature reveals a notable absence of direct experimental comparisons of their respective transport kinetics. Therefore, this document serves a dual purpose: first, to provide the necessary theoretical framework, drawing from established principles of xylose transport and isotope effects, and second, to present a robust, validated experimental protocol to empower researchers to conduct this comparison directly.

We will explore the known mechanisms of D-xylose transport, delve into the theory of the kinetic isotope effect (KIE) and its potential influence, and provide a detailed, step-by-step methodology for a definitive comparative analysis.

Part 1: Mechanistic Insights into D-Xylose Cellular Transport

Before comparing uptake rates, it is essential to understand the biological machinery responsible for transporting xylose across the cell membrane. The mechanisms vary significantly across different organisms.

In Bacteria (e.g., E. coli): Bacteria have evolved highly efficient and specific systems for xylose uptake, which are crucial for utilizing plant biomass. Two primary systems have been characterized:

  • The D-xylose/proton symporter (XylE): A member of the major facilitator superfamily (MFS), this transporter utilizes the proton motive force to drive xylose into the cell. It is considered a relatively low-affinity system.[5]

  • The ATP-binding cassette (ABC) transporter (XylFGH): This is a high-affinity system that uses the energy from ATP hydrolysis to transport xylose. It consists of a periplasmic xylose-binding protein (XylF), a membrane permease (XylH), and an ATP-binding protein (XylG).[1]

In Eukaryotes (e.g., S. cerevisiae): Yeast, particularly Saccharomyces cerevisiae, does not naturally possess specific xylose transporters. Instead, xylose uptake is primarily mediated by endogenous hexose transporters (HXTs) through facilitated diffusion.[6][7] This transport is often inefficient and is competitively inhibited by glucose, a major hurdle in the co-fermentation of glucose and xylose from lignocellulosic biomass.[6]

In Mammalian Cells: The transport of D-xylose in mammalian cells is less characterized but is generally understood to occur through facilitative glucose transporters (GLUTs).[8] Given the structural similarity between glucose and xylose, it is plausible that various GLUT isoforms (e.g., GLUT1, GLUT3) mediate its transport, albeit likely with different affinities compared to their primary substrate, glucose.[9][10]

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space xylose_unlabeled D-xylose XylE Proton Symporter (e.g., XylE) xylose_unlabeled->XylE H+ ABC ABC Transporter (e.g., XylFGH) xylose_unlabeled->ABC ATP GLUT Facilitative Transporter (e.g., GLUTs/HXTs) xylose_unlabeled->GLUT xylose_labeled D-[2-2H]xylose xylose_labeled->XylE H+ xylose_labeled->ABC ATP xylose_labeled->GLUT xylose_inside Intracellular Xylose Pool XylE->xylose_inside ABC->xylose_inside GLUT->xylose_inside

Figure 1: Generalized mechanisms of D-xylose transport across the cell membrane.

Part 2: The Theoretical Impact of Deuterium Labeling - The Kinetic Isotope Effect (KIE)

The primary reason to suspect a difference in uptake rates stems from the Kinetic Isotope Effect (KIE) . The KIE is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes.[11]

In the case of D-[2-2H]xylose, a hydrogen atom (protium, ¹H) on the second carbon is replaced by a deuterium atom (²H). Deuterium has approximately twice the mass of protium. This mass difference leads to a lower vibrational frequency of the Carbon-Deuterium (C-D) bond compared to the Carbon-Hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond than a C-H bond.

If the cleavage of the C-H bond at the 2-position, or a process sensitive to its vibrational state, is part of the rate-determining step of transport, then a "normal" KIE would be observed.[12] This would manifest as a slower rate of transport for D-[2-2H]xylose compared to unlabeled D-xylose. Such a scenario could arise if:

  • Transporter Binding: The C-H bond at the 2-position forms a critical hydrogen bond or other weak interaction with an amino acid residue in the transporter's binding pocket. The different vibrational properties of the C-D bond could alter the strength or dynamics of this interaction.

  • Conformational Change: The transport process involves a significant conformational change in the transporter protein. The interaction with the heavier deuterated substrate might slightly alter the energetics or speed of this change.

While KIEs are well-documented in enzyme-catalyzed reactions, their effect on membrane transport is less explored.[11][12] Therefore, direct experimental validation is paramount.

Part 3: A Validated Experimental Protocol for Comparative Uptake Analysis

This protocol provides a comprehensive workflow for quantifying and comparing the cellular uptake of D-[2-2H]xylose and unlabeled D-xylose using Liquid Chromatography-Mass Spectrometry (LC-MS), a highly sensitive and specific detection method.[3]

Experimental Rationale

The principle of this assay is stable isotope tracing.[3] Cells are incubated with either D-[2-2H]xylose or unlabeled D-xylose for a defined period. After incubation, extracellular sugar is removed, and the intracellular metabolites are extracted. The amount of internalized xylose is then precisely quantified by LC-MS. By comparing the intracellular concentrations of the two xylose forms over time, their respective uptake rates can be determined.

Step-by-Step Methodology

1. Cell Culture and Seeding: a. Culture the desired cell line (e.g., HeLa, A549, or a specific bacterial/yeast strain) under standard conditions to 70-80% confluency. b. Trypsinize (for adherent cells) or collect the cells and perform a cell count. c. Seed the cells into 6-well plates at a density that ensures they are in the exponential growth phase at the time of the experiment (e.g., 2 x 10⁵ cells/well for many mammalian lines). Allow cells to adhere and grow for 24 hours.

2. Preparation of Xylose Solutions: a. Prepare stock solutions of D-[2-2H]xylose and unlabeled D-xylose (e.g., 100 mM) in a suitable buffer, such as Krebs-Ringer-HEPES (KRH) buffer or phosphate-buffered saline (PBS). b. On the day of the experiment, prepare working solutions at the desired final concentrations (e.g., 1 mM, 5 mM, 10 mM) by diluting the stock solutions in the same buffer.

3. The Uptake Assay: a. Starvation (Optional but Recommended): To minimize intracellular sugar pools and upregulate transporters, gently wash the cells twice with warm, glucose-free medium or buffer. Incubate the cells in this medium for 1-2 hours at 37°C.[13] b. Initiate Uptake: Remove the starvation medium. Add the pre-warmed xylose working solutions (e.g., 1 mL/well) to the appropriate wells. Include triplicate wells for each condition (unlabeled xylose, labeled xylose) and each time point. c. Incubation: Incubate the plates at 37°C for a series of time points (e.g., 2, 5, 10, 15 minutes). The short time frame is crucial for measuring initial uptake rates rather than net accumulation or metabolism.[14] d. Terminate Uptake: To stop the transport process, rapidly aspirate the xylose solution and immediately wash the cells three times with ice-cold PBS. This step is critical to remove all extracellular xylose.

4. Metabolite Extraction: a. After the final wash, add 500 µL of ice-cold 80% methanol to each well. b. Place the plates on a shaker at 4°C for 15 minutes to ensure complete cell lysis and protein precipitation. c. Scrape the cells and transfer the cell lysate/methanol mixture to a microcentrifuge tube. d. Centrifuge at >13,000 x g for 10 minutes at 4°C to pellet cell debris. e. Transfer the supernatant (containing the intracellular metabolites) to a new tube for LC-MS analysis.

5. LC-MS Quantification: a. Analyze the extracts using an LC-MS system equipped with a suitable column for polar metabolite separation (e.g., HILIC). b. Develop a method to separate and detect D-xylose. Use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for the specific mass-to-charge ratios (m/z) of unlabeled D-xylose and D-[2-2H]xylose. c. Generate a standard curve for both compounds to ensure accurate quantification.

6. Data Normalization: a. In a parallel set of wells, determine the total protein content (e.g., using a BCA assay) or cell number for each condition.[13] b. Normalize the quantified intracellular xylose amount to the total protein content or cell number to account for any variations in cell density between wells.

cluster_prep Preparation cluster_assay Uptake Assay cluster_analysis Analysis cell_culture 1. Cell Culture & Seeding xylose_prep 2. Prepare Xylose Solutions starve 3. Starvation (Optional) xylose_prep->starve initiate 4. Initiate Uptake (Add Xylose) starve->initiate incubate 5. Incubate (Time Course) initiate->incubate terminate 6. Terminate & Wash (Ice-cold PBS) incubate->terminate extract 7. Metabolite Extraction (80% MeOH) terminate->extract quantify 8. LC-MS Quantification extract->quantify normalize 9. Data Normalization (Protein/Cell Count) quantify->normalize calculate 10. Calculate Uptake Rate normalize->calculate

Figure 2: Experimental workflow for comparing the cellular uptake of labeled and unlabeled D-xylose.

Part 4: Data Analysis and Interpretation

The primary output of this experiment will be the concentration of intracellular xylose (labeled and unlabeled) at each time point, normalized to cell number or protein content.

Data Presentation: Summarize the quantitative data in a structured table for clear comparison.

Time (min)Unlabeled D-xylose (pmol/mg protein)D-[2-2H]xylose (pmol/mg protein)
000
2Value ± SDValue ± SD
5Value ± SDValue ± SD
10Value ± SDValue ± SD
15Value ± SDValue ± SD

Calculating Uptake Rates: Plot the normalized intracellular xylose concentration against time for both the labeled and unlabeled forms. The initial rate of uptake is the slope of the linear portion of this curve (typically the first few time points). Perform a linear regression to determine this slope accurately.

Interpretation of Results:

  • No Significant Difference: If the uptake rates for D-[2-2H]xylose and unlabeled D-xylose are statistically indistinguishable, it would suggest that deuterium substitution at the C-2 position does not induce a significant kinetic isotope effect on the transport process in the tested cell system. This would validate the use of D-[2-2H]xylose as a direct tracer for unlabeled D-xylose in uptake studies.

  • Slower Uptake of D-[2-2H]xylose: A statistically significant lower uptake rate for the deuterated form would provide strong evidence for a normal kinetic isotope effect. This would imply that the C-H bond at the 2-position is involved in the rate-limiting step of transport. Researchers using D-[2-2H]xylose would need to account for this difference when modeling metabolic fluxes.

  • Faster Uptake of D-[2-2H]xylose (Inverse KIE): While less common, an inverse KIE is theoretically possible. This outcome would be highly significant, suggesting a unique mechanism in the transporter's interaction with the substrate, and would warrant further mechanistic investigation.

Conclusion

While D-[2-2H]xylose is an invaluable tool for metabolic research, a comprehensive understanding of its transport kinetics relative to its natural counterpart is essential for the accurate interpretation of experimental data. This guide provides the theoretical context and a practical, robust experimental framework to address this unanswered question. By systematically comparing the cellular uptake rates, researchers can either validate the assumption of kinetic equivalence or quantify the kinetic isotope effect, thereby enhancing the precision and reliability of stable isotope-based metabolic studies.

References

  • Molecular mechanism of environmental d-xylose perception by a XylFII-LytS complex in bacteria. Proceedings of the National Academy of Sciences (PNAS). Available at: [Link]

  • Glucose uptake measurements in cellular models. Bio-protocol. Available at: [Link]

  • Protocol for measuring in vivo, ex vivo, and in vitro glucose uptake in brown adipocytes. STAR Protocols via PubMed Central. Available at: [Link]

  • Transport of xylose into the microbial cell and further flux into central carbon metabolism. ResearchGate. Available at: [Link]

  • Engineering of yeast hexose transporters to transport d-xylose without inhibition by d-glucose. Proceedings of the National Academy of Sciences (PNAS). Available at: [Link]

  • Efficient anaerobic consumption of D-xylose by. Journal of Biological Engineering. Available at: [Link]

  • New xylose transporters support the simultaneous consumption of glucose and xylose in Escherichia coli. Biotechnology for Biofuels and Bioproducts via PubMed Central. Available at: [Link]

  • Deuterium Isotope Effects in α - β Pyranose and in Pyranose-Furanose Interconversions. Journal of Research of the National Bureau of Standards via PubMed Central. Available at: [Link]

  • Glucose versus fructose metabolism in the liver measured with deuterium metabolic imaging. Frontiers in Physiology. Available at: [Link]

  • Advancing Deuterium MRI to Track Human Cerebral Glucose Metabolism at 7 T: A Comparison of Glucose‐d 2 and Glucose‐d 7 Ingestion. ResearchGate. Available at: [Link]

  • Improved Xylose Metabolism by a CYC8 Mutant of Saccharomyces cerevisiae. ResearchGate. Available at: [Link]

  • A kinetic analysis of D-xylose transport in Rhodotorula glutinis. Biochimica et Biophysica Acta (BBA) - Biomembranes via PubMed. Available at: [Link]

  • Human Glucose Transporters in Health and Selected Neurodegenerative Diseases. International Journal of Molecular Sciences via MDPI. Available at: [Link]

  • Primary Deuterium Kinetic Isotope Effects: A Probe for the Origin of the Rate Acceleration for Hydride Transfer Catalyzed by Glycerol-3-Phosphate Dehydrogenase. Biochemistry via ACS Publications. Available at: [Link]

  • Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies. Scientific Reports via PubMed Central. Available at: [Link]

  • Glucose Transporter Isoforms GLUT1 and GLUT3 Transport Dehydroascorbic Acid. The Journal of Biological Chemistry via ResearchGate. Available at: [Link]

  • Identification of Structural Determinants of the Transport of the Dehydroascorbic Acid Mediated by Glucose Transport GLUT1. International Journal of Molecular Sciences via PubMed Central. Available at: [Link]

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Comparative

A Senior Application Scientist's Guide to Cross-Validating NMR and MS Results for D-[2-2H]xylose Metabolites

This guide provides an in-depth, technical comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the analysis of metabolites derived from D-[2-2H]xylose. It is designed for researchers, scientists...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, technical comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the analysis of metabolites derived from D-[2-2H]xylose. It is designed for researchers, scientists, and drug development professionals who are leveraging stable isotope tracers to probe the intricacies of cellular metabolism. Here, we move beyond a simple listing of protocols to explain the causality behind experimental choices, ensuring a robust, self-validating system for metabolic analysis.

Introduction: The Power of Stable Isotope Tracing

D-xylose, a five-carbon sugar, is a key component of hemicellulose and a crucial substrate in various biotechnological and metabolic studies. Understanding its catabolism is vital for fields ranging from biofuel production to elucidating the mechanisms of metabolic diseases. By introducing a stable isotope-labeled version, such as D-[2-2H]xylose, we can trace the fate of specific atoms through complex metabolic networks. This provides a dynamic view of pathway activity that is not achievable with static metabolite measurements alone.

The two premier analytical techniques for these studies are NMR and MS. While both can detect isotopic labeling, they do so based on entirely different physical principles.[1] This distinction is not a limitation but a powerful opportunity: by using NMR and MS in a complementary fashion, we can cross-validate our findings, leading to a higher degree of confidence in metabolite identification, quantification, and pathway mapping.[1][2] This guide will detail a framework for this integrated approach.

Chapter 1: The Metabolic Journey of the Deuterium Label from D-[2-2H]Xylose

To effectively track a label, we must first understand its predicted path. D-xylose is primarily catabolized by conversion to D-xylulose-5-phosphate, which then enters the Pentose Phosphate Pathway (PPP). The deuterium on the second carbon (C2) of xylose serves as a direct probe into the core reactions of the PPP.

  • Entry into the Pathway : D-xylose is first converted to D-xylulose. In this isomerization, the hydrogen (or in our case, deuterium) at C2 remains at that position.

  • Phosphorylation : D-xylulose is phosphorylated to D-xylulose-5-phosphate (X5P). The deuterium label is still at the C2 position.

  • The Transketolase Reaction : X5P is a key substrate for the enzyme transketolase. This enzyme transfers a two-carbon unit (C1 and C2) from X5P to an acceptor molecule.

    • When X5P reacts with Ribose-5-phosphate (R5P), the C1-C2 unit (containing our deuterium label) is transferred to R5P, forming Sedoheptulose-7-phosphate (S7P) and Glyceraldehyde-3-phosphate (G3P). The deuterium is now at the C2 position of S7P.

    • When X5P reacts with Erythrose-4-phosphate (E4P), the C1-C2 unit is transferred to E4P, forming Fructose-6-phosphate (F6P) and G3P. The deuterium is now at the C2 position of F6P.

This metabolic routing of the deuterium atom is the basis of our analytical strategy. By determining the position and abundance of the deuterium in downstream metabolites like S7P and F6P, we can quantify the flux through these critical pathways.

D_2_2H_Xylose_Metabolism D_Xylose D-[2-2H]Xylose Xylulose D-[2-2H]Xylulose D_Xylose->Xylulose Isomerase X5P D-[2-2H]Xylulose-5-P Xylulose->X5P Kinase S7P Sedoheptulose-7-P (Deuterated at C2) X5P->S7P Transketolase F6P Fructose-6-P (Deuterated at C2) X5P->F6P Transketolase G3P Glyceraldehyde-3-P X5P->G3P Transketolase X5P->G3P Transketolase R5P Ribose-5-P R5P->S7P E4P Erythrose-4-P E4P->F6P

Figure 1: Metabolic fate of the deuterium label from D-[2-2H]xylose into the Pentose Phosphate Pathway.

Chapter 2: Nuclear Magnetic Resonance (NMR) for Positional Isotope Analysis

NMR spectroscopy is exceptionally powerful for stable isotope tracing because it can provide precise positional information of the isotope within a molecule.[3][4][5] It is also inherently quantitative, as the signal intensity is directly proportional to the number of nuclei, requiring no external calibration curves for relative quantification.[2]

Rationale for NMR in D-[2-2H]Xylose Studies

The key advantage of NMR here is its ability to unambiguously confirm the location of the deuterium. The presence of a deuterium atom at C2 will cause the corresponding proton (¹H) signal at that position to disappear from the ¹H NMR spectrum. This provides direct, undeniable evidence of label incorporation at that specific site. While less sensitive than MS, this non-destructive technique provides the gold standard for structural validation.[2]

Experimental Protocol: NMR Analysis

This protocol outlines the key steps for preparing and analyzing intracellular metabolites.

1. Cell Culture and Isotope Labeling:

  • Culture cells to the desired density (e.g., 80% confluency).

  • Replace the standard medium with a medium containing D-[2-2H]xylose as the tracer substrate.

  • Incubate for a time course determined by the expected metabolic rate of the cells.

2. Rapid Quenching and Metabolite Extraction:

  • Aspirate the culture medium.

  • Immediately wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular metabolites.

  • Quench metabolism by adding 1 mL of pre-chilled (-20°C) methanol. Incubate at -80°C for 15 minutes to halt all enzymatic activity.[6]

  • Scrape the cells and collect the methanol-cell mixture into a microcentrifuge tube.[6][7]

  • Centrifuge at high speed (e.g., 15,000 x g) at 4°C to pellet cell debris.[6]

  • Collect the supernatant. Perform a second extraction on the pellet with an 80:20 methanol/water mixture to maximize recovery.[6]

  • Combine the supernatants and dry them using a vacuum concentrator (e.g., SpeedVac).[6][8]

3. NMR Sample Preparation:

  • Reconstitute the dried metabolite extract in a known volume (e.g., 600 µL) of deuterium oxide (D₂O) containing a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing and quantification.

  • Transfer the solution to a 5 mm NMR tube.

4. NMR Data Acquisition:

  • Use a high-field NMR spectrometer (e.g., 600 MHz or higher) for optimal signal dispersion.

  • Acquire a one-dimensional (1D) ¹H NMR spectrum. A presaturation pulse sequence should be used to suppress the residual water signal.

  • Key parameters: sufficient number of scans for good signal-to-noise, a relaxation delay of at least 5 times the longest T1 of interest for accurate quantification.

5. Data Processing and Analysis:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

  • Reference the spectrum to the internal standard (e.g., DSS at 0.0 ppm).

  • Identify metabolites by comparing chemical shifts and coupling patterns to spectral databases (e.g., HMDB, BMRB) and authentic standards.

  • Quantify the deuterium incorporation by measuring the decrease in the integral of the proton signal at C2 of the target metabolites (e.g., F6P, S7P) relative to other non-exchangeable protons on the same molecule.

Figure 2: Experimental workflow for NMR-based analysis of D-[2-2H]xylose metabolites.

Chapter 3: Mass Spectrometry for Sensitive Isotopologue Analysis

Mass spectrometry offers unparalleled sensitivity, making it ideal for detecting low-abundance metabolites and for studies where sample material is limited.[3][5][9] For stable isotope tracing, MS measures the mass-to-charge ratio (m/z) of ions, allowing for the detection of mass shifts that correspond to the incorporation of isotopes.[10]

Rationale for MS in D-[2-2H]Xylose Studies

The primary strength of MS is its ability to detect the M+1 mass isotopologue (a molecule containing one deuterium atom) of downstream metabolites. By coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS), we can separate complex mixtures of metabolites and selectively monitor for the expected mass transitions of our labeled compounds, providing high specificity and sensitivity.[11][12] This is crucial for accurately quantifying the percentage of a metabolite pool that has become labeled.

Experimental Protocol: LC-MS/MS Analysis

1. Sample Preparation:

  • Follow the same cell culture, quenching, and extraction steps (1 and 2) as described for the NMR protocol. This allows for a direct comparison using aliquots from the same biological extract.

2. LC-MS/MS Sample Preparation:

  • Reconstitute the dried metabolite extract in a suitable solvent for the chromatography method (e.g., 50% acetonitrile/water).

3. LC-MS/MS Data Acquisition:

  • Chromatography: Use a method suitable for separating polar sugar phosphates, such as Hydrophilic Interaction Liquid Chromatography (HILIC) or ion-pair reversed-phase chromatography.[13]

  • Mass Spectrometry: Operate the mass spectrometer in negative ion mode, as phosphate groups are readily deprotonated.

  • Method: Use a targeted approach, such as Multiple Reaction Monitoring (MRM), to maximize sensitivity and specificity.[14] For each target metabolite, define two mass transitions:

    • Unlabeled (M+0): Precursor ion m/z → Fragment ion m/z

    • Labeled (M+1): [Precursor ion m/z + 1] → Fragment ion m/z

  • For example, for Sedoheptulose-7-phosphate (C₇H₁₅O₁₀P, MW 290.16), the transitions would be based on [M-H]⁻:

    • Unlabeled: 289.0 → (a specific fragment, e.g., 97 for H₂PO₄⁻)

    • Labeled: 290.0 → (the same fragment)

4. Data Processing and Analysis:

  • Integrate the peak areas for both the unlabeled (M+0) and labeled (M+1) chromatograms for each metabolite.

  • Correct the raw data for the natural abundance of ¹³C and other isotopes, which also contribute to the M+1 signal.[15] Software packages like IsoCorrectoR are available for this purpose.[15]

  • Calculate the percentage of isotopic enrichment (% Labeling) for each metabolite: % Enrichment = (Corrected M+1 Area) / (M+0 Area + Corrected M+1 Area) * 100

Cross_Validation_Workflow Extract Metabolite Extract (from D-[2-2H]xylose experiment) NMR_Analysis NMR Analysis Extract->NMR_Analysis MS_Analysis MS Analysis Extract->MS_Analysis NMR_Result Positional Information (Deuterium at C2 confirmed) Relative Quantification NMR_Analysis->NMR_Result MS_Result Isotopologue Distribution (% Enrichment of M+1) High Sensitivity MS_Analysis->MS_Result Integration Data Integration & Cross-Validation NMR_Result->Integration MS_Result->Integration Output Validated Metabolic Flux Data (High Confidence) Integration->Output

Figure 4: Logical workflow for the cross-validation of NMR and MS data.

Data Presentation for Comparison

Summarizing the quantitative results in a clear table is essential for direct comparison. The data below is representative of what one might expect from such an experiment.

MetaboliteAnalytical MethodMeasurementResult
Sedoheptulose-7-P NMRRelative Integral (¹H at C2 vs ¹H at C4)35% decrease in C2 signal
MS% Enrichment (M+1 / (M+0+M+1))38% ± 2.5%
Fructose-6-P NMRRelative Integral (¹H at C2 vs ¹H at C6)21% decrease in C2 signal
MS% Enrichment (M+1 / (M+0+M+1))24% ± 1.8%
Ribose-5-P NMRNo change in signalsNo deuterium incorporation
MS% Enrichment (M+1 / (M+0+M+1))< 1% (within noise)

Table 1: Representative quantitative data comparing deuterium incorporation into key Pentose Phosphate Pathway metabolites as measured by NMR and MS. The strong correlation between the two techniques validates the results.

Conclusion

References

  • Bais, P., et al. (2015). "Quantification of pentose phosphate pathway (PPP) metabolites by liquid chromatography-mass spectrometry (LC-MS)." PubMed. Available at: [Link]

  • Deja, S., et al. (2018). "Simultaneous 2H and 13C Metabolic Flux Analysis of Liver Metabolism Using NMR and GC-MS—Methods Validation and New Applications." American Diabetes Association. Available at: [Link]

  • Fan, T. W-M., & Lane, A. N. (2016). "NMR and MS-based Stable Isotope-Resolved Metabolomics and Applications in Cancer Metabolism." PMC. Available at: [Link]

  • Crown, S. B., & Antoniewicz, M. R. (2013). "Liquid Chromatography Tandem Mass Spectrometry for Measuring 13 C-labeling in Intermediates of the Glycolysis and Pentose Phosphate Pathway." Springer Nature Experiments. Available at: [Link]

  • Wamelink, M. M. C., et al. (2005). "Quantification of sugar phosphate intermediates of the pentose phosphate pathway by LC-MS/MS: application to two new inherited defects of metabolism." PubMed. Available at: [Link]

  • Podder, M., et al. (2018). "In Vivo Ultraslow MAS 2H/13C NMR Emphasizes Metabolites in Dynamic Flux." ACS Omega. Available at: [Link]

  • Waters Corporation. (n.d.). "Separation of Pentose Phosphate Pathway, Glycolysis, and Energy Metabolites Using an ACQUITY Premier System With an Atlantis Premier BEH Z-HILIC Column." Waters. Available at: [Link]

  • Halabal, O., et al. (2024). "Comparison of Various Extraction Approaches for Optimized Preparation of Intracellular Metabolites from Human Mesenchymal Stem Cells and Fibroblasts for NMR-Based Study." MDPI. Available at: [Link]

  • Jones, J. G., et al. (2001). "An integrated 2H and 13C NMR study of gluconeogenesis and TCA cycle flux in humans." American Journal of Physiology-Endocrinology and Metabolism. Available at: [Link]

  • Deja, S., et al. (2018). "(PDF) Simultaneous 2 H and 13 C Metabolic Flux Analysis of Liver Metabolism Using NMR and GC-MS—Methods Validation and New Applications." ResearchGate. Available at: [Link]

  • Fletcher, J. A., et al. (2019). "In vivo 2H/13C flux analysis in metabolism research." PMC. Available at: [Link]

  • Organomation. (n.d.). "NMR Sample Preparation: The Complete Guide." Organomation. Available at: [Link]

  • Aries, C. M., & Cloninger, M. J. (2023). "Improved workflow for untargeted metabolomics and NMR analysis of intracellular and extracellular metabolites isolated from Gram positive and Gram negative bacteria." bioRxiv. Available at: [Link]

  • Nagana Gowda, G. A., & Raftery, D. (2017). "Sample Preparation and Data Analysis for NMR-Based Metabolomics." PubMed. Available at: [Link]

  • Powers Group, University of Nebraska–Lincoln. (2022). "Cell Culture Preparation for 1D NMR." UNL. Available at: [Link]

  • Liu, Y., et al. (2024). "Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies." MDPI. Available at: [Link]

  • Kumar, A., et al. (2024). "In-vivo tracking of deuterium metabolism in mouse organs using LC-MS/MS." PubMed. Available at: [Link]

  • Heinrich, P., et al. (2018). "Correction of natural isotope abundance and tracer impurity in mass spectrometric data from stable isotope labeling experiments with IsoCorrectoR." Scientific Reports. Available at: [Link]

Sources

Validation

D-[2-²H]xylose vs D-[5-²H]xylose: A Structural Biology Guide to Isotopic Probing of Carbohydrate Enzymes

As structural biology shifts from static snapshots to dynamic, mechanism-driven ensembles, site-specifically deuterated carbohydrates have become indispensable. For researchers investigating pentose metabolism, sugar tra...

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Author: BenchChem Technical Support Team. Date: April 2026

As structural biology shifts from static snapshots to dynamic, mechanism-driven ensembles, site-specifically deuterated carbohydrates have become indispensable. For researchers investigating pentose metabolism, sugar transporters, and nucleotide-sugar synthases, the choice between D-[2-²H]xylose and D-[5-²H]xylose is not merely a matter of isotopic labeling—it is a strategic decision that dictates which catalytic intermediate or structural conformation can be observed.

This guide provides a comprehensive, causality-driven comparison of these two deuterated probes, detailing their mechanistic applications, comparative performance data, and self-validating experimental workflows.

The Causality of Isotopic Placement: Mechanistic Grounding

The utility of a deuterated sugar in Nuclear Magnetic Resonance (NMR), neutron crystallography, or mass spectrometry (MS) relies entirely on the precise location of the heavy isotope. The carbon backbone position dictates the specific enzymatic or structural event being probed.

D-[2-²H]xylose: Probing the Hydride Shift in Isomerases

D-xylose isomerase (XI) is a metalloenzyme that catalyzes the reversible conversion of the aldose D-xylose to the ketose D-xylulose. The rate-limiting step of this reaction involves a metal-mediated hydride shift from the C2 position to the C1 position[1].

By utilizing D-[2-²H]xylose , researchers can exploit the primary Kinetic Isotope Effect (KIE). Because the C–D bond is stronger than the C–H bond, the cleavage of the C2–²H bond is significantly slower. Furthermore, time-of-flight neutron diffraction studies rely on D-[2-²H]xylose to directly visualize the position of the transferring deuterium atom within the active site, as deuterium has a positive coherent neutron scattering length (+6.67 fm) that contrasts sharply with hydrogen (-3.74 fm) [1].

D-[5-²H]xylose: Decoding Decarboxylation and Ring Contraction

In contrast, D-[5-²H]xylose is the probe of choice for studying enzymes like UDP-xylose synthase (UXS) and UDP-apiose/UDP-xylose synthase (UAXS). UXS catalyzes the NAD⁺-dependent decarboxylation of UDP-glucuronic acid to UDP-xylose [2].

The critical mechanistic question for UXS is the stereochemistry of the protonation event at C5 following the loss of CO₂. When the reaction is run in D₂O, or when tracking a pre-labeled D-[5-²H]xylose substrate, the C5 position becomes a stereochemical reporter. The presence of deuterium at C5 simplifies the complex ¹H-NMR spin system, allowing researchers to measure the ³JH-H coupling constant between the remaining C5 proton and the C4 proton. This directly reveals whether the protonation occurred from the axial or equatorial face, confirming the S-configuration of the resulting UDP-xylose[2, 3].

Visualizing the Catalytic Pathways

XI_Mechanism A D-[2-²H]xylose (Cyclic Pyranose) B Ring Opening (Active Site M1/M2) A->B C Linear D-[2-²H]xylose (Aldose) B->C D Hydride Shift (²H moves C2 → C1) C->D E Linear D-[1-²H]xylulose (Ketose) D->E F Ring Closure E->F G D-[1-²H]xylulose (Cyclic Furanose) F->G

Enzymatic isomerization of D-[2-²H]xylose to D-[1-²H]xylulose via a C2-to-C1 hydride shift.

UXS_Mechanism A UDP-Glucuronic Acid (UDP-GlcUA) B Oxidation at C4 (NAD⁺ → NADH) A->B C UDP-4-keto-GlcUA B->C D Decarboxylation (Loss of CO₂) C->D E C5 Enolate Intermediate D->E F Stereospecific Protonation (at C5 from Solvent) E->F G Reduction at C4 (NADH → NAD⁺) F->G H UDP-D-[5-²H]xylose (in D₂O) G->H

Biosynthetic pathway of UDP-D-[5-²H]xylose via NAD⁺-dependent decarboxylation in D₂O.

Comparative Data: D-[2-²H]xylose vs D-[5-²H]xylose

The following table summarizes the quantitative and qualitative performance metrics of both isotopic variants when applied to structural biology workflows.

ParameterD-[2-²H]xyloseD-[5-²H]xylose
Target Enzyme Class Isomerases (e.g., Xylose Isomerase)Synthases / Decarboxylases (e.g., UXS, UAXS)
Primary Mechanistic Event Hydride shift (C2 → C1)Decarboxylation & Stereospecific Protonation
Analytical Technique Neutron Crystallography, KIE Kinetics¹H/¹³C-NMR, HDX-MS
NMR Signature Shift Loss of C2 doublet; simplification of C1 anomeric regionLoss of one C5 multiplet; remaining C5-H becomes a distinct doublet
Kinetic Isotope Effect (KIE) High (kH/kD > 2.0) due to primary C-H cleavage[4]Negligible (Secondary KIE only)
Structural Application Visualizing metal-coordinated transition statesDetermining furanose/pyranose ring conformations

Self-Validating Experimental Protocols

To ensure data integrity, experimental workflows must be self-validating. The protocols below include internal controls to definitively confirm that the observed isotopic effects are due to the targeted enzymatic mechanism, rather than spontaneous solvent exchange or artifactual background.

Protocol A: Kinetic Isotope Effect (KIE) Assay for Xylose Isomerase using D-[2-²H]xylose

Objective: Determine the primary KIE to confirm that C2–H bond cleavage is the rate-limiting step in XI catalysis.

  • Reagent Preparation: Prepare 100 mM stock solutions of unlabeled D-xylose and D-[2-²H]xylose in 50 mM HEPES buffer (pH 7.5) containing 10 mM MgCl₂.

  • Coupled Enzyme Setup: Set up a continuous spectrophotometric assay using sorbitol dehydrogenase (SDH) and NADH. SDH will rapidly reduce the D-xylulose product to xylitol, consuming NADH.

  • Reaction Initiation: Add purified Streptomyces rubiginosus Xylose Isomerase (10 nM final concentration) to cuvettes containing varying concentrations of substrate (1 mM to 50 mM) and 0.2 mM NADH.

  • Data Acquisition: Monitor the decrease in absorbance at 340 nm (NADH depletion) at 25°C for 5 minutes.

  • Self-Validation & Analysis:

    • Control: Run a parallel reaction without XI to ensure no spontaneous reduction of the xylose variants occurs.

    • Validation Signature: Calculate the Vmax for both substrates. A valid primary KIE is confirmed if the ratio Vmax(H) / Vmax(D) is ≥ 2.0. If the ratio is ~1.0, the C2 hydride shift is not the rate-limiting step under the chosen buffer conditions [4].

Protocol B: NMR Stereochemical Analysis of UXS using D-[5-²H]xylose

Objective: Determine the stereochemistry of C5 protonation during the decarboxylation of UDP-Glucuronic Acid (UDP-GlcUA).

  • Reaction Setup: Dissolve 10 mM UDP-GlcUA, 1 mM NAD⁺, and 15 µM purified human UDP-xylose synthase (hUXS) in 50 mM deuterated phosphate buffer (pD 7.4, prepared in 99.9% D₂O).

  • Incubation & Quenching: Incubate the reaction at 37°C for 60 minutes. Quench the reaction by ultrafiltration (10 kDa MWCO) to remove the hUXS enzyme.

  • NMR Acquisition: Acquire 1D ¹H-NMR and 2D ¹H-¹³C HSQC spectra of the filtrate at 600 MHz.

  • Self-Validation & Analysis:

    • Control: Incubate synthetic UDP-xylose in the same D₂O buffer without enzyme to verify that spontaneous H/D exchange at C5 does not occur.

    • Validation Signature: In the ¹H-NMR spectrum, the product will be UDP-D-[5-²H]xylose. The success of the stereospecific reaction is validated by the presence of a single C5 proton signal (rather than two). Crucially, this remaining proton will present as a doublet with a ³JH-H coupling constant of ~5.7 Hz relative to the C4 proton. This specific coupling constant mathematically confirms the S-configuration and axial positioning of the incorporated deuterium [2].

References

  • Katz, A. K., et al. "Locating active-site hydrogen atoms in d-xylose isomerase: Time-of-flight neutron diffraction." Proceedings of the National Academy of Sciences, 2006.[Link]

  • Eixelsberger, T., et al. "Structure and Mechanism of Human UDP-xylose Synthase." Journal of Biological Chemistry, 2012.[Link]

  • Savino, S., et al. "Deciphering the enzymatic mechanism of sugar ring contraction in UDP-apiose biosynthesis." Nature Catalysis, 2019.[Link](Note: PMC link reflects the PMC archive for the related UAXS mechanism study).

  • Toteva, M. M., et al. "Binding Energy and Catalysis by D-Xylose Isomerase: Kinetic, Product and X-Ray Crystallographic Analysis of Enzyme-Catalyzed Isomerization." Biochemistry, 2011.[Link]

Comparative

A Researcher's Guide to the Accurate Application of D-[2-2H]xylose in Metabolic Tracing

This guide offers an in-depth, objective comparison of D-[2-2H]xylose as a metabolic tracer in complex biological matrices. Designed for researchers, scientists, and drug development professionals, this document provides...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide offers an in-depth, objective comparison of D-[2-2H]xylose as a metabolic tracer in complex biological matrices. Designed for researchers, scientists, and drug development professionals, this document provides the technical details and experimental insights necessary for the rigorous application of this tool in metabolic flux analysis.

Introduction: The Role of Stable Isotope Tracers in Metabolic Research

Stable isotope tracing is a powerful methodology for dissecting the intricate network of biochemical pathways within a cell.[1][2][3] By introducing a substrate labeled with a heavy, non-radioactive isotope, researchers can track the journey of atoms through metabolic reactions.[1][2][3][4] This allows for the precise quantification of metabolic fluxes, which are the rates of these reactions.[1][4] Such information is invaluable for understanding cellular physiology in both healthy and diseased states and is a cornerstone of modern drug development.[2]

D-xylose, a five-carbon sugar, is a key intermediate in the pentose phosphate pathway (PPP), a critical hub for cellular biosynthesis and redox balance.[1][5][6] The PPP is the primary source of NADPH, which is vital for antioxidant defense and the synthesis of fatty acids and steroids.[1][6] It also generates ribose-5-phosphate, the precursor for nucleotides and nucleic acids.[1][6] Given its central role, the ability to accurately trace xylose metabolism is of significant interest. D-[2-2H]xylose, a deuterated form of xylose, serves as an effective tracer for this purpose.[1]

The Principle of D-[2-2H]xylose Tracing

When introduced to a biological system, D-[2-2H]xylose is transported into the cell and enters metabolic pathways.[1][7][8] In many organisms, including mammals and yeast, D-xylose is first converted to D-xylulose, which is then phosphorylated to D-xylulose-5-phosphate.[5][7] This intermediate is a direct entry point into the non-oxidative branch of the pentose phosphate pathway.[1][5][7][9]

The deuterium (²H) label at the C2 position allows for the tracking of this molecule and its downstream metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR).[4] The mass shift imparted by the deuterium atom enables the differentiation of labeled from unlabeled molecules, and by analyzing the mass isotopomer distribution, the relative or absolute flux through the PPP and connected pathways can be determined.[1]

Metabolic Fate of the Deuterium Label from D-[2-2H]xylose

The following diagram illustrates the initial steps of D-[2-2H]xylose metabolism and the path of the deuterium label.

G cluster_extracellular Extracellular Matrix cluster_cytosol Cytosol D-[2-2H]Xylose_ext D-[2-2H]Xylose D-[2-2H]Xylose_int D-[2-2H]Xylose D-[2-2H]Xylose_ext->D-[2-2H]Xylose_int Sugar Transporter D-[2-2H]Xylulose D-[2-2H]Xylulose D-[2-2H]Xylose_int->D-[2-2H]Xylulose Xylose Isomerase or XR-XDH Pathway X5P D-Xylulose-5-Phosphate (Enters Non-oxidative PPP) D-[2-2H]Xylulose->X5P Xylulokinase G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Labeling & Extraction cluster_analysis Phase 3: Analysis A Prepare Tracer Medium: Basal medium + dFBS + D-[2-2H]xylose B Seed Cells and Grow to Desired Confluency (e.g., 75%) A->B C Remove Growth Medium and Wash Cells with PBS B->C D Incubate Cells with Tracer Medium for a Defined Time C->D E Aspirate Medium and Quench Metabolism with Cold Extraction Solvent D->E F Scrape Cells and Collect Lysate E->F G Centrifuge to Pellet Debris F->G H Collect Supernatant Containing Metabolites G->H I Analyze by LC-MS/MS H->I J Data Processing and Metabolic Flux Analysis I->J

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Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Disposal of D-[2-2H]Xylose

D-[2-2H]Xylose is a stable isotope-labeled pentose sugar widely utilized in metabolic flux analysis, NMR spectroscopy, and targeted drug development. Because it is labeled with Deuterium (²H)—a stable isotope—it is entir...

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Author: BenchChem Technical Support Team. Date: April 2026

D-[2-2H]Xylose is a stable isotope-labeled pentose sugar widely utilized in metabolic flux analysis, NMR spectroscopy, and targeted drug development. Because it is labeled with Deuterium (²H)—a stable isotope—it is entirely non-radioactive and does not require the stringent regulatory oversight associated with radiochemicals like Tritium (³H)[1]. According to the Globally Harmonized System (GHS), it is classified as a non-hazardous substance[2],[3].

However, field-proven laboratory management dictates that D-[2-2H]Xylose cannot simply be discarded as standard trash. The causality behind this strict handling is twofold:

  • Analytical Integrity (Cross-Contamination): In facilities utilizing highly sensitive mass spectrometry (LC-MS/GC-MS) or NMR, aerosolized deuterated dust or residual aqueous solutions in shared sinks can introduce severe background noise, compromising the isotopic baseline of future experiments.

  • Environmental Compliance: While carbohydrates are readily biodegradable, dumping large quantities of aqueous xylose into the sanitary sewer can acutely elevate the Biological Oxygen Demand (BOD) of local wastewater, violating institutional Environmental Health and Safety (EHS) discharge limits[4].

Quantitative Data & Disposal Implications

Understanding the physical and chemical properties of D-[2-2H]Xylose is the first step in building a self-validating waste management protocol.

ParameterValueOperational & Disposal Implication
GHS Classification Non-hazardousDoes not require RCRA hazardous waste labeling unless commingled with regulated solvents[2],[5].
Radioactivity Non-radioactive (Stable ²H)Must be explicitly segregated from radioactive waste streams to prevent costly false-positive disposal fees[1].
Solubility (Water) 150.13 g/L at 20 °CHighly soluble; wash steps generate significant aqueous waste that must be managed[2].
pH (Aqueous) 4.5 - 6.0Slightly acidic; may require in-lab neutralization (to pH 5-9) prior to approved drain disposal[2],[6].
Melting Point 144 - 153 °CSolid at room temperature; dust generation during transfer is the primary physical exposure risk[2],[7].

Disposal Workflow Matrix

G start D-[2-2H]Xylose Waste Generated q1 Mixed with Hazardous Solvents? start->q1 haz_waste Manage as Hazardous Chemical Waste q1->haz_waste Yes q2 Physical State? q1->q2 No solid Solid Waste (Powder/Labware) q2->solid liquid Aqueous Solution q2->liquid solid_disp Collect in sealed container. EHS Non-Hazardous Pickup. solid->solid_disp liquid_disp Check pH (5-9). Drain flush or EHS pickup. liquid->liquid_disp

Decision matrix for the proper segregation and disposal of D-[2-2H]Xylose laboratory waste.

Self-Validating Disposal Methodologies

Protocol A: Solid Waste and Contaminated Consumables

Applies to: Unused powders, empty vials, contaminated weighing boats, and pipette tips.

  • Segregation: Collect all solid D-[2-2H]Xylose waste in a dedicated, dry, and sealable container. Do not mix with hazardous chemical waste (e.g., toxic organics or heavy metals) as this unnecessarily increases disposal costs and complicates waste characterization[1],[5].

  • Labeling: Clearly label the container as "Non-Hazardous Solid Waste: D-[2-2H]Xylose." Deface any original supplier labels on empty chemical bottles before disposal to prevent regulatory confusion[5].

  • EHS Coordination: Submit the sealed container to your institutional EHS department for standard non-hazardous chemical waste pickup[2],[1].

Protocol B: Aqueous Waste Management

Applies to: Wash solutions, buffers, and experimental media containing D-[2-2H]Xylose.

  • Mixture Assessment: Verify that the aqueous solution does not contain any regulated solvents, heavy metals, or biological hazards. If mixed with unapproved materials, the entire volume must be managed as hazardous waste[4],[5].

  • Neutralization: D-Xylose solutions can be slightly acidic (pH 4.5). If your facility permits drain disposal for non-hazardous sugars, test the pH. If it is below 5.0, neutralize it to a pH between 5.0 and 9.0 using a dilute inorganic base (e.g., 1M NaOH)[6].

  • Disposal Execution:

    • If Drain Disposal is EHS-Approved: Flush the neutralized solution down the sanitary sewer while running cold tap water for at least two minutes. This ensures a >10-fold dilution, mitigating BOD impact and clearing the sink's p-trap of any isotopic residue[6],[4].

    • If Drain Disposal is Prohibited: Collect the liquid in a designated, compatible carboy, label it as "Non-Hazardous Aqueous Waste," and request EHS pickup[5].

Protocol C: Acute Spill Response

Applies to: Accidental benchtop or floor spills of dry D-[2-2H]Xylose powder.

  • PPE Verification: Don standard laboratory PPE, including safety goggles, a lab coat, and nitrile gloves[3],[8].

  • Dust Mitigation (Critical Step): Do not use a dry brush or broom, as this will aerosolize the fine crystalline powder and spread isotopic contamination. Instead, use a slightly dampened absorbent pad or a HEPA-filtered vacuum to collect the solid material[8],[1].

  • Surface Decontamination: Wash the spill site thoroughly with warm water and soap. Xylose can leave a sticky residue that traps other contaminants if not completely removed[8].

  • Waste Containment: Place all contaminated cleanup materials (pads, gloves) into a sealed plastic bag, label it appropriately, and dispose of it following Protocol A[3],[1].

References

  • [2] Fisher Scientific. "Safety Data Sheet: D-Xylose." fishersci.com. 2

  • [7] ChemicalBook. "D(+)-Xylose - Safety Data Sheet." chemicalbook.com. 7

  • [3] Flinn Scientific. "d-Xylose Safety Data Sheet (SDS)." flinnsci.com. 3

  • [8] Pfaltz & Bauer. "SAFETY DATA SHEET: D-Xylose." pfaltzandbauer.com.8

  • [1] Benchchem. "Navigating the Disposal of D-Glucose-13C-1: A Guide for Laboratory Professionals." benchchem.com. 1

  • [6] Indiana University. "In-Lab Disposal Methods: Waste Management Guide." protect.iu.edu.6

  • [4] National Institutes of Health (NIH). "The NIH Drain Discharge Guide." ors.od.nih.gov.4

  • [5] Vanderbilt University Medical Center. "Laboratory Guide for Managing Chemical Waste." vumc.org. 5

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling D-[2-2H]Xylose

Navigating the landscape of laboratory safety requires a nuanced understanding that extends beyond simple hazard labels. While D-Xylose and its deuterated isotopologues like D-[2-2H]Xylose are not classified as hazardous...

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Author: BenchChem Technical Support Team. Date: April 2026

Navigating the landscape of laboratory safety requires a nuanced understanding that extends beyond simple hazard labels. While D-Xylose and its deuterated isotopologues like D-[2-2H]Xylose are not classified as hazardous substances under the OSHA Hazard Communication Standard, the principles of prudent laboratory practice and product integrity demand a rigorous approach to handling.[1][2][3][4] This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals, ensuring both personal safety and the preservation of the compound's isotopic purity.

Our philosophy is grounded in the "As Low As Reasonably Achievable" (ALARA) principle. Exposure to any chemical, regardless of its hazard classification, should be minimized. Furthermore, for deuterated compounds, preventing environmental moisture contact is critical to avoid isotopic dilution through hydrogen-deuterium (H/D) exchange, which could compromise experimental results.[5]

Foundational Safety: Hazard Assessment and General Precautions

D-[2-2H]Xylose is a stable, non-hazardous solid.[1][6] The primary physical risk during handling is the generation of fine dust, which can be inhaled or come into contact with eyes.[1][3][7] Therefore, all handling procedures should be designed to minimize dust formation.[3][7]

Core Handling Principles:

  • Handle in accordance with good industrial hygiene and safety practices.[1][3]

  • Avoid contact with skin, eyes, and clothing.[1][7]

  • Avoid ingestion and inhalation.[1]

  • Wash hands thoroughly after handling and before eating, drinking, or smoking.[6][8][9]

  • Keep the container tightly sealed and store in a cool, dry, well-ventilated place to maintain chemical and isotopic integrity.[3][5][6]

Core Personal Protective Equipment (PPE): Your First Line of Defense

While D-[2-2H]Xylose is not considered hazardous, a standard suite of PPE is mandatory for handling any chemical in a laboratory setting to protect against unforeseen reactions, spills, and contamination.[9][10][11]

Eye and Face Protection

The eyes are particularly vulnerable to airborne dust and accidental splashes.

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields must be worn at all times in the laboratory.[10][12] This is the baseline for preventing solid particles from entering the eyes.

  • Enhanced Precaution: When weighing the powder or handling solutions where there is a risk of splashing, it is best practice to use chemical splash goggles.[13][14] Goggles provide a complete seal around the eyes, offering superior protection against dust and liquids.

  • Full-Face Protection: For procedures with a higher risk of splashing, such as when handling larger volumes or working with the compound in a reactive mixture, a face shield should be worn in conjunction with safety glasses or goggles.[13][14]

Hand Protection

Gloves are essential to prevent skin contact and to protect the product from contamination.

  • Standard Choice: Disposable nitrile gloves are the recommended minimum for handling D-[2-2H]Xylose.[10] They offer adequate protection against incidental contact with the solid and its solutions.

  • Causality: The choice of nitrile is based on its general good chemical resistance for this class of compound and its dexterity. It is crucial to remember that disposable gloves provide limited protection and should be removed and replaced immediately after known contact with a chemical.[10] Always use the proper glove removal technique to avoid contaminating your skin.[4]

Body Protection

Protective clothing prevents the contamination of personal attire and minimizes skin exposure.

  • Laboratory Coat: A lab coat, preferably with long sleeves and a knee-length cut, must be worn at all times.[10][11][12] This protects your skin and street clothes from spills and contamination.

  • Personal Attire: Full-length pants and closed-toe shoes are mandatory in any laboratory where chemicals are handled.[10][11] This provides a final barrier of protection against spills.

Respiratory Protection

Under normal conditions with adequate ventilation, respiratory protection is not required.[1][3][4] However, it should be considered if engineering controls are insufficient.

  • When to Consider: If you are handling large quantities of the powder in an area with poor ventilation where dust generation is unavoidable, a NIOSH-certified N95 respirator (or equivalent) may be used to prevent inhalation of airborne particulates.[15]

Operational and Disposal Plans

A structured workflow is critical for ensuring safety and procedural consistency. The following steps outline the process from initial handling to final disposal.

Safe Handling Workflow

cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Post-Procedure A 1. Hazard Assessment Review SDS for D-Xylose B 2. Don PPE Lab Coat, Safety Glasses, Nitrile Gloves A->B Proceed to handling C 3. Weighing Minimize dust. Use weigh paper/boat. B->C Enter work area D 4. Solution Preparation Add solid to solvent slowly. C->D E 5. Experimental Use Keep containers closed when not in use. D->E F 6. Decontamination & Spill Control Clean work area. Have spill kit ready. E->F Experiment complete G 7. Waste Disposal Dispose of waste in labeled containers. F->G H 8. Doff PPE Remove gloves first, then coat. G->H I 9. Hand Washing Thoroughly wash hands. H->I

Caption: Workflow for the safe handling of D-[2-2H]Xylose.

Spill Response

In the event of a small spill of solid D-[2-2H]Xylose:

  • Alert personnel in the immediate area.[16]

  • Ensure you are wearing your full PPE (lab coat, gloves, eye protection).[16]

  • Gently sweep up the solid material, avoiding the creation of dust, and place it into a sealed, labeled container for disposal.[6][7]

  • Wipe the spill area with a damp cloth or paper towel.[17]

  • Ventilate the area after cleanup is complete.[6]

Disposal Plan

While D-Xylose is not classified as a hazardous waste, all chemical waste should be disposed of responsibly.

  • Solid Waste: Unused D-[2-2H]Xylose and materials used for spill cleanup should be placed in a clearly labeled, sealed container.

  • Liquid Waste: Solutions containing D-[2-2H]Xylose should be collected in a designated, labeled waste container. Do not pour chemicals down the drain unless specifically permitted by your institution's environmental health and safety office.[18]

  • Final Disposal: All waste must be disposed of through a licensed professional waste disposal service, following all applicable federal, state, and local regulations.[6][7]

Summary of Personal Protective Equipment

The following table summarizes the essential PPE for handling D-[2-2H]Xylose.

PPE CategoryMinimum RequirementStandard/SpecificationRationale
Eye Protection Safety Glasses with Side ShieldsANSI Z87.1Protects against incidental dust and splashes.[10][12]
Hand Protection Nitrile GlovesASTM D6319Prevents skin contact and product contamination.[10][15]
Body Protection Laboratory CoatN/AProtects skin and personal clothing from contamination.[10][12]
Footwear Closed-toe ShoesN/AProtects feet from spills and falling objects.[10][11]

By adhering to these guidelines, you create a self-validating system of safety that protects you, your colleagues, and the integrity of your research. This proactive approach to safety, grounded in a clear understanding of the material and established laboratory protocols, is the hallmark of a responsible scientific professional.

References

  • Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories.
  • Thermo Fisher Scientific. (2009). Xylose - SAFETY DATA SHEET.
  • OSHA. (n.d.). Laboratory Safety Guidance.
  • BenchChem. (2025). Safeguarding Deuterated Compounds: An In-depth Technical Guide to Storage and Stability.
  • Carl ROTH. (n.d.). Safety Data Sheet: D(+)-Xylose.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: D-(+)-Xylose.
  • OSHA. (n.d.). OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN.
  • Office of Clinical and Research Safety. (n.d.). The Laboratory Standard.
  • Fisher Scientific. (2015). Safety Data Sheet: D-Xylose.
  • Office of Research. (n.d.). Personal Protection Equipment (PPE) in Laboratories Policy.
  • Environmental Health and Safety. (n.d.). Personal Protective Equipment for Laboratories.
  • Central Drug House (P) Ltd. (n.d.). xylose cas no 58-86-6 - Safety Data Sheet.
  • Carl ROTH. (n.d.). Safety Data Sheet: D(+)-Xylose.
  • (n.d.). KEY ELEMENTS OF A OSHA COMPLIANT LABORATORY SAFETY MANAGEMENT PROGRAM.
  • Environmental Health & Safety. (n.d.). Personal Protective Equipment.
  • HPE Support. (n.d.). Safety Guidelines for Handling Chemicals.
  • (n.d.). Laboratory Safety guidelines and Personal protection equipment (PPE).
  • Somatco. (2025). How to Store and Handle Lab Chemicals Safely.
  • Flinn Scientific. (n.d.). d-Xylose Safety Data Sheet (SDS).
  • Columbia University. (n.d.). Specific Chemicals Guidelines.
  • (n.d.). Safe handling of hazardous drugs - PMC.
  • (2025). Understanding Solvents and PPE for Chemical Safety.

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